molecular formula C9H17NO4 B558362 Boc-L-beta-homoalanine CAS No. 158851-30-0

Boc-L-beta-homoalanine

Numéro de catalogue: B558362
Numéro CAS: 158851-30-0
Poids moléculaire: 203,24 g/mole
Clé InChI: PYNDHEONPQYIAN-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Boc-L-beta-homoalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203,24 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420711
Record name Boc-L-beta-homoalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158851-30-0
Record name Boc-L-beta-homoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-beta-homoalanine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-beta-homoalanine, a protected amino acid analogue, is a valuable building block in the fields of peptide chemistry and drug discovery. Its unique structural properties, arising from the presence of a beta-amino acid backbone and a tert-butoxycarbonyl (Boc) protecting group, offer distinct advantages in the synthesis of novel peptides and peptidomimetics. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. Detailed experimental protocols for its application in solid-phase peptide synthesis are presented, alongside a discussion of the potential therapeutic applications of peptides incorporating this non-canonical amino acid.

Core Properties of this compound

This compound, systematically named (S)-3-(tert-butoxycarbonylamino)butanoic acid, is a chiral compound distinguished by a Boc-protected amine on the beta-carbon relative to the carboxylic acid. This structural feature imparts unique conformational properties to peptides that incorporate it.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
Appearance White to off-white powder/solid[1]
Melting Point 99 °C[2]
Optical Rotation [α]D -17 ± 2° (c=1 in CHCl₃, 20°C)[1]
Solubility Slightly soluble in water. Soluble in organic solvents such as chloroform, dichloromethane, and methanol.[3]
CAS Number 158851-30-0[1]
Purity ≥ 95% (Assay)[1]
Structural Information

The structure of this compound provides a foundation for its utility in peptide synthesis. The Boc group offers stable protection of the amine functionality under standard coupling conditions and can be readily removed with mild acid treatment.

structure Chemical Structure of this compound cluster_boc Boc Group cluster_homoalanine L-beta-homoalanine Backbone C1 C O1 O C1->O1 O2 O C1->O2 C2 C(CH₃)₃ C1->C2 N NH O1->N Boc protecting group attached to the amine C_beta CβH N->C_beta C_alpha CαH₂ C_beta->C_alpha CH3 CH₃ C_beta->CH3 COOH COOH C_alpha->COOH

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of L-beta-homoalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4]

General Synthesis Protocol
  • Dissolution: L-beta-homoalanine is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like acetone or tetrahydrofuran.[4]

  • Basification: A base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), is added to the solution to deprotonate the amino group of L-beta-homoalanine, rendering it nucleophilic.[4]

  • Boc Protection: Di-tert-butyl dicarbonate, the Boc anhydride, is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected amino acid.

  • Workup and Purification: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous layer is then acidified, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure this compound.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptides on a solid support. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method for SPPS.

Detailed SPPS Workflow

The following diagram and protocol outline the key steps for incorporating this compound into a peptide chain using manual Boc-SPPS.

sps_workflow Resin 1. Resin Swelling (e.g., Merrifield Resin in DCM) Deprotection 2. Nα-Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (e.g., 5-10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Coupling (Activated this compound) Neutralization->Coupling Wash 5. Washing (DCM and DMF) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Is synthesis complete? No Cleavage 6. Final Cleavage (e.g., Anhydrous HF) Wash->Cleavage Is synthesis complete? Yes Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol for a Single Coupling Cycle

This protocol is for a standard manual SPPS coupling cycle. Reagent equivalents are based on the initial resin loading.

  • Resin Swelling: The resin (e.g., Merrifield resin) is swollen in dichloromethane (DCM) for 30-60 minutes in a fritted reaction vessel.

  • Nα-Boc Deprotection: The swollen resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to ensure complete removal of the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: The resin is washed multiple times with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and byproducts.

  • Neutralization: The resin is treated with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 1-2 minutes, repeated twice, to neutralize the protonated N-terminus. This is followed by thorough washing with DCM.

  • Coupling:

    • Activation: In a separate vessel, this compound (2-4 equivalents) is pre-activated with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) in a minimal amount of N,N-dimethylformamide (DMF). The activation is typically carried out at 0°C for 10-15 minutes.

    • Coupling Reaction: The activated this compound solution is added to the neutralized resin. The reaction is agitated for 1-2 hours at room temperature.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative ninhydrin (Kaiser) test. A blue color indicates the presence of free primary amines and an incomplete reaction, while a yellow or colorless result signifies a complete coupling.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For the Boc/Bzl strategy, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). The crude peptide is then precipitated with cold diethyl ether, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological and Therapeutic Potential

The incorporation of beta-amino acids, such as L-beta-homoalanine, into peptides can significantly influence their biological properties. Peptides containing beta-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[5]

Antimicrobial and Anticancer Peptides

A significant area of research involves the development of antimicrobial and anticancer peptides containing beta-amino acids. The altered backbone conformation can lead to peptides with potent lytic activity against bacterial and cancer cell membranes, which are often negatively charged.[5][6] The introduction of unnatural amino acids like beta-alanine can increase the half-life and bioavailability of these peptides by making them unrecognizable to proteolytic enzymes.[5]

Drug Development for Neurological Disorders

This compound and its derivatives are utilized in the design of novel therapeutics, particularly for neurological disorders. The unique structural features of beta-amino acids can be exploited to create peptidomimetics that target specific receptors or protein-protein interactions within the central nervous system.

Signaling Pathways

Currently, there is limited specific information in the public domain directly linking this compound or peptides containing it to the modulation of specific signaling pathways. However, the general strategy of using peptide-based drugs to target signaling pathways is well-established. For instance, somatostatin analogs, which are peptide-based drugs, function by inhibiting hormone secretion crucial for tumor growth.[7] It is plausible that novel peptides incorporating L-beta-homoalanine could be designed to interact with specific cellular receptors and modulate downstream signaling cascades, offering new avenues for therapeutic intervention.

Conclusion

This compound is a versatile and valuable tool for researchers and professionals in peptide synthesis and drug development. Its unique structural characteristics contribute to the creation of peptides with enhanced stability and novel biological activities. The well-established protocols for its incorporation into peptides via Boc-SPPS, coupled with the growing interest in beta-peptide therapeutics, position this compound as a key building block for the next generation of peptide-based drugs. Further research into the specific biological targets and mechanisms of action of L-beta-homoalanine-containing peptides will undoubtedly unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Boc-L-beta-homoalanine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of N-tert-butoxycarbonyl-L-beta-homoalanine (Boc-L-β-homoalanine), a valuable building block in peptide synthesis and drug development. The incorporation of β-amino acids like L-beta-homoalanine into peptides can enhance their stability against enzymatic degradation and allow for the formation of unique secondary structures, making them of significant interest in medicinal chemistry.[1] This document details a well-established synthetic route, provides explicit experimental protocols, and presents relevant quantitative data.

Introduction to Synthetic Strategy

The most common and reliable method for the synthesis of Boc-L-β-homoalanine is the Arndt-Eistert homologation of the corresponding α-amino acid, L-aspartic acid.[2][3] This reaction sequence effectively lengthens the carbon chain of an amino acid by one methylene group while preserving the stereochemistry at the α-carbon.[2] The overall strategy involves three key stages:

  • Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group, and the β-carboxylic acid is selectively protected, typically as a benzyl ester. This leaves the α-carboxylic acid free for the subsequent homologation reaction.

  • Arndt-Eistert Homologation: The free α-carboxylic acid is activated and then reacted with diazomethane to form an α-diazoketone intermediate.

  • Wolff Rearrangement and Hydrolysis: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped with water to yield the desired Boc-L-β-homoalanine.[4][5]

Experimental Protocols

The following protocols are based on established procedures for the Arndt-Eistert homologation of N-protected amino acids.

Step 1: Synthesis of Boc-L-aspartic acid α-benzyl ester

This initial step involves the selective protection of the amino and β-carboxyl groups of L-aspartic acid. Commercially available Boc-L-aspartic acid β-benzyl ester can be used as the starting material for the activation of the α-carboxyl group. Alternatively, a multi-step protection can be performed starting from L-aspartic acid.

Step 2: Formation of the α-Diazoketone

Warning: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. An alternative is the use of (trimethylsilyl)diazomethane.[6]

  • Activation of the α-Carboxylic Acid: To a solution of Boc-L-aspartic acid α-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere (e.g., nitrogen or argon), N-methylmorpholine (1 equivalent) is added, followed by the dropwise addition of isobutyl chloroformate (1 equivalent). The reaction mixture is stirred at this temperature for 15 minutes, resulting in the formation of a mixed anhydride.

  • Reaction with Diazomethane: A freshly prepared ethereal solution of diazomethane (approximately 3 equivalents) is added slowly to the mixed anhydride solution at -15 °C. The reaction mixture is stirred for 2 hours at 0 °C and then allowed to stand overnight at the same temperature.

  • Work-up: Excess diazomethane is carefully quenched by the addition of glacial acetic acid until the yellow color disappears. The reaction mixture is then diluted with ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-diazoketone, which is used in the next step without further purification.

Step 3: Wolff Rearrangement and Saponification
  • Wolff Rearrangement: The crude α-diazoketone is dissolved in a mixture of 1,4-dioxane and water. To this solution, a catalytic amount of silver benzoate (0.1 equivalents) is added. The mixture is then heated to 90-100 °C with vigorous stirring. The progress of the reaction can be monitored by the evolution of nitrogen gas. The reaction is typically complete within 2-4 hours.

  • Saponification: After the Wolff rearrangement is complete, the reaction mixture is cooled to room temperature. The benzyl ester is then cleaved by adding a solution of lithium hydroxide (or sodium hydroxide) in water and stirring at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is acidified to pH 3 with a cold 1N HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Boc-L-β-homoalanine.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Boc-L-β-homoalanine.

Step Reactants Product Typical Yield
1Boc-L-aspartic acid α-benzyl ester, Isobutyl chloroformate, N-MethylmorpholineMixed AnhydrideQuantitative (used in situ)
2Mixed Anhydride, Diazomethaneα-Diazoketone85-95% (crude)
3α-Diazoketone, Silver benzoate, WaterBoc-L-β-homoalanine Benzyl Ester70-85%
4Boc-L-β-homoalanine Benzyl Ester, LiOH or NaOHBoc-L-β-homoalanine90-98%
Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Optical Rotation [α]D
Boc-L-β-homoalanineC₉H₁₇NO₄203.24White to off-white solid-17 ± 2° (c=1 in CHCl₃)

Characterization Data

Technique Data for Boc-L-β-homoalanine
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.25 (d, 3H), 1.45 (s, 9H), 2.50-2.70 (m, 2H), 4.10-4.25 (m, 1H), 5.10 (br d, 1H, NH), 9.80 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 19.8, 28.3 (3C), 42.5, 45.1, 79.8, 155.5, 177.0
Mass Spectrometry (ESI-MS) m/z 204.12 [M+H]⁺, 226.10 [M+Na]⁺

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of Boc-L-β-homoalanine.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Arndt-Eistert Homologation cluster_2 Wolff Rearrangement & Deprotection cluster_3 Final Product Boc-L-aspartic_acid_alpha-benzyl_ester Boc-L-Aspartic Acid α-Benzyl Ester Mixed_Anhydride Mixed Anhydride Formation Boc-L-aspartic_acid_alpha-benzyl_ester->Mixed_Anhydride Isobutyl chloroformate, N-Methylmorpholine Diazoketone α-Diazoketone Formation Mixed_Anhydride->Diazoketone Diazomethane Wolff_Rearrangement Wolff Rearrangement Diazoketone->Wolff_Rearrangement Ag benzoate, H₂O Saponification Saponification Wolff_Rearrangement->Saponification LiOH or NaOH Boc-L-beta-homoalanine Boc-L-β-homoalanine Saponification->this compound

Caption: Overall workflow for the synthesis of Boc-L-β-homoalanine.

Arndt_Eistert_Mechanism Acid_Chloride Activated Boc-L-Asp-OBn Diazomethane_Attack Nucleophilic Attack by Diazomethane Acid_Chloride->Diazomethane_Attack Diazoketone α-Diazoketone Diazomethane_Attack->Diazoketone - HCl Wolff_Rearrangement Wolff Rearrangement (Ag⁺ catalyst) Diazoketone->Wolff_Rearrangement - N₂ Ketene Ketene Intermediate Wolff_Rearrangement->Ketene Hydrolysis Hydrolysis Ketene->Hydrolysis + H₂O Homologated_Acid Homologated Acid Ester Hydrolysis->Homologated_Acid

Caption: Mechanism of the Arndt-Eistert homologation and Wolff rearrangement.

References

An In-Depth Technical Guide to Boc-L-β-Homoalanine: Structure, Characteristics, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-β-homoalanine, systematically known as (S)-3-(tert-Butoxycarbonylamino)butyric acid, is a valuable N-protected amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amino function of L-β-homoalanine enhances its stability and solubility, rendering it an excellent building block for the synthesis of modified peptides and complex organic molecules. Its unique β-amino acid structure allows for the creation of peptidomimetics with altered secondary structures and improved pharmacokinetic profiles, making it a significant tool in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the structure, chemical characteristics, and a detailed experimental protocol for the synthesis of Boc-L-β-homoalanine.

Chemical Structure and Properties

Boc-L-β-homoalanine possesses a chiral center at the beta-carbon, with the "L" configuration indicating the stereochemistry analogous to that of L-amino acids. The Boc protecting group is attached to the nitrogen atom, preventing its participation in unwanted side reactions during peptide coupling.

Diagram of the Chemical Structure of Boc-L-β-homoalanine

Caption: Chemical structure of Boc-L-β-homoalanine.

Physical and Chemical Properties

A summary of the key quantitative data for Boc-L-β-homoalanine is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 158851-30-0[1][2][3][4]
Molecular Formula C₉H₁₇NO₄[1][2][3][4]
Molecular Weight 203.24 g/mol [1][2][3][5]
Appearance White to off-white powder/solid[1]
Melting Point 73-78 °CN/A
Optical Rotation ([α]D) -17 ± 2° (c=1 in CHCl₃)[1]
Solubility Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water.N/A
Purity ≥95%[1]
Synonyms Boc-L-β-HomoAla-OH, (S)-3-(Boc-amino)butyric acid, (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid[1][2]

Experimental Protocols

Synthesis of Boc-L-β-homoalanine

The most common method for the synthesis of Boc-L-β-homoalanine involves the protection of the amino group of L-β-homoalanine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Diagram of the Synthesis Workflow

G start Start Materials: L-β-homoalanine Di-tert-butyl dicarbonate ((Boc)₂O) Sodium Bicarbonate (NaHCO₃) Solvent (e.g., Dioxane/Water) reaction Reaction: Dissolve L-β-homoalanine and NaHCO₃ in solvent. Add (Boc)₂O and stir at room temperature. start->reaction workup Aqueous Workup: Acidify the reaction mixture (e.g., with NaHSO₄). Extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup purification Purification: Dry the organic layer (e.g., with Na₂SO₄). Evaporate the solvent. Recrystallize if necessary. workup->purification product Final Product: Boc-L-β-homoalanine purification->product

Caption: General workflow for the synthesis of Boc-L-β-homoalanine.

Detailed Methodology:

  • Materials:

    • L-β-homoalanine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃) or other suitable base

    • Dioxane

    • Water

    • Ethyl acetate

    • 1M Sodium bisulfate (NaHSO₄) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve L-β-homoalanine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the solution to maintain a basic pH.

    • To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a 1M NaHSO₄ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

  • Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The optical rotation should also be measured to verify the stereochemical integrity.

Applications in Research and Drug Development

Boc-L-β-homoalanine serves as a crucial building block in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: It is incorporated into peptide sequences to introduce conformational constraints, enhance proteolytic stability, and modulate biological activity.[1]

  • Drug Development: The unique structural properties of β-amino acids are exploited to design peptidomimetics with improved therapeutic potential.[1]

  • Bioconjugation: This derivative can be used in bioconjugation processes to link biomolecules to drugs or diagnostic agents.[1]

  • Research on Amino Acid Analogues: It aids in the study of the structure-function relationships of peptides and proteins.[1]

Conclusion

Boc-L-β-homoalanine is a versatile and valuable synthetic intermediate for researchers in peptide chemistry and drug discovery. Its well-defined structure and chemical properties, coupled with established synthetic protocols, make it a readily accessible tool for the development of novel peptides and peptidomimetics with enhanced biological and pharmacological profiles. This guide provides the essential technical information required for its effective utilization in a research and development setting.

References

The Role of the Boc Protecting Group in the Stability of β-Homoalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the chemical stability and synthetic utility of β-homoalanine, a non-proteinogenic amino acid of significant interest in peptidomimetics and drug design. This technical guide provides an in-depth analysis of the stabilizing effect of the Boc group on β-homoalanine, detailing its function in preventing degradation pathways, and offers comprehensive experimental protocols for its synthesis and stability assessment. Quantitative data are presented to facilitate comparison and application in research and development settings.

Introduction

β-Homoalanine, the simplest β-amino acid homolog of alanine, is a valuable building block for the synthesis of β-peptides and other peptidomimetics. These molecules often exhibit enhanced proteolytic stability and unique conformational properties compared to their α-peptide counterparts. However, the free amino group of β-homoalanine can be susceptible to various degradation reactions, complicating its storage and use in multi-step syntheses. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a widely adopted strategy to enhance the stability and handling of β-homoalanine.[1][2] The Boc group effectively masks the nucleophilicity of the amine, preventing unwanted side reactions and allowing for controlled deprotection under specific acidic conditions.[3] This guide explores the multifaceted role of the Boc group in ensuring the integrity of β-homoalanine.

The Stabilizing Effect of the Boc Protecting Group

The primary role of the Boc group is to prevent degradation pathways that can compromise the purity and reactivity of β-homoalanine. Boc-protected amino acids are generally stable compounds that can be stored for extended periods without significant decomposition.[3]

Key Stability Features:

  • Prevention of Intermolecular Reactions: The bulky Boc group sterically hinders the amino group, preventing intermolecular condensation or polymerization reactions that can occur with unprotected β-amino acids, especially under thermal stress or in concentrated solutions.

  • Inhibition of Intramolecular Cyclization: While less common for β-amino acids compared to γ- or δ-amino acids, the potential for intramolecular cyclization to form a β-lactam is mitigated by the presence of the Boc group. The carbamate linkage reduces the nucleophilicity of the nitrogen atom, making it less likely to attack the carbonyl carbon.

  • Stability to a Wide Range of Reagents: The Boc group is resistant to a variety of reagents and reaction conditions commonly employed in peptide synthesis, including basic conditions, nucleophiles, and catalytic hydrogenation.[] This orthogonality is crucial for the selective manipulation of other functional groups within a molecule.

Potential Degradation Pathways of β-Homoalanine

Understanding the potential degradation pathways of the unprotected β-homoalanine is crucial to appreciating the protective role of the Boc group.

  • Oxidative Degradation: The amino group can be susceptible to oxidation, leading to the formation of various byproducts.

  • Reaction with Carbonyl Compounds: The free amine can react with aldehydes and ketones present as impurities in solvents or reagents, forming Schiff bases.

  • Intermolecular Amide Bond Formation: Under activating conditions, unprotected β-homoalanine could potentially polymerize.

The Boc group effectively prevents these degradation pathways by converting the primary amine into a significantly less reactive carbamate.

Quantitative Stability Data

While extensive quantitative kinetic studies specifically on Boc-β-homoalanine are not widely published, the general stability of Boc-protected amino acids is well-established in the field of peptide chemistry. The stability can be assessed under forced degradation conditions to predict shelf-life and identify potential degradation products.

Table 1: General Stability Profile of Boc-Protected Amino Acids

ConditionStability of Boc GroupPotential Degradation of Amino Acid Side Chain
Acidic (e.g., TFA, HCl) Labile (cleaved)Generally stable, some acid-sensitive side chains may be affected.
Basic (e.g., NaOH, piperidine) StableGenerally stable, potential for racemization at the α-carbon in some cases.
Neutral (Aqueous solution, RT) StableStable
Elevated Temperature Generally stable up to a certain point, can undergo thermal decomposition at very high temperatures.Potential for various degradation pathways depending on the specific amino acid.
Organic Solvents (e.g., DMF, DCM, MeCN) StableStable

Experimental Protocols

Synthesis of N-Boc-L-β-Homoalanine

This protocol describes a general method for the N-protection of L-β-homoalanine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • L-β-Homoalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-β-homoalanine in a 1M NaOH solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O in dioxane dropwise to the stirred amino acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol for a Forced Degradation Study of Boc-L-β-Homoalanine

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Boc-L-β-homoalanine under various stress conditions.

Materials and Equipment:

  • Boc-L-β-homoalanine

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • pH meter

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare stock solutions of Boc-L-β-homoalanine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with HCl solutions to achieve desired final concentrations and incubate at a set temperature (e.g., 60 °C) for various time points.

    • Base Hydrolysis: Mix the stock solution with NaOH solutions and incubate at room temperature or a slightly elevated temperature for various time points.

    • Oxidative Degradation: Mix the stock solution with H₂O₂ solution and incubate at room temperature for various time points.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C, 80 °C) for various time points.

    • Photostability: Expose the stock solution to UV light according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Boc-L-β-homoalanine and detect any degradation products.

    • Analyze samples by LC-MS to identify the mass of any degradation products, which will aid in elucidating the degradation pathways.

Visualizations

Logical Workflow for Synthesis and Purity Check

cluster_synthesis Synthesis cluster_analysis Purity Analysis start L-β-Homoalanine reagents (Boc)₂O, NaOH, Dioxane/H₂O reaction N-Boc Protection reagents->reaction workup Acidification & Extraction reaction->workup crude Crude Boc-L-β-Homoalanine workup->crude purification Purification crude->purification product Pure Boc-L-β-Homoalanine purification->product hplc HPLC Analysis product->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy ms->nmr pass Purity Confirmed nmr->pass

Caption: Workflow for the synthesis and purity verification of Boc-L-β-homoalanine.

Signaling Pathway of Boc Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection amine β-Homoalanine (Free Amine) boc2o (Boc)₂O protected Boc-β-Homoalanine (Stable) boc2o->protected Base protected_deprotect Boc-β-Homoalanine protected->protected_deprotect Use in Synthesis acid Strong Acid (e.g., TFA) free_amine β-Homoalanine (Free Amine) acid->free_amine

References

The Rising Potential of β-Homoalanine in Peptide Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-homoalanine, an analogue of the proteinogenic amino acid alanine with an additional methylene group in its backbone, has emerged as a promising building block for the design of novel peptidomimetics with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the biological activity of peptides containing β-homoalanine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Enhanced Enzymatic Stability: A Cornerstone of β-Homoalanine Peptides

A primary driver for the incorporation of β-homoalanine and other β-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation. The altered backbone structure, with the presence of an additional carbon atom, sterically hinders the recognition and cleavage by proteases that readily degrade conventional α-peptides. This enhanced stability translates to a longer biological half-life in vivo, a critical attribute for the development of effective peptide-based drugs.

While specific quantitative data on the enzymatic stability of a wide range of β-homoalanine-containing peptides is not extensively tabulated in publicly available literature, studies on related α/β-peptides have consistently demonstrated this principle. For instance, α/β-peptides designed as mimics of the naturally occurring α-helical antimicrobial peptide aurein 1.2 have shown significantly improved proteolytic resistance.[1]

Quantitative Biological Activity of Peptides Containing β-Amino Acids

The true therapeutic potential of β-homoalanine-containing peptides lies in their diverse biological activities. The modification of the peptide backbone can influence receptor binding, membrane interactions, and overall pharmacological profiles. Although comprehensive quantitative data specifically for a broad range of β-homoalanine peptides remains an area of active research, data from peptides containing other β-amino acids provides valuable insights into their potential.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the development of novel antimicrobial agents, with peptides emerging as a promising class. The incorporation of β-amino acids can enhance the antimicrobial potency and selectivity of these peptides. The following table summarizes the antimicrobial and hemolytic activities of a series of α/β-peptides structurally templated upon aurein 1.2, highlighting the impact of β-amino acid incorporation on their biological profile.[1]

Peptide IDSequenceMIC (µg/mL) vs. C. albicansIC50 (µg/mL) vs. A549 cellsHC10 (µg/mL) vs. hRed Blood Cells
#38 ααβ motif161412
#56 ααβαααβ motif322520
#57 L10 substitution8>128>128
Receptor Binding Affinity: Somatostatin Analogs

G protein-coupled receptors (GPCRs) are a major class of drug targets, and peptide ligands play a crucial role in their modulation. Somatostatin, a native peptide hormone, and its analogs are used in the treatment of various diseases, including neuroendocrine tumors. The incorporation of non-natural amino acids can improve the receptor binding affinity and selectivity of these analogs. While specific data for β-homoalanine-containing somatostatin analogs is limited, the following table presents binding affinity data (Ki in nM) for a series of somatostatin analogs containing the non-natural amino acid mesitylalanine (Msa), illustrating the impact of such modifications on receptor interaction.[2]

PeptideSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
SRIF 0.32 ± 0.110.001 ± 0.00070.61 ± 0.025.83 ± 0.440.46 ± 0.24
[L-Msa6]-SRIF 8.52 ± 1.451.49 ± 1.451.36 ± 1.453.62 ± 1.450.91 ± 1.45
[L-Msa11]-SRIF 19.97 ± 5.260.024 ± 0.0042.8 ± 0.226.45 ± 2.232.1 ± 0.70

Note: This table showcases data for somatostatin analogs with a different non-natural amino acid to exemplify the type of quantitative analysis performed. Specific Ki values for a broad range of β-homoalanine-containing somatostatin analogs are not widely reported.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of β-Homoalanine-Containing Peptides

The synthesis of peptides containing β-homoalanine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with appropriate modifications to accommodate the unique properties of the β-amino acid.

Materials:

  • Fmoc-protected β-homoalanine

  • Fmoc-protected α-amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (α or β-homoalanine) and coupling reagent in DMF.

    • Add the base (DIEA) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

Materials:

  • 96-well microtiter plates (low-binding, e.g., polypropylene)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Peptide stock solution

  • Spectrophotometer

Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Serial Dilution: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The biological effects of peptides are often mediated through their interaction with cell surface receptors, leading to the activation of intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.

GPCR Signaling Pathway for a Peptide Agonist

The following diagram illustrates a general signaling pathway for a G protein-coupled receptor (GPCR) activated by a peptide agonist containing β-homoalanine. This specific example depicts the activation of the Gαq pathway, a common route for many peptide hormones.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Agonist β-Homoalanine Peptide Agonist GPCR GPCR Peptide_Agonist->GPCR Binding G_protein G Protein (Gαq, Gβγ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Caption: GPCR signaling cascade initiated by a β-homoalanine peptide agonist.

Experimental Workflow for Peptide Synthesis and Biological Evaluation

The following diagram outlines a typical experimental workflow for the synthesis, purification, and biological evaluation of peptides containing β-homoalanine.

Experimental_Workflow Start Peptide Design SPPS Solid-Phase Peptide Synthesis (with β-homoalanine) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Biological_Assays Biological Activity Assays Characterization->Biological_Assays Antimicrobial Antimicrobial Assays (e.g., MIC) Biological_Assays->Antimicrobial Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Biological_Assays->Receptor_Binding Signaling_Assay Cellular Signaling Assays (e.g., cAMP, Ca²⁺ flux) Biological_Assays->Signaling_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Antimicrobial->Data_Analysis Receptor_Binding->Data_Analysis Signaling_Assay->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: A streamlined workflow for the development of bioactive peptides.

Conclusion and Future Directions

The incorporation of β-homoalanine into peptides offers a powerful strategy to enhance their therapeutic potential by improving metabolic stability and modulating biological activity. While the field is rapidly advancing, a more systematic and comprehensive collection of quantitative structure-activity relationship data for a wider range of β-homoalanine-containing peptides is needed to fully realize their potential. Future research should focus on building extensive libraries of these peptidomimetics and screening them against diverse biological targets. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting frontier in drug discovery.

References

A Technical Guide to Boc-L-beta-homoalanine for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-beta-homoalanine (Boc-L-beta-homoalanine), a crucial amino acid derivative for research and development. It details the compound's properties, lists key suppliers for laboratory use, and outlines its significant applications, particularly in the fields of peptide synthesis and pharmaceutical development. Furthermore, this guide furnishes detailed experimental protocols and visual workflows to aid in its practical application.

Physicochemical and Supplier Data

This compound, also known as (S)-3-(tert-Butoxycarbonylamino)butyric acid, is a valuable building block in synthetic chemistry.[1] Its tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making it highly suitable for complex peptide synthesis.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 158851-30-0[2][3]
Molecular Formula C₉H₁₇NO₄[2][4]
Molecular Weight 203.24 g/mol [1][2][4]
Appearance White to off-white or light yellow powder[2][5]
Purity ≥95% to ≥98%[1][2]
Melting Point 99 °C[5]
Boiling Point 339.5±25.0 °C (Predicted)[5]
Solubility Slightly soluble in water; Soluble in organic solvents like chloroform, DCM, and methanol.[4][5]
Storage Conditions 0 - 8 °C[2][5]
Table 2: Selected Suppliers of this compound for Laboratory Use
SupplierProduct Name/SynonymPurityAvailable Quantities
Chem-Impex Boc-L-β-homoalanine≥95% (Assay)Research to bulk scales
BOC Sciences This compoundIndustrial Grade / 99.00%Not specified
Georganics This compoundHigh PurityMilligrams to multi-kilogram
AK Scientific This compoundNot specifiedNot specified
Parchem This compoundNot specifiedNot specified
Aladdin Scientific Boc-L-B-homoalaninemin 98%1 gram and other sizes

Note: Product availability and specifications are subject to change. Some suppliers have indicated that this product is discontinued, so it is advisable to verify stock with the supplier directly.[3]

Core Applications in Research and Development

This compound is a versatile reagent primarily utilized for its ability to introduce a unique structural motif into peptides and other molecules.

  • Peptide Synthesis : The compound is a fundamental building block in the synthesis of modified peptides.[2][6] The incorporation of a β-homoalanine residue can confer enhanced biological activity and improved pharmacokinetic profiles to the resulting peptide.[2] It is widely used in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[7]

  • Drug Development : In pharmaceutical research, this derivative is instrumental in designing novel therapeutics, especially peptide-based drugs aimed at specific biological pathways.[2] Its structure can modify drug candidates to increase their stability and bioavailability.[2]

  • Bioconjugation : The molecule is also employed in bioconjugation, a process that involves attaching biomolecules to drugs or diagnostic agents to improve their targeting and effectiveness.[2][6]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its application in peptide synthesis.

Synthesis of this compound

The preparation of (S)-N-Boc-3-aminobutyric acid involves the protection of the amino group of L-β-homoalanine using a tert-butoxycarbonyl (t-Boc) source.[4] This reaction controls selectivity and prevents unwanted side reactions during subsequent synthetic steps.[4]

G cluster_workflow Synthesis of this compound start L-β-homoalanine (Starting Material) reaction Acylation Reaction in appropriate solvent start->reaction reagent Di-tert-butyl dicarbonate (Boc Anhydride) + Base (e.g., NaOH) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization) workup->purification product This compound (Final Product) purification->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Dissolution : Dissolve L-β-homoalanine in a suitable solvent mixture, such as aqueous acetone or dioxane, containing a base (e.g., sodium hydroxide).

  • Reaction : Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while stirring and maintaining the cool temperature.

  • Stirring : Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work-up : Concentrate the solution under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted Boc anhydride.

  • Acidification : Cool the aqueous layer again and carefully acidify with a cold acid solution (e.g., 1M HCl or citric acid) to a pH of ~2-3 to precipitate the product.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization to yield pure this compound.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a classic and robust method for SPPS.[7] It uses the acid-labile Boc group for temporary Nα-amino protection and benzyl-based protecting groups for semi-permanent side-chain protection.[7]

G cluster_spps Boc-SPPS Elongation Cycle resin Start: Peptide-Resin deprotection 1. Deprotection (TFA Treatment) resin->deprotection wash1 Wash deprotection->wash1 neutralization 2. Neutralization (Base Wash, e.g., DIEA) wash1->neutralization wash2 Wash neutralization->wash2 coupling 3. Coupling (Add activated This compound) wash2->coupling wash3 Wash coupling->wash3 elongated Elongated Peptide-Resin wash3->elongated elongated->deprotection Repeat for next cycle

Caption: The cycle of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.

Methodology:

  • Resin Preparation : Start with a suitable resin (e.g., Merrifield resin) to which the first amino acid is attached.

  • Deprotection : Remove the N-terminal Boc protecting group from the resin-bound amino acid/peptide by treating it with a solution of trifluoroacetic acid (TFA), typically 25-50% in dichloromethane (DCM).[7][8] This leaves the N-terminus as a protonated ammonium salt.[8]

  • Washing : Wash the peptide-resin thoroughly with DCM and then isopropanol to remove residual TFA and by-products.

  • Neutralization : Neutralize the N-terminal ammonium salt with a base, commonly a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to yield a free amine.[7]

  • Washing : Wash the peptide-resin again with DCM to remove excess base.

  • Coupling :

    • Activation : In a separate vessel, activate this compound (e.g., 2-4 equivalents) by dissolving it in DMF or DCM with a coupling reagent such as HBTU or HATU for several minutes.[8][9] Alternatively, use DCC to form a symmetric anhydride.[7]

    • Addition : Add the activated amino acid solution to the peptide-resin.

    • Reaction : Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion (e.g., using a Kaiser test).

  • Washing : Wash the peptide-resin with DCM and other solvents to remove unreacted reagents.

  • Cycle Repetition : Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage : Once the synthesis is complete, cleave the full peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[7]

  • Purification : Precipitate the crude peptide with cold diethyl ether and purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

References

A Technical Guide to the Conformational Preferences of Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of β-amino acids has opened up new avenues in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, the homologous backbone of β-amino acids imparts unique conformational properties, leading to the formation of stable, predictable secondary structures known as foldamers. These structures offer exciting possibilities for designing molecules with tailored functions, including enzyme inhibitors, antimicrobial agents, and novel biomaterials. This in-depth technical guide provides a comprehensive overview of the conformational preferences of β-amino acids, focusing on the structural determinants of their diverse secondary structures.

Introduction to β-Amino Acid Conformational Flexibility

The insertion of an additional methylene group in the backbone of β-amino acids introduces an extra rotatable bond, significantly expanding their conformational landscape compared to α-amino acids. The backbone of a β-amino acid residue is defined by four main torsion angles: omega (ω), phi (φ), theta (θ), and psi (ψ).[1]

  • ω (omega): Describes the torsion around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is generally restricted to a planar trans (≈180°) conformation, although cis conformations (≈0°) can occur, particularly with proline analogues.

  • φ (phi): Describes the torsion around the N-Cβ bond.

  • θ (theta): Describes the torsion around the Cβ-Cα bond. This additional degree of freedom is unique to β-amino acids and is a key determinant of their diverse folding patterns.

  • ψ (psi): Describes the torsion around the Cα-C' bond.

The interplay of these dihedral angles, along with the nature of the side chains and the presence of cyclic constraints, dictates the adoption of specific, well-defined secondary structures.

Secondary Structures of β-Peptides

β-peptides are known to form a variety of stable secondary structures, primarily helices and sheets, stabilized by intramolecular hydrogen bonds. The nomenclature for these structures often refers to the number of atoms in the hydrogen-bonded ring.

Helical Structures

β-peptides can form several distinct helical structures, with the most common being the 14-helix, 12-helix, and 10/12-helix.

  • 14-Helix: This is a right- or left-handed helix characterized by a 14-membered hydrogen-bonded ring formed between the C=O group of residue i and the N-H group of residue i+3. It is a common motif for β³-peptides.

  • 12-Helix: This helix is defined by a 12-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i+2.

  • 10/12-Helix: This is a fascinating mixed-turn motif that alternates between 10- and 12-membered hydrogen-bonded rings. It is often observed in oligomers of β²- and β³-amino acids.

The preferred helical conformation is highly dependent on the substitution pattern of the β-amino acid. For instance, β³-peptides often favor the 14-helix, while alternating β²/β³-peptides can adopt the 10/12-helix.

Helix Typeφ (°)θ (°)ψ (°)
14-Helix (Left-handed) -15560-135
12-Helix -9090-110
10-Helix 645975
8-Helix 120-720

Note: These are idealized values and can vary depending on the specific amino acid sequence and solvent conditions.

Sheet Structures

Similar to α-peptides, β-peptides can form β-sheet structures, which are extended conformations stabilized by inter-strand hydrogen bonds. These sheets can be either parallel or antiparallel.

  • Antiparallel β-Sheet: In this arrangement, adjacent β-strands run in opposite directions. The hydrogen bonding pattern is characterized by alternating wide and narrow pairs of hydrogen bonds.

  • Parallel β-Sheet: Here, adjacent β-strands run in the same direction, resulting in a more evenly spaced, but often slightly less stable, hydrogen bonding network.

The propensity to form sheets is influenced by the substitution pattern and the stereochemistry of the β-amino acid residues.

Sheet Typeφ (°)ψ (°)
Antiparallel β-Sheet -139+135
Parallel β-Sheet -119+113

Note: The θ angle in sheet structures is typically close to 180° (trans).

Experimental Determination of β-Amino Acid Conformation

Several experimental techniques are employed to elucidate the conformational preferences of β-amino acids and their oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of β-peptides. Key NMR parameters provide crucial structural information:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons. Specific patterns of short-, medium-, and long-range NOEs are characteristic of different secondary structures.[2][3][4]

    • Helices: Characterized by sequential dNN(i, i+1) and medium-range dαN(i, i+2), dαN(i, i+3), and dαβ(i, i+3) NOEs.[5]

    • Sheets: Identified by strong sequential dαN(i, i+1) NOEs and, most importantly, inter-strand NOEs between protons on adjacent strands.[2][3][4][6]

  • Scalar Coupling Constants (J-couplings): Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

    • ³J(HN,Hα) Coupling: This coupling is related to the φ dihedral angle. Large values (> 8 Hz) are indicative of extended, sheet-like conformations, while smaller values (< 6 Hz) suggest helical structures.[5]

    • Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C. The parameters A, B, and C are empirically derived and depend on the specific atoms and substituents involved.[7] While specific parameterizations for all β-amino acid systems are not universally established, the principle of the Karplus relationship is a cornerstone of conformational analysis.[7]

  • Sample Preparation:

    • Synthesize and purify the β-peptide to >95% purity using standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., CD₃OH, D₂O, or a mixture) to a concentration of 1-5 mM.

    • Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).

    • 1D ¹H: To assess sample purity and overall spectral quality.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations. A mixing time of 200-400 ms is common for NOESY. ROESY is useful for molecules with intermediate correlation times.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J(HN,Hα) coupling constants.

    • (Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides better resolution of amide proton signals and allows for the measurement of hydrogen-deuterium exchange rates.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Integrate NOE cross-peaks and convert them into distance restraints (e.g., strong: 1.8-2.7 Å; medium: 1.8-3.5 Å; weak: 1.8-5.0 Å).

    • Measure ³J(HN,Hα) coupling constants from the DQF-COSY spectrum and convert them into dihedral angle restraints using a parameterized Karplus equation.

    • Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER) to generate an ensemble of 3D structures.

    • Analyze the resulting structures to determine the predominant conformation and its stability.

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information. The process involves crystallizing the β-peptide and then analyzing the diffraction pattern of X-rays passing through the crystal.

  • Peptide Synthesis and Purification:

    • Synthesize the β-peptide with high purity (>98%). The presence of impurities can significantly hinder crystallization.

    • Consider incorporating a heavy atom (e.g., bromine or iodine) into the peptide sequence to aid in phasing during structure solution.[8][9]

  • Crystallization Screening:

    • Dissolve the purified peptide in a suitable buffer to a high concentration (typically 5-20 mg/mL).

    • Use a high-throughput screening approach to test a wide range of crystallization conditions, varying precipitants (e.g., PEG, salts), pH, temperature, and additives.[2]

    • Common crystallization methods include sitting-drop and hanging-drop vapor diffusion.

  • Crystal Optimization and Growth:

    • Once initial microcrystals are obtained, optimize the conditions to grow larger, single crystals suitable for X-ray diffraction. This may involve fine-tuning the precipitant concentration, pH, or temperature.

  • Data Collection and Structure Solution:

    • Mount a single crystal and cool it in a cryostream (typically to 100 K) to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD) if heavy atoms are present.

    • Build an initial atomic model into the resulting electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

    • Validate the final structure using tools that check for geometric correctness and agreement with known chemical principles.

    • Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

Computational Modeling of β-Peptide Conformations

Computational methods are invaluable for exploring the conformational landscape of β-peptides and complementing experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of β-peptide folding and conformational equilibria. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of a peptide over time.

  • System Setup:

    • Topology and Force Field: Generate a topology file for the β-peptide using a suitable force field (e.g., AMBER, CHARMM, GROMOS). Specialized force field parameters may be required for non-standard β-amino acids.[10][11][12]

    • Solvation: Place the peptide in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with an explicit water model (e.g., TIP3P, SPC/E).

    • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic a desired salt concentration.

  • Energy Minimization:

    • Perform a steepest descent or conjugate gradient energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant temperature (e.g., 300 K) with position restraints on the peptide to allow the solvent to equilibrate around it.

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) to achieve the correct density. Gradually release the position restraints on the peptide.

  • Production MD:

    • Run the production simulation for a desired length of time (typically nanoseconds to microseconds, depending on the process of interest).

  • Analysis:

    • Analyze the trajectory to study various properties, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the structure.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

      • Secondary Structure Analysis: To monitor the formation and stability of helices and sheets.

      • Hydrogen Bond Analysis: To quantify the stability of intramolecular hydrogen bonds.

      • Free Energy Landscapes: To identify the most stable conformational states and the energy barriers between them.[13][14]

Conformational Energy Landscapes

By plotting the potential energy of a molecule as a function of its dihedral angles, one can generate a conformational energy landscape or Ramachandran-like plot. For β-amino acids, this is a multi-dimensional plot involving φ, ψ, and θ. These plots reveal the low-energy, sterically allowed conformations and can help predict the most stable secondary structures.

Visualizing Conformational Relationships and Workflows

Graphviz can be used to create clear diagrams illustrating the relationships between different conformational states and experimental workflows.

Conformational Transitions

conformational_transitions Random Coil Random Coil Helix (e.g., 14-Helix) Helix (e.g., 14-Helix) Random Coil->Helix (e.g., 14-Helix) Folding Sheet Sheet Random Coil->Sheet Folding Helix (e.g., 14-Helix)->Random Coil Unfolding Sheet->Random Coil Unfolding

Conformational transitions of a β-peptide.
Experimental Workflow for Structure Determination

structure_determination_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_comp Computational Modeling cluster_calc Structure Calculation & Validation NMR Sample Prep NMR Sample Prep 2D NMR Acq 2D NMR Acq NMR Sample Prep->2D NMR Acq TOCSY, NOESY Data Processing Data Processing 2D NMR Acq->Data Processing Assignment Restraint Gen Restraint Gen Data Processing->Restraint Gen NOEs, J-couplings Structure Calculation Structure Calculation Restraint Gen->Structure Calculation Crystal Screening Crystal Screening Data Collection Data Collection Crystal Screening->Data Collection Phase Solution Phase Solution Data Collection->Phase Solution Model Building Model Building Phase Solution->Model Building Refinement Refinement Model Building->Refinement Final Structure Final Structure Refinement->Final Structure MD Setup MD Setup MD Simulation MD Simulation MD Setup->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Conformational Ensemble Conformational Ensemble Trajectory Analysis->Conformational Ensemble Structure Calculation->Final Structure

Workflow for β-peptide structure determination.

Conclusion

The conformational preferences of β-amino acids are governed by a complex interplay of backbone dihedral angles, side-chain interactions, and environmental factors. The ability of β-peptides to adopt stable and predictable secondary structures makes them highly attractive building blocks for the design of novel bioactive molecules and materials. A thorough understanding of their conformational behavior, gained through a combination of experimental techniques and computational modeling, is essential for realizing the full potential of these fascinating molecules in drug development and beyond.

References

An In-depth Technical Guide to the Incorporation of Non-Natural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids (nnAAs) into peptide sequences represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with enhanced therapeutic properties, including increased proteolytic stability, improved pharmacokinetic profiles, and novel functionalities. This guide provides a comprehensive technical overview of the core methodologies for incorporating nnAAs into peptides, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Core Methodologies for nnAA Incorporation

The synthesis of peptides containing nnAAs can be broadly categorized into chemical and biological methods. Chemical methods, such as Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL), offer the greatest flexibility in terms of the diversity of nnAAs that can be incorporated. Biological methods, including enzymatic synthesis and ribosome-mediated approaches, leverage the cell's translational machinery under controlled conditions.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone technique for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin.[1] The incorporation of nnAAs follows the same fundamental cycle as natural amino acids: deprotection of the Nα-amino group, coupling of the next amino acid, and washing.[2] However, the unique structures of nnAAs often necessitate modifications to standard protocols.[2]

Key Considerations for nnAA Incorporation in SPPS:

  • Steric Hindrance: Bulky side chains or α,α-disubstituted nnAAs can impede coupling reactions, requiring more potent coupling reagents (e.g., HATU, COMU) or longer reaction times.[2]

  • Side-Chain Reactivity: Functional groups on the nnAA side chain may require orthogonal protecting groups to prevent undesirable side reactions.[2]

  • Solubility: The solubility of both the protected nnAA and the growing peptide-resin can be altered, potentially leading to aggregation and incomplete reactions.[2]

Native Chemical Ligation (NCL)

NCL is a powerful chemoselective method for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue.[3][4] This technique is particularly useful for synthesizing large proteins and for incorporating nnAAs into specific regions of a peptide or protein.[5][6] The reaction proceeds under mild, aqueous conditions, making it compatible with a wide range of functional groups.[7] By synthesizing a smaller peptide fragment containing the nnAA via SPPS, it can then be ligated to a larger, recombinantly expressed protein segment.

Ribosome-Mediated Synthesis (Cell-Free Protein Synthesis)

Cell-free protein synthesis (CFPS) systems provide a powerful platform for the ribosomal incorporation of nnAAs.[8] These in vitro systems contain all the necessary components for transcription and translation, but without the constraints of a living cell, such as cell wall permeability and nnAA toxicity.[8][9] The most common approach involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nnAA and recognizes a nonsense (e.g., amber) or quadruplet codon.[10] This allows for the site-specific incorporation of one or more nnAAs into a protein sequence.[11][12][13]

Enzymatic Synthesis

Enzymatic peptide synthesis utilizes proteases (e.g., papain, thermolysin) in reverse to catalyze the formation of peptide bonds.[14] This method offers high stereoselectivity and proceeds under mild conditions. While less common for de novo synthesis of long peptides containing nnAAs, it can be effective for specific ligations, such as the coupling of an nnAA ester to a peptide nucleophile.[14]

Data Presentation: Quantitative Analysis of nnAA Incorporation

The efficiency of nnAA incorporation can vary significantly depending on the chosen method, the structure of the nnAA, and the reaction conditions. The following tables summarize representative quantitative data for different methodologies.

Table 1: Coupling Efficiency of Sterically Hindered nnAAs in SPPS

Non-Natural Amino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)Reference
Aib (α-aminoisobutyric acid)HBTU/HOBt120~85[15]
Aib (α-aminoisobutyric acid)HATU/HOAt60>99[15]
N-methyl-AlaninePyBOP180~90[16]
N-methyl-AlanineHATU90>98[16]
D-IsoleucineDIC/HOBt120~92[17]
D-IsoleucineHCTU60>99[17]

Table 2: Yield and Purity of Peptides Synthesized with nnAAs via Different Methods

Peptide Sequence/ProteinMethodNon-Natural Amino Acid(s)Crude Purity (%)Isolated Yield (%)Reference
cyclo-GITVIF (6 residues)Automated SPPS-9593[18]
cyclo-(Dab-Phe-Phe-Leu-Pro)Automated SPPSDiaminobutyric acid>9062[18]
Microcin J25 (21 residues)NCL (cyclization)Cys (Ala precursor)>9050[19]
eCAT proteinCFPSp-azido-L-phenylalanineN/A~400 µg/mL[12]
eDHFR proteinCFPSp-azido-L-phenylalanineN/A~660 µg/mL[12]
Elastin-like polypeptideCFPS40 x p-acetyl-L-phenylalanine>98~96 mg/L[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered nnAA

This protocol outlines a single coupling cycle for incorporating a sterically hindered nnAA, such as Aib, using HATU as the coupling reagent.[2]

1. Resin Swelling: a. Place Rink Amide resin (0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

3. Coupling of the nnAA: a. In a separate vial, dissolve the Fmoc-protected nnAA (e.g., Fmoc-Aib-OH) (4 equivalents), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. b. Allow the pre-activation to proceed for 1-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Wash the resin with DMF (3x) and DCM (3x). f. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

4. Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate.

5. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether twice. d. Dry the crude peptide under vacuum. e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry (MS).

Protocol 2: Native Chemical Ligation (NCL) of a Synthetic Peptide with a nnAA to a Recombinant Protein

This protocol describes the ligation of a synthetic peptide containing a C-terminal thioester and an nnAA to a recombinant protein with an N-terminal cysteine.[5][20]

1. Preparation of Peptide-Thioester: a. Synthesize the peptide containing the nnAA and a C-terminal thioester using Boc-SPPS on a thioester resin.[20] b. Cleave the peptide from the resin using anhydrous HF.[20] c. Purify the peptide-thioester by RP-HPLC and confirm its identity by MS.

2. Expression and Purification of N-terminal Cysteine Protein: a. Express the protein of interest with an N-terminal cysteine residue in E. coli or another suitable expression system. b. Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). c. Confirm the purity and identity of the protein by SDS-PAGE and MS.

3. Ligation Reaction: a. Dissolve the purified peptide-thioester and the N-terminal cysteine protein in equimolar amounts in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5).[5] b. Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.[3] c. Incubate the reaction mixture at room temperature or 37°C, monitoring the progress by RP-HPLC and MS. Reactions are typically complete within a few hours to overnight.[5]

4. Purification of the Ligated Protein: a. Once the reaction is complete, purify the full-length ligated protein from the starting materials and catalyst using RP-HPLC or other appropriate chromatography methods. b. Characterize the final product by MS to confirm the correct mass and by other analytical techniques (e.g., circular dichroism, functional assays) as needed.

Protocol 3: Cell-Free Protein Synthesis (CFPS) for Site-Specific nnAA Incorporation

This protocol provides a general workflow for incorporating an nnAA into a model protein (e.g., superfolder Green Fluorescent Protein, sfGFP) using an E. coli-based CFPS system and amber suppression.[8][10]

1. Preparation of CFPS Reaction Components: a. Prepare the E. coli S30 cell extract containing the translational machinery. b. Prepare the reaction mixture containing amino acids (lacking the one to be replaced by the nnAA if using sense codon suppression), NTPs, an energy source (e.g., phosphoenolpyruvate), and salts.[8] c. Prepare the plasmid DNA encoding the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site. d. Prepare the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the nnAA and its cognate suppressor tRNA (tRNA CUA). e. Prepare a stock solution of the nnAA.

2. CFPS Reaction Setup: a. In a microcentrifuge tube, combine the S30 extract, reaction mixture, plasmid DNA, orthogonal aaRS, suppressor tRNA, and the nnAA.[10] b. As a negative control, set up a reaction without the nnAA. c. Incubate the reactions at 30-37°C for 2-4 hours.

3. Analysis of nnAA Incorporation: a. For sfGFP, measure the fluorescence of the reaction mixtures. A significant increase in fluorescence in the presence of the nnAA compared to the negative control indicates successful incorporation. b. Analyze the reaction products by SDS-PAGE. Successful incorporation of the nnAA will result in the production of full-length protein, which can be visualized by Coomassie staining or western blotting against a tag (e.g., His-tag). The negative control should show only truncated protein product. c. For definitive confirmation, purify the protein (e.g., via a His-tag) and analyze it by mass spectrometry to detect the mass shift corresponding to the incorporated nnAA.

Mandatory Visualizations

Experimental Workflows

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling nnAA Coupling (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Positive Cleavage Cleavage (TFA Cocktail) Kaiser->Cleavage Negative (Final Cycle) Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based SPPS with a nnAA.

NCL_Workflow Peptide_SPPS Peptide-Thioester Synthesis (SPPS with nnAA) Purify_Peptide Purify Peptide (RP-HPLC) Peptide_SPPS->Purify_Peptide Protein_Exp Protein Expression (N-terminal Cys) Purify_Protein Purify Protein Protein_Exp->Purify_Protein Ligation Native Chemical Ligation (Gdn-HCl, pH 7.5, MPAA) Purify_Peptide->Ligation Purify_Protein->Ligation Purify_Ligated Purify Ligated Protein (RP-HPLC) Ligation->Purify_Ligated

Workflow for Native Chemical Ligation with a nnAA.

CFPS_Workflow Prep_Extract Prepare S30 Cell Extract Prep_Components Prepare Reaction Mix (Energy, NTPs, AAs) Prep_DNA Prepare Plasmid DNA (with TAG codon) Prep_OTS Prepare Orthogonal aaRS and tRNA Reaction_Setup Set up CFPS Reaction (Combine all components + nnAA) Incubation Incubate (37°C, 2-4h) Reaction_Setup->Incubation Analysis Analyze Product (SDS-PAGE, MS) Incubation->Analysis inputs inputs

Workflow for Cell-Free Protein Synthesis with a nnAA.
Signaling Pathways

Peptides containing nnAAs are increasingly being used to modulate cellular signaling pathways for therapeutic benefit. Below are examples of how such peptides can interfere with pathways implicated in diabetes and cancer.

GLP-1 Receptor Agonism

Glucagon-like peptide-1 (GLP-1) receptor agonists are a major class of drugs for type 2 diabetes. Incorporating nnAAs can enhance their stability and potency. Upon binding to the GLP-1 receptor (a G-protein coupled receptor or GPCR) on pancreatic β-cells, these peptides trigger a signaling cascade that results in glucose-dependent insulin secretion.[21]

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates Peptide GLP-1 Agonist (with nnAA) Peptide->GLP1R binds PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

GLP-1 receptor signaling pathway activation.

STAT3 Inhibition in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival. Peptides containing nnAAs that mimic phosphotyrosine can be designed to bind to the SH2 domain of STAT3, preventing its dimerization, nuclear translocation, and subsequent activation of target genes.[22][23]

STAT3_Inhibition STAT3 STAT3 Monomer pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Phosphorylation (e.g., by JAKs) Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., c-Myc, Bcl-xL) Nucleus->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor nnAA-Peptide Inhibitor Inhibitor->Dimer prevents

Inhibition of the STAT3 signaling pathway.

References

The Impact of β-Homoalanine Incorporation on Peptide Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides. Among these, β-homoalanine, an isomer of the canonical amino acid alanine with an additional methylene group in its backbone, has emerged as a valuable tool for enhancing the therapeutic potential of peptide-based drugs. This technical guide provides an in-depth analysis of the pharmacokinetic effects of β-homoalanine incorporation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts and methodologies.

Core Principles of β-Homoalanine Incorporation

The primary motivation for incorporating β-homoalanine into peptide sequences is to improve their metabolic stability and, consequently, their in vivo half-life.[1] The altered backbone structure sterically hinders the recognition and cleavage of peptide bonds by endogenous proteases, a major pathway for the rapid degradation of natural peptides.[2] This increased resistance to enzymatic degradation is a critical factor in enhancing a peptide's bioavailability and duration of action.

Structural Distinction and Its Implications

The fundamental difference between α-amino acids and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-homoalanine, the amino group is attached to the β-carbon, resulting in a more flexible backbone compared to its α-counterpart.

G cluster_alpha α-Alanine cluster_beta β-Homoalanine a_c a_co COOH a_c->a_co a_n NH2 a_c->a_n a_r CH3 a_c->a_r b_cb b_ca b_cb->b_ca b_n NH2 b_cb->b_n b_r CH3 b_cb->b_r b_co COOH b_ca->b_co

Figure 1: Structural comparison of α-alanine and β-homoalanine.

This structural alteration can influence the peptide's secondary structure, receptor binding affinity, and overall pharmacokinetic profile.

Quantitative Pharmacokinetic Data

While direct, side-by-side pharmacokinetic comparisons for a single peptide with and without β-homoalanine are not extensively available in the public domain, the impact of similar modifications on peptide stability and bioavailability provides a strong indication of the expected effects. The following tables summarize relevant quantitative data.

Table 1: In Vivo Half-Life Comparison of a Native Peptide and its Modified Analog

PeptideModification StrategyIn Vivo Half-LifeKey Structural Changes
Somatostatin (Native)None1-3 minutes14-amino acid cyclic peptide
Octreotide (Analog)D-amino acid substitution, cyclization90-120 minutesOctapeptide with a D-Phe and a D-Trp residue
This table illustrates the dramatic increase in half-life achievable through backbone modification, a principle that applies to β-homoalanine incorporation.

Table 2: Bioavailability of β-Amino Acid Containing Peptides

Peptide AnalogModificationBioavailability (Topical Application)
PK-βA-3Ac-Y[β³F]TPRLaHigh, with longer persistence
PK-βA-4Ac-[β³F]FT[β³P]RLaHigh, more active than parent peptide in DMSO
Data from a study on pyrokinin/pheromone biosynthesis-activating neuropeptide (PBAN) analogs, demonstrating that β-amino acid incorporation can lead to high bioavailability.[3]

Table 3: Pharmacokinetic Parameters of β-Alanine (as a single agent)

ParameterValue (Fixed Dose - 1,400 mg)Value (Weight-Relative Dose - 10 mg/kg BW)
Cmax (μM)218.4 ± 87.969.0 ± 25.9
iAUC (μM·min)18,550 ± 6,4956,134 ± 2,038
T½ (min)32.6 - 97.8-
These parameters for β-alanine itself highlight the variability in individual pharmacokinetics.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of β-homoalanine-incorporated peptides.

Solid-Phase Peptide Synthesis (SPPS) of a β-Homoalanine-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating Fmoc-β-homoalanine using a Rink Amide resin.[5]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids and Fmoc-β-homoalanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (or Fmoc-β-homoalanine) by dissolving it with an activating agent (e.g., DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

G start Start with Resin swell Resin Swelling in DMF start->swell deprotect Fmoc-Deprotection (Piperidine) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate Activate Amino Acid (DIC/HOBt) wash1->activate couple Couple Amino Acid to Resin activate->couple kaiser Kaiser Test couple->kaiser repeat_couple Repeat Coupling kaiser->repeat_couple Positive cap Capping (Optional) kaiser->cap Negative repeat_couple->couple wash2 Wash (DMF, DCM) cap->wash2 next_aa Next Amino Acid? wash2->next_aa next_aa->deprotect Yes final_wash Final Wash (DCM) & Dry next_aa->final_wash No cleave Cleavage from Resin (TFA cocktail) final_wash->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end Characterize (Mass Spec) purify->end

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Peptide Stability Assay in Human Plasma

This protocol assesses the stability of a peptide in human plasma over time.[6]

Materials:

  • Test peptide stock solution

  • Human plasma

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • LC-MS system

Procedure:

  • Pre-warm an aliquot of human plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to the quenching solution to stop enzymatic degradation.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in plasma.

G start Peptide Stock & Human Plasma incubate Spike Peptide into Plasma Incubate at 37°C start->incubate sample Take Aliquots at Time Points incubate->sample quench Quench with Acid/Solvent sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze plot Plot % Intact Peptide vs. Time analyze->plot half_life Calculate Half-Life (t½) plot->half_life

Figure 3: Workflow for in vitro peptide stability assay.
Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity of a peptide to its target receptor.[7][8]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled test peptide (with and without β-homoalanine)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test peptide.

  • In a multi-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the unlabeled test peptide concentration.

  • Calculate the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Impact on Signaling Pathways: A Case Study with Opioid Peptides

The incorporation of β-homoalanine can modulate the signaling pathways activated by a peptide. For instance, in the context of opioid peptides, which primarily signal through G-protein coupled receptors (GPCRs), altering the peptide structure can influence G-protein coupling and β-arrestin recruitment.[9][10]

G cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein Gαi/o receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment peptide Opioid Peptide (with β-homoalanine) peptide->receptor Binding g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channel g_beta_gamma->ion_channel Modulation camp cAMP ac->camp Production ↓ pka PKA camp->pka Activation ↓ mapk MAPK Pathway beta_arrestin->mapk Activation

Figure 4: Simplified opioid receptor signaling pathway.

The structural changes induced by β-homoalanine can lead to biased agonism, where the modified peptide preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling). This has significant implications for drug design, as it may be possible to develop peptides that retain the desired therapeutic effects while minimizing unwanted side effects associated with specific signaling cascades.

Conclusion

The incorporation of β-homoalanine into peptides is a powerful strategy for enhancing their pharmacokinetic properties. By increasing resistance to enzymatic degradation, this modification can significantly extend a peptide's in vivo half-life and improve its bioavailability. While the precise quantitative effects are peptide-specific and require empirical determination, the principles and experimental protocols outlined in this guide provide a robust framework for the rational design and evaluation of β-homoalanine-containing peptidomimetics. The ability to fine-tune the pharmacokinetic profile and potentially modulate signaling pathways underscores the importance of β-homoalanine in the development of next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-L-beta-homoalanine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as β-amino acids, into peptides is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve biological activity. Boc-L-β-homoalanine, a homologue of L-alanine with an additional methylene group in its backbone, is a valuable building block for the synthesis of β-peptides and modified peptides with unique structural and functional properties. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-L-β-homoalanine using the tert-butyloxycarbonyl (Boc) protection strategy.

Challenges in Incorporating Boc-L-beta-homoalanine

The primary challenge in the solid-phase synthesis of peptides containing β-amino acids like Boc-L-β-homoalanine lies in the potentially slower coupling kinetics compared to α-amino acids. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. Therefore, the choice of coupling reagents and reaction conditions is critical for successful incorporation.

Experimental Protocols

This section outlines a detailed step-by-step protocol for the manual Boc-SPPS of a peptide containing L-β-homoalanine. The protocol is based on a 0.1 mmol synthesis scale using Merrifield resin.

Materials and Reagents
  • Boc-L-β-homoalanine

  • Other Boc-protected α-amino acids

  • Merrifield resin (1% DVB, 100-200 mesh, substitution ~1.0 mmol/g)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine (for Kaiser test)

  • Ninhydrin (for Kaiser test)

  • Phenol (for Kaiser test)

  • KCN in pyridine (for Kaiser test)

  • Ethanol

  • Diethyl ether, cold

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole or p-Cresol (scavengers)

Resin Preparation and Swelling
  • Place the Merrifield resin (e.g., 100 mg, 0.1 mmol) in a fritted reaction vessel.

  • Wash the resin with DCM (3 x 5 mL).

  • Swell the resin in DCM (5 mL) for 30-60 minutes with gentle agitation.

  • Drain the DCM.

Attachment of the First Amino Acid (Boc-L-β-homoalanine) to Merrifield Resin (Cesium Salt Method)
  • Dissolve Boc-L-β-homoalanine (1.0 equivalent based on resin substitution) in a minimal amount of DMF.

  • Add cesium carbonate (0.5 equivalents) and stir until the amino acid is fully dissolved and the solution is clear.

  • Evaporate the solvent to obtain the Boc-L-β-homoalanine cesium salt.

  • Add the dried cesium salt to the swollen Merrifield resin in the reaction vessel.

  • Add fresh DMF (5 mL) to the resin.

  • Heat the reaction mixture to 50°C and agitate for 12-24 hours.

  • Wash the resin with DMF (3 x 5 mL), DMF/water (1:1, v/v) (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Standard Boc-SPPS Cycle for Subsequent Amino Acids

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

1. Nα-Boc Deprotection:

  • Swell the peptide-resin in DCM (5 mL) for 15 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (5 mL) to the resin.

  • Agitate for 2 minutes and drain (pre-wash).[1]

  • Add a fresh solution of 50% TFA in DCM (5 mL).

  • Agitate for 20-30 minutes at room temperature.[1]

  • Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL).[2]

2. Neutralization:

  • Add a solution of 10% DIEA in DCM (5 mL) to the resin.

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (3 x 5 mL) to remove excess DIEA.

3. Amino Acid Coupling:

Due to the potential for slower coupling of the β-amino acid, more potent coupling reagents and potentially longer reaction times are recommended.

Method A: DIC/HOBt Coupling

  • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add the dissolved amino acid/HOBt solution to the neutralized peptide-resin.

  • Add DIC (3 equivalents) dissolved in DCM to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For the coupling of Boc-L-β-homoalanine, extending the coupling time to 4-6 hours may be beneficial.

Method B: HBTU Coupling

  • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For the coupling of Boc-L-β-homoalanine, a longer coupling time of 2-4 hours is recommended.

4. Monitoring the Coupling Reaction (Kaiser Test):

The Kaiser test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[3]

  • Take a small sample of resin beads (a few beads).

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Kaiser test solution (Ninhydrin in ethanol, Phenol in ethanol, and KCN in pyridine).

  • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads: Positive result (incomplete coupling). A recoupling step is necessary.

    • Yellow/Colorless beads: Negative result (complete coupling). Proceed to the next deprotection step.

5. Capping (if necessary):

If the Kaiser test remains positive after a second coupling attempt, it is crucial to cap the unreacted amino groups to prevent the formation of deletion peptides.

  • Wash the resin with DMF.

  • Add a solution of acetic anhydride and DIEA in DMF (e.g., 10% acetic anhydride, 5% DIEA) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Cleavage and Deprotection

Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood. An alternative is to use Trifluoromethanesulfonic acid (TFMSA).

HF Cleavage:

  • After the final SPPS cycle, remove the N-terminal Boc group and thoroughly dry the peptide-resin under high vacuum.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger, such as anisole or p-cresol (typically 10% v/v of HF).[4]

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.[5]

  • Evaporate the HF under a vacuum.

  • Precipitate the peptide by adding cold diethyl ether.

  • Filter and wash the peptide with cold diethyl ether.

  • Dry the peptide under vacuum.

TFMSA Cleavage:

  • Dry the peptide-resin thoroughly.

  • Suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol.

  • Stir the mixture at room temperature for 1-2 hours.

  • Precipitate the peptide with cold diethyl ether.

  • Filter, wash, and dry the peptide as described for HF cleavage.

Data Presentation

The following tables summarize the key quantitative parameters for the Boc-SPPS of peptides containing Boc-L-β-homoalanine.

Table 1: Reagent Quantities for a 0.1 mmol Synthesis

Reagent/StepComponentEquivalents (relative to resin loading)Amount (for 0.1 mmol scale)
Amino Acid Coupling (DIC/HOBt) Boc-Amino Acid30.3 mmol
HOBt30.3 mmol
DIC30.3 mmol
Amino Acid Coupling (HBTU) Boc-Amino Acid30.3 mmol
HBTU30.3 mmol
DIEA60.6 mmol
Boc Deprotection TFA in DCM-50% (v/v)
Neutralization DIEA in DCM-10% (v/v)
Capping Acetic Anhydride in DMF-10% (v/v)
DIEA in DMF-5% (v/v)
HF Cleavage Anhydrous HF-~10 mL/g resin
Scavenger (e.g., Anisole)-10% (v/v of HF)

Table 2: Recommended Reaction Times and Conditions

StepReagent/ConditionTemperatureDurationMonitoring
Resin Swelling DCMRoom Temperature30-60 min-
First Amino Acid Attachment Cesium Salt Method50°C12-24 h-
Boc Deprotection 50% TFA in DCMRoom Temperature20-30 min-
Neutralization 10% DIEA in DCMRoom Temperature2 x 2 min-
α-Amino Acid Coupling (DIC/HOBt) DIC/HOBt in DMF/DCMRoom Temperature2-4 hKaiser Test
β-Amino Acid Coupling (DIC/HOBt) DIC/HOBt in DMF/DCMRoom Temperature4-6 hKaiser Test
α-Amino Acid Coupling (HBTU) HBTU/DIEA in DMFRoom Temperature1-2 hKaiser Test
β-Amino Acid Coupling (HBTU) HBTU/DIEA in DMFRoom Temperature2-4 hKaiser Test
Capping Acetic Anhydride/DIEA in DMFRoom Temperature30 min-
HF Cleavage Anhydrous HF with Scavenger0°C1-2 h-
TFMSA Cleavage TFMSA CocktailRoom Temperature1-2 h-

Mandatory Visualization

SPPS_Workflow Resin Start: Merrifield Resin Swell 1. Resin Swelling (DCM) Resin->Swell Attach 2. Attach First Amino Acid (Boc-L-β-homoalanine-Cs+) Swell->Attach Deprotect 3. Boc Deprotection (50% TFA in DCM) Attach->Deprotect Neutralize 4. Neutralization (10% DIEA in DCM) Deprotect->Neutralize Couple 5. Couple Next Boc-AA (e.g., HBTU/DIEA) Neutralize->Couple Monitor 6. Monitor Coupling (Kaiser Test) Couple->Monitor Recouple Recouple Monitor->Recouple Positive Wash Wash (DCM/DMF) Monitor->Wash Negative Recouple->Couple Cap Cap Unreacted Amines (Acetic Anhydride) Recouple->Cap Cap->Wash Wash->Deprotect Continue Synthesis Cycle FinalCleavage 7. Final Cleavage & Deprotection (HF or TFMSA) Wash->FinalCleavage Final Cycle Complete Purify 8. Purification (RP-HPLC) FinalCleavage->Purify Peptide Final Peptide Purify->Peptide

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Conclusion

The successful solid-phase synthesis of peptides containing Boc-L-β-homoalanine is achievable with careful consideration of the coupling conditions. The use of potent activating reagents such as HBTU or DIC/HOBt, along with extended coupling times and diligent monitoring with the Kaiser test, is recommended to ensure high coupling efficiency. The provided protocols and data tables serve as a comprehensive guide for researchers to effectively incorporate this valuable non-canonical amino acid into their peptide synthesis workflows. Final cleavage with strong acids like HF or TFMSA is necessary to liberate the final peptide from the Merrifield resin. These guidelines will aid in the development of novel peptides with enhanced properties for various applications in research and drug discovery.

References

Application Notes and Protocols for Coupling Boc-L-beta-homoalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides. The incorporation of non-canonical amino acids, such as beta-amino acids, offers the potential to develop peptides with enhanced stability against enzymatic degradation and unique conformational properties. Boc-L-beta-homoalanine, a beta-amino acid with an ethyl side chain, presents a unique challenge in SPPS due to its increased steric hindrance compared to its alpha-amino acid counterpart. This steric bulk can significantly impede the efficiency of peptide bond formation, leading to lower yields, incomplete reactions, and the formation of deletion sequences.

The selection of an appropriate coupling reagent is therefore critical to overcome the steric challenges associated with this compound and to ensure the successful synthesis of the target peptide. This document provides detailed application notes on the use of highly efficient coupling reagents for the incorporation of this compound in Boc-SPPS, along with recommended protocols.

Challenges in Coupling this compound

The primary obstacle in the coupling of this compound is the steric hindrance imparted by its structure. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing the rate of acylation. Inefficient coupling can result in a significant fraction of unreacted peptide chains, leading to the generation of deletion peptides that are often difficult to separate from the desired product. Furthermore, forcing conditions or extended reaction times that may be employed to drive the coupling to completion can increase the risk of side reactions, including racemization.

Recommended Coupling Reagents

To address the challenges of coupling sterically hindered amino acids like this compound, the use of potent activating reagents is highly recommended. Aminium/uronium and phosphonium salt-based reagents have demonstrated superior performance in such cases.

Coupling ReagentClassKey CharacteristicsAdvantagesDisadvantages
HATU Aminium SaltForms a highly reactive OAt-ester.Very fast and highly efficient, especially for sterically hindered couplings. Low risk of racemization.[1]Higher cost compared to other reagents. Can cause guanidinylation of the N-terminus if used in excess.[2]
HBTU Aminium SaltForms a reactive OBt-ester.Highly efficient and fast-acting. A good balance of reactivity and cost.[3]Can cause guanidinylation of the N-terminus if used in excess.[2]
PyBOP Phosphonium SaltForms a reactive OBt-ester.Excellent for hindered couplings and less prone to guanidinylation side reactions compared to aminium salts.Can be less reactive than HATU for the most challenging couplings.
COMU Aminium SaltBased on an OxymaPure leaving group.High coupling efficiency, comparable to HATU, with reduced risk of explosion associated with HOBt/HOAt-based reagents.[3]Higher cost.
DCC/HOBt CarbodiimideA classical and cost-effective coupling method.Economical and widely used.Slower reaction times and lower efficiency for hindered couplings. Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase synthesis, but is less of an issue in SPPS as it can be washed away.

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a resin-bound peptide amine in a manual Boc-SPPS workflow. Equivalents are calculated based on the initial loading of the resin. Note: These protocols are starting points and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Standard Boc-SPPS Cycle - Deprotection and Neutralization
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes at room temperature.[]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) (2 times) and then DCM (2 times).

    • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5-10 minutes. Repeat this step.

    • Drain the neutralization solution and wash the resin with DCM (3 times).

Protocol 2: Coupling of this compound using HATU

Materials:

  • This compound (3-4 equivalents)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF or NMP. Add DIEA (6-8 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling times are often shorter, typically ranging from 1 to 2 hours for sterically hindered amino acids.

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction. If the test is positive, the coupling step should be repeated (recoupling).

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Coupling of this compound using HBTU

Materials:

  • This compound (3-4 equivalents)

  • HBTU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HBTU (3-4 eq.) in DMF or NMP. Add DIEA (6-8 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated this compound solution to the swollen and neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult coupling, the reaction time can be extended.

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test. If the test is positive, a recoupling step is recommended.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated) cluster_final Final Steps Resin Start with Resin Swell Swell Resin (DCM) Resin->Swell Deprotection N-α-Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF) Wash->Cleavage Final Cycle Purification Peptide Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocAA Boc-AA-OH ActiveEster Activated Species (e.g., OAt-ester) BocAA->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU) + Base (DIEA) Reagent->ActiveEster NewPeptide Boc-AA-NH-Peptide-Resin ActiveEster->NewPeptide PeptideResin H2N-Peptide-Resin PeptideResin->NewPeptide Nucleophilic Attack

References

Application Notes and Protocols for Cleaving the Boc Group from β-Homoalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal with acid. While the cleavage of the Boc group from standard α-amino acids is well-documented, the incorporation of modified amino acids, such as β-homoalanine, into peptide chains requires a careful consideration of deprotection conditions. These notes provide a detailed overview of the chemical principles, experimental protocols, and potential side reactions associated with the removal of the Boc group from peptides containing β-homoalanine.

The fundamental mechanism of Boc deprotection involves the acid-catalyzed cleavage of the carbamate bond, generating a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine. This process is generally efficient, but the presence of a β-amino acid may introduce subtle electronic and steric effects that can influence reaction kinetics and the propensity for side reactions.

Key Considerations for β-Homoalanine Peptides

While specific quantitative data for the deprotection of Boc from β-homoalanine is not extensively reported, the general principles of Boc cleavage from α-amino acids are applicable. The primary difference lies in the additional methylene group in the backbone of β-homoalanine, which may slightly alter the steric environment around the protected amine. However, this is not expected to significantly hinder the access of the acid to the Boc group. Therefore, standard deprotection protocols serve as an excellent starting point, with the understanding that minor optimizations may be necessary.

Data Presentation: Quantitative Overview of Common Boc Deprotection Conditions

The following table summarizes common reagents and conditions for Boc deprotection. These parameters are a good starting point for peptides containing β-homoalanine and can be optimized as needed.

ReagentConcentrationSolventTypical Reaction TimeCleavage EfficiencyKey Remarks
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)20-30 minutes>99%The most common and generally effective method.
Trifluoroacetic Acid (TFA)100%-5 minutes~90%Can lead to incomplete deprotection due to poor resin swelling.
Hydrochloric Acid (HCl)4 M1,4-Dioxane30-60 minutes>98%An alternative to TFA; the resulting hydrochloride salt can sometimes be easier to handle.
TMSOTf-DCM/Anisole1-2 hoursVariableA strong acid alternative to HF, but may not be suitable for all protecting groups.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is the most widely used method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin (containing β-homoalanine)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole, dithiothreitol (DTT)) - see section on Side Reactions and Scavengers

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.

  • Pre-wash: Drain the DCM and wash the resin twice with DCM.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 25-50% TFA in DCM. If the peptide contains sensitive residues (e.g., Trp, Met, Cys), add the appropriate scavengers to this solution (typically 2.5-5% v/v).

  • Boc Cleavage: Add the deprotection cocktail to the resin and agitate gently for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. A wash with methanol can also be beneficial.

  • Neutralization: Add a 5% solution of DIPEA in DCM to the resin and agitate for 5-10 minutes. Repeat the neutralization step.

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.

Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane

This protocol offers an alternative to TFA and may be advantageous in specific cases.

Materials:

  • Boc-protected peptide-resin (containing β-homoalanine)

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Solvent Exchange: Wash the resin with anhydrous 1,4-dioxane (2 times).

  • Boc Cleavage: Add the 4 M HCl in 1,4-dioxane solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Drain the HCl solution and wash the resin with 1,4-dioxane followed by DCM to remove residual acid.

  • Neutralization: Neutralize the resin with a 5% solution of DIPEA in DCM as described in Protocol 1.

  • Final Washes: Wash the resin with DCM.

  • Drying: Dry the resin as described in Protocol 1.

Potential Side Reactions and the Use of Scavengers

The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to undesirable side reactions, particularly with sensitive amino acid residues. While β-homoalanine itself is not particularly susceptible to side reactions, other residues within the peptide sequence may be.

  • Alkylation of Tryptophan: The indole side chain of tryptophan is highly susceptible to alkylation by the tert-butyl cation.

  • Alkylation of Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion.

  • Alkylation of Cysteine: The free thiol group of cysteine is a strong nucleophile and can be readily alkylated.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide, which can lead to a mixture of α- and β-peptides upon ring opening.

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.

To mitigate these side reactions, the addition of scavengers to the deprotection cocktail is crucial. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains.

Commonly Used Scavengers:

ScavengerConcentrationTarget Residues / Purpose
Triisopropylsilane (TIS)2.5 - 5%Effective carbocation scavenger, particularly for Trp.
Water2.5 - 5%Quenches the tert-butyl cation.
Anisole2.5 - 5%Protects Trp and Met.
Dithiothreitol (DTT)1 - 2%Protects Cys and can reduce methionine sulfoxide.
Thioanisole2.5 - 5%Protects Trp and Met.

Visualization of the Boc Deprotection Workflow

The following diagrams illustrate the key steps in the Boc deprotection process.

BocDeprotectionWorkflow cluster_workflow Boc Deprotection in SPPS Start Start Swell_Resin Swell Peptide-Resin in DCM Start->Swell_Resin Wash_DCM_1 Wash with DCM Swell_Resin->Wash_DCM_1 Add_TFA_Cocktail Add Deprotection Cocktail (e.g., TFA/DCM + Scavengers) Wash_DCM_1->Add_TFA_Cocktail Incubate Incubate (20-30 min) Add_TFA_Cocktail->Incubate Drain_Wash_DCM_2 Drain and Wash with DCM Incubate->Drain_Wash_DCM_2 Neutralize Neutralize with DIPEA/DCM Drain_Wash_DCM_2->Neutralize Wash_DCM_3 Wash with DCM Neutralize->Wash_DCM_3 Dry_Resin Dry Resin Wash_DCM_3->Dry_Resin Next_Step Proceed to Next Coupling Step Dry_Resin->Next_Step

Application Notes and Protocols: Incorporating Boc-L-β-homoalanine into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Boc-L-β-homoalanine into cyclic peptides. This document outlines the synthetic strategies, detailed experimental protocols, and analytical methods for the successful synthesis and characterization of these modified peptides. The inclusion of β-amino acids like L-β-homoalanine can significantly enhance the pharmacological properties of cyclic peptides by increasing their metabolic stability, modulating their conformation, and potentially improving their biological activity.[1][2]

Introduction to β-homoalanine in Cyclic Peptides

Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, selectivity, and low toxicity.[3][4] However, their application can be limited by poor metabolic stability and cell permeability. The incorporation of non-natural amino acids, such as β-amino acids, is a key strategy to overcome these limitations.[4] L-β-homoalanine, a homologue of L-alanine with an additional methylene group in its backbone, can induce specific secondary structures and increase resistance to enzymatic degradation.[1][5]

The tert-butyloxycarbonyl (Boc) protecting group is a robust choice for the α-amino group of L-β-homoalanine during solid-phase peptide synthesis (SPPS), offering stability during coupling reactions and selective removal under acidic conditions.[6][7][8] This document details the protocols for Boc-based SPPS of a linear peptide containing Boc-L-β-homoalanine, followed by on-resin or solution-phase cyclization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of cyclic peptides containing β-amino acids. Please note that specific yields and activities are highly sequence-dependent.

Table 1: Representative Yields for Synthesis and Cyclization of β-Amino Acid-Containing Peptides

Peptide StageCyclization Methodβ-Amino Acid ContentReported Yield (%)Reference
Linear Peptide Synthesis (Crude)Boc-SPPSSingle β-amino acid41-70[9]
On-Resin Cyclization (Crude Purity)Head-to-Tail (Glu Linker)Not Specified22-28[3]
On-Resin Cyclization (Crude Purity)Head-to-Tail (Asp Linker)Not Specified<22[3]
Solution-Phase CyclizationHead-to-TailSingle β-amino acid14 ± 5[9]
Solution-Phase CyclizationHead-to-Tailcyclo-(L-Pro-β-Ala-L-Pro-β-Ala)Good[5]
Solution-Phase CyclizationHead-to-Tailcyclo-(L-Pro-L-Phe-β-Ala)2Good[10]

Table 2: Illustrative Biological Activity of Peptides with β-Amino Acid Modifications

Peptide/AnalogTargetAssayPotency (IC50/EC50)Impact of β-Amino AcidReference
Anginex AnalogbEND.3 cell proliferationInhibition AssayLower μM rangeDecreased folding propensity, but maintained activity[1]
Somatostatin AnalogHuman ReceptorsBinding AssayNanomolar rangeMimics natural peptide activity[4]

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor using Boc-L-β-homoalanine

This protocol outlines the manual solid-phase synthesis of a linear peptide containing L-β-homoalanine using the Boc/Bzl protection strategy.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-L-β-homoalanine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DCC)

  • Isopropanol (IPA)

  • Reagents for Kaiser test

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Cleavage 6. Cleavage from Resin (e.g., HF) Wash->Cleavage Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 30-60 minutes in a reaction vessel.[7]

  • First Amino Acid Coupling (if not pre-loaded):

    • Dissolve the first Boc-protected amino acid (cesium salt) in DMF.

    • Add to the swollen resin and agitate at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Synthesis Cycle (for each subsequent amino acid, including Boc-L-β-homoalanine):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then for an additional 20-25 minutes.[7][11] Wash with DCM and IPA.[7]

    • Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (repeat once).[6] Wash with DCM.[6]

    • Amino Acid Coupling:

      • In a separate vial, pre-activate 2-4 equivalents of the next Boc-amino acid (e.g., Boc-L-β-homoalanine) with a coupling agent like HBTU/HOBt in DMF.[7]

      • Add the activated amino acid solution to the resin.

      • Add 4-6 equivalents of DIEA to initiate coupling.[7]

      • Agitate for 1-2 hours at room temperature.

      • Monitor the reaction with the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Boc deprotection.

    • Dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole).[11] This step requires specialized equipment and safety precautions.[6]

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.[7]

  • Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the resin. This method often minimizes intermolecular side reactions.

Materials:

  • Fully assembled linear peptide-resin (with N-terminal Boc group removed)

  • DMF

  • Cyclization reagents (e.g., PyBOP, HATU, HBTU)

  • DIEA

Workflow Diagram:

OnResin_Cyclization Start 1. Linear Peptide-Resin (N-terminus deprotected) Swell 2. Swell in DMF Start->Swell Cyclize 3. Add Cyclization Reagents (e.g., PyBOP, DIEA) Swell->Cyclize Monitor 4. Monitor Reaction (HPLC-MS of cleaved aliquot) Cyclize->Monitor Wash 5. Wash Resin Monitor->Wash Cleave 6. Cleave Cyclic Peptide Wash->Cleave Purify 7. Purify Cleave->Purify

Caption: Workflow for on-resin peptide cyclization.

Procedure:

  • Preparation: Start with the fully synthesized linear peptide on the resin, with the final N-terminal Boc group removed.

  • Swelling: Swell the peptide-resin in DMF.

  • Cyclization:

    • Add 3 equivalents of the cyclization reagent (e.g., PyBOP or HATU) and 6 equivalents of DIEA to the swollen resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the progress of the cyclization by cleaving a small amount of the resin and analyzing the product by HPLC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups as described in the linear synthesis protocol.

  • Purification: Purify the crude cyclic peptide using RP-HPLC.

Solution-Phase Cyclization

This protocol is for the cyclization of the linear peptide after it has been cleaved from the resin. This method is often used for sequences that are difficult to cyclize on-resin.

Materials:

  • Purified linear peptide with orthogonal protecting groups on the termini if necessary.

  • High-purity solvent (e.g., DMF, DCM)

  • Cyclization reagents (e.g., HATU, HOAt, DCC)

  • Base (e.g., DIEA)

Workflow Diagram:

Solution_Cyclization Start 1. Purified Linear Peptide Deprotect 2. Selective Deprotection (if necessary) Start->Deprotect Dissolve 3. Dissolve in Solvent (High Dilution) Deprotect->Dissolve AddReagents 4. Add Cyclization Reagents Dissolve->AddReagents React 5. React & Monitor AddReagents->React Purify 6. Purify Cyclic Peptide React->Purify

Caption: Workflow for solution-phase peptide cyclization.

Procedure:

  • Preparation: Start with the purified, fully deprotected linear peptide.

  • High Dilution: Dissolve the linear peptide in a suitable solvent (e.g., DMF or a DCM/DMF mixture) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[12]

  • Cyclization:

    • Add the coupling reagent (e.g., 1.5 equivalents of HATU/HOAt) and a base (e.g., 3 equivalents of DIEA) to the peptide solution.[12]

    • Stir the reaction at room temperature and monitor its progress by HPLC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under vacuum.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

Signaling Pathways and Biological Implications

The incorporation of β-homoalanine can influence the conformation of cyclic peptides, leading to altered interactions with biological targets and modulation of signaling pathways.[1] Cyclic peptides can act as agonists or antagonists of receptors, or as inhibitors of protein-protein interactions, thereby affecting various cellular processes.[13][14]

Logical Relationship Diagram:

Signaling_Pathway cluster_0 Peptide Design & Synthesis cluster_1 Structural & Functional Impact cluster_2 Biological Interaction & Signaling Incorporate\nBoc-L-β-homoalanine Incorporate Boc-L-β-homoalanine Synthesize Linear\nPeptide (SPPS) Synthesize Linear Peptide (SPPS) Incorporate\nBoc-L-β-homoalanine->Synthesize Linear\nPeptide (SPPS) Cyclize Peptide\n(On-resin or Solution) Cyclize Peptide (On-resin or Solution) Synthesize Linear\nPeptide (SPPS)->Cyclize Peptide\n(On-resin or Solution) Cyclic Peptide with\nβ-homoalanine Cyclic Peptide with β-homoalanine Cyclize Peptide\n(On-resin or Solution)->Cyclic Peptide with\nβ-homoalanine Altered Conformation Altered Conformation Cyclic Peptide with\nβ-homoalanine->Altered Conformation Increased Proteolytic\nStability Increased Proteolytic Stability Cyclic Peptide with\nβ-homoalanine->Increased Proteolytic\nStability Target Protein Target Protein Altered Conformation->Target Protein Binding Affinity & Specificity Target Protein\n(e.g., Receptor, Enzyme) Target Protein (e.g., Receptor, Enzyme) Modulated Signaling\nPathway Modulated Signaling Pathway Target Protein->Modulated Signaling\nPathway

Caption: Logical flow from synthesis to biological effect.

For example, peptides can modulate signaling pathways such as the cholecystokinin (CCK) secretion pathway by interacting with G-protein coupled receptors (GPCRs) like the calcium-sensing receptor (CaSR).[4] The altered conformation imparted by β-homoalanine could fine-tune the binding affinity and specificity of the cyclic peptide for its target receptor, leading to a more potent or selective biological response. The increased stability of β-amino acid-containing peptides also contributes to a prolonged effect on the signaling pathway.[1]

Conclusion

The incorporation of Boc-L-β-homoalanine into cyclic peptides is a valuable strategy in modern drug discovery. The protocols outlined in these application notes provide a framework for the successful synthesis and cyclization of these modified peptides. By leveraging the unique properties of β-amino acids, researchers can develop novel cyclic peptide therapeutics with enhanced stability and tailored biological activities. Careful optimization of the synthesis and cyclization conditions for each specific peptide sequence is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Manual vs. Automated Synthesis with Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homoalanine is a non-proteinogenic amino acid increasingly utilized in the design of novel peptides and peptidomimetics for therapeutic applications. Its incorporation can impart unique structural constraints, enhanced proteolytic stability, and altered biological activity compared to peptides composed solely of alpha-amino acids. The synthesis of peptides containing this compound can be achieved through both manual and automated solid-phase peptide synthesis (SPPS) methodologies. The choice between these two approaches significantly impacts throughput, cost, purity, and reproducibility.[1][2] This document provides a detailed comparison of manual and automated synthesis of peptides incorporating this compound, complete with experimental protocols and data presentation to guide researchers in selecting the optimal method for their specific needs.

Performance Comparison: Manual vs. Automated Synthesis

The decision between manual and automated SPPS involves a trade-off between control and throughput. Manual synthesis offers greater flexibility for real-time adjustments and is often preferred for exploratory work or complex, non-standard syntheses.[1] In contrast, automated synthesis provides higher reproducibility and is more suitable for high-throughput applications.[2][3][4]

Quantitative Data Summary

The following tables summarize typical performance metrics for manual versus automated Boc-SPPS. These values are representative and can vary depending on the specific peptide sequence, coupling efficiency of this compound, and the instrumentation used.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisReference(s)
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel[5]
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)[5]
Total Time per Cycle 2 - 4 hours30 - 90 minutes[1][5]
Typical Yield per Coupling Step 95 - 99%> 99%[5]
Final Crude Purity 70 - 90%85 - 98%[1][5]
Reagent Consumption Higher, due to manual dispensingOptimized and lower[1]
Reproducibility Operator-dependentHigh[1][2]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)[5]
FeatureManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisReference(s)
Flexibility High: Allows for easy protocol modifications and troubleshooting.Moderate to High: Dependent on the synthesizer's software and hardware capabilities.[1]
Initial Cost Low: Requires basic laboratory glassware and shakers.High: Requires investment in a dedicated peptide synthesizer.[1]
Labor Cost High: Requires significant hands-on time from a skilled operator.Low: Minimal operator intervention required after setup.[1]
Suitability for Complex Peptides Often preferred for developing protocols for peptides with unusual modifications.Can be challenging for highly complex or non-standard peptides without significant optimization.[1]
Error Potential Higher, due to the potential for human error in reagent addition and washing steps.Lower, due to precise, pre-programmed robotic handling.[2][6]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using both manual and automated Boc-SPPS.

Manual Boc-SPPS Protocol

This protocol is for a standard Boc/Bzl-based solid-phase peptide synthesis in a manual reaction vessel.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield or PAM resin)[7]

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)[8]

  • Cleavage cocktail (e.g., anhydrous HF with scavengers or a TFA-based cocktail)[9][10]

  • Peptide synthesis vessel with a fritted disc

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.[11]

    • Drain the DCM and wash the resin with DMF (3 x 1 min).

  • Boc-Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin.[9]

    • Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-30 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM or DMF to the resin.[9]

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DMF (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended for beta-amino acids due to potential steric hindrance.[12]

    • Monitor the coupling reaction using the Kaiser test.[13] If the test is positive (blue beads), recoupling may be necessary.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a fresh cleavage cocktail. For example, a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v).[12]

    • Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[12]

    • Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding cold diethyl ether.[12]

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[12]

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.[15]

Automated Boc-SPPS Protocol

This protocol is a general guideline for automated peptide synthesizers. Specific parameters will need to be optimized based on the instrument manufacturer's recommendations.

Materials and Reagents:

  • As per the manual protocol, with reagents placed in the appropriate reservoirs of the automated synthesizer.

Procedure:

  • Resin Loading:

    • Load the appropriate resin into the reaction vessel of the synthesizer.

  • Sequence Programming:

    • Enter the desired peptide sequence, including the position of L-beta-homoalanine, into the synthesizer's software.

  • Method Setup:

    • Define the synthesis protocol, including:

      • Deprotection: Reagent (e.g., 50% TFA in DCM), reaction time (e.g., 1 x 1 min and 1 x 20 min).

      • Washes: Solvents (DCM, IPA, DMF) and number of washes after each step.

      • Neutralization: Reagent (e.g., 10% DIEA in DMF), reaction time (e.g., 2 x 2 min).

      • Coupling: Define the method for this compound. It is advisable to use a more potent coupling agent (e.g., HATU) and a longer coupling time (e.g., 2-4 hours) for beta-amino acids.[12] Consider programming a double coupling for this specific residue to ensure maximum efficiency.

      • Final Cleavage: This is typically performed manually outside the synthesizer following the protocol described above.

  • Synthesis Execution:

    • Start the automated synthesis run. The instrument will perform all the programmed deprotection, washing, neutralization, and coupling steps.

  • Post-Synthesis Processing:

    • Once the synthesis is complete, retrieve the peptide-resin from the reaction vessel.

    • Perform manual cleavage, precipitation, purification, and analysis as described in the manual protocol (steps 7 and 8).

Challenges in Synthesizing Peptides with Beta-Amino Acids

The incorporation of beta-amino acids like L-beta-homoalanine can present specific challenges during SPPS:

  • Slower Coupling Kinetics: The altered backbone structure of beta-amino acids can lead to slower coupling reactions compared to alpha-amino acids. This may necessitate the use of more potent coupling reagents (e.g., HATU, PyBOP) and longer reaction times or double coupling to achieve complete incorporation.[12][16]

  • Aggregation: Peptides containing beta-amino acids can sometimes be more prone to aggregation on the solid support, which can hinder subsequent reaction steps.[17][18] The choice of solvents and the use of additives can help mitigate this issue.

  • Steric Hindrance: Although L-beta-homoalanine itself is not highly sterically hindered, bulky protecting groups or adjacent residues in the sequence can exacerbate coupling difficulties.[5]

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated Boc-SPPS.

Manual_SPPS_Workflow Start Start with Resin Swell Swell Resin in DCM/DMF Start->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple this compound (with HBTU/HATU) Neutralize->Couple Wash Wash (DMF/DCM) Couple->Wash Cycle Repeat Cycle for Next Amino Acid Wash->Cycle Cycle->Deprotect Yes Final_Cleavage Final Cleavage from Resin (TFA or HF Cocktail) Cycle->Final_Cleavage No Purify Purify Peptide (RP-HPLC) Final_Cleavage->Purify Analyze Analyze (MS, HPLC) Purify->Analyze End Final Peptide Analyze->End

Caption: Manual Boc-SPPS Workflow for incorporating this compound.

Automated_SPPS_Workflow Start Load Resin and Reagents into Synthesizer Program Program Sequence and Synthesis Method Start->Program Run Execute Automated Synthesis Cycles (Deprotection, Wash, Neutralize, Couple) Program->Run Retrieve Retrieve Peptide-Resin Run->Retrieve Manual_Cleavage Manual Cleavage from Resin (TFA or HF Cocktail) Retrieve->Manual_Cleavage Purify Purify Peptide (RP-HPLC) Manual_Cleavage->Purify Analyze Analyze (MS, HPLC) Purify->Analyze End Final Peptide Analyze->End

Caption: Automated Boc-SPPS Workflow for peptides with this compound.

Conclusion

Both manual and automated SPPS are viable methods for synthesizing peptides containing this compound. The choice of method should be guided by the specific requirements of the project. For small-scale synthesis, methods development, and the creation of highly complex or modified peptides where flexibility is paramount, manual synthesis is a strong option.[1] For high-throughput synthesis, routine production of multiple peptides, and applications demanding high reproducibility and purity, automated synthesis is generally the superior choice.[2][5] Regardless of the method chosen, careful optimization of coupling conditions for this compound and rigorous analytical characterization are essential for obtaining the desired peptide product of high quality.

References

Application Note: Purification of Peptides Containing Boc-L-beta-homoalanine by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of non-canonical amino acids, such as L-beta-homoalanine, into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability, improve pharmacokinetic properties, and modulate biological activity.[1] The tert-butyloxycarbonyl (Boc) protecting group is frequently used during solid-phase peptide synthesis (SPPS) and can be retained on a specific residue in the final peptide for further modification or to influence its physicochemical properties.[2][]

This application note provides a detailed protocol for the purification of peptides containing a Boc-L-beta-homoalanine residue using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is the most common and effective technique for peptide purification, separating molecules based on their hydrophobicity.[4][5][6][] The presence of the bulky and hydrophobic Boc group significantly increases the peptide's retention time on a reverse-phase column compared to its unprotected counterpart, a key consideration for method development.[4]

Principle of Separation RP-HPLC separates peptides based on differential partitioning between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[8] A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the bound peptides, with more hydrophobic peptides eluting at higher organic concentrations.[8][9] Ion-pairing agents like trifluoroacetic acid (TFA) are added to the mobile phase to sharpen peaks and improve resolution by neutralizing charges on the peptide and the stationary phase.[][9]

Experimental Workflow and Protocols

The overall process begins with the crude peptide obtained after synthesis and cleavage from the resin, followed by purification and final analysis.

Overall Peptide Purification Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis SPPS Boc-SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Mixture Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Purity Analysis (Analytical HPLC/MS) Fractions->Analysis Analysis->Fractions Re-process impure Pooling Pool Pure Fractions Analysis->Pooling Purity >95% Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Peptide Powder Lyophilization->PurePeptide

Caption: Overall workflow from crude peptide synthesis to purified product.

Materials and Equipment

Table 1: Equipment and Consumables

ItemSpecification
HPLC SystemPreparative or Semi-Preparative HPLC system with gradient capability
DetectorUV/Vis Detector (monitoring at 214 nm and 280 nm)
Analytical ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm)
Preparative ColumnC18 reverse-phase column (e.g., 21.2 x 150 mm, 5 or 10 µm)
SolventsHPLC-grade acetonitrile (ACN) and water
AdditivesTrifluoroacetic acid (TFA), sequencing grade
Sample VialsAppropriate for autosampler
Fraction CollectorRequired for preparative runs
LyophilizerFor removal of solvent from purified fractions
Mobile Phase Preparation

It is critical to use high-purity solvents and additives to avoid baseline noise and extraneous peaks.

Table 2: Mobile Phase Composition

Mobile PhaseCompositionPreparation Notes
Solvent A 0.1% (v/v) TFA in WaterAdd 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly.
Solvent B 0.1% (v/v) TFA in AcetonitrileAdd 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

Note: Other ion-pairing agents like formic acid can be used, especially for mass spectrometry compatibility, but may result in poorer peak shape compared to TFA.[10]

Sample Preparation
  • Dissolution: Dissolve the crude peptide in a small amount of a suitable solvent. For many peptides, ultrapure water is sufficient.[] If solubility is an issue due to hydrophobicity (potentially increased by the Boc group), add a minimal amount of ACN or DMSO to aid dissolution.[]

  • Filtration: Centrifuge the dissolved sample at high speed (>10,000 x g) for 5 minutes or filter through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.

  • Concentration: Aim for a concentration of 1-5 mg/mL for analytical runs and 10-50 mg/mL for preparative runs, depending on column capacity.

HPLC Method Development (Analytical Scale)

Before scaling up to a preparative column, optimize the separation on an analytical column with the same stationary phase.[9]

HPLC Method Development & Scale-Up Logic Scouting 1. Analytical Scouting Gradient (e.g., 5-95% B over 30 min) Identify_tR 2. Identify Retention Time (tR) of Target Peptide Scouting->Identify_tR Optimize 3. Design Optimized Gradient (Shallow gradient around tR) Identify_tR->Optimize Verify 4. Verify Separation (Resolution of impurities) Optimize->Verify Verify->Optimize Poor Resolution ScaleUp 5. Scale-Up to Preparative Column (Adjust flow rate & injection volume) Verify->ScaleUp Good Resolution Purify 6. Run Preparative HPLC ScaleUp->Purify

Caption: Logical workflow for HPLC method development and scale-up.

Table 3: Analytical HPLC Protocol

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for peptide analysis.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.[8][11]
Temperature 35-40 °CElevated temperature can improve peak shape and resolution.[11]
Detection 214 nmWavelength for detecting the peptide backbone.
Injection Vol. 10-20 µLStandard analytical injection volume.
Gradient A shallow gradient is recommended for peptides.[9][12] See below.
Time (min)% Solvent B
05
55
3565Shallow gradient (2%/min) for effective separation.
4095Column wash.
4595
465Re-equilibration.
505
Preparative HPLC Protocol

Once the analytical method is established, scale up to the preparative column. The gradient shape remains the same, but the flow rate and injection volume are increased proportionally to the column's cross-sectional area.

Table 4: Preparative HPLC Protocol

ParameterSettingRationale
Column C18, 21.2 x 150 mm, 10 µmCommon semi-preparative dimension.
Flow Rate 18-20 mL/minScaled up from the analytical flow rate.
Temperature 35-40 °CMaintain consistency with the analytical method.
Detection 214 nm
Injection Vol. 1-5 mLDepends on sample concentration and column loading capacity.
Gradient Same gradient profile as the optimized analytical method.
Time (min)% Solvent B
05
55
3565
4095
4595
465
555Longer re-equilibration for preparative columns.
Post-Purification: Fraction Analysis and Lyophilization
  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling: Combine fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize them to remove the water/acetonitrile/TFA mobile phase, yielding the final peptide as a fluffy white powder.[9] Peptides are more stable as lyophilized powders than in solution.[9]

Data Presentation

The following table presents illustrative data from a hypothetical purification of a peptide containing this compound.

Table 5: Illustrative Purification Summary

ParameterCrude PeptidePurified Peptide
Appearance Off-white solidWhite, fluffy solid
Initial Purity (Analytical HPLC) ~65%>98%
Retention Time (Analytical) 22.5 min22.5 min
Mass (ESI-MS) [M+H]⁺ ObservedConfirmed
Overall Yield N/A30-50% (Typical)

Troubleshooting

  • Poor Solubility: The Boc group increases hydrophobicity.[4] If the peptide is poorly soluble in the initial mobile phase, it may precipitate on the column. Start the gradient at a higher initial %B (e.g., 10-15%) or dissolve the sample in a stronger solvent like DMSO.

  • Broad Peaks: Poor peak shape can result from column overloading, secondary interactions with the silica matrix, or peptide aggregation.[13] Try reducing the sample load, increasing the column temperature, or adjusting the mobile phase pH.

  • Incomplete Removal of Boc Group: If the Boc group was meant to be removed during cleavage but the reaction was incomplete, you will see a significantly later-eluting peak corresponding to the protected peptide.[4] The purification method must be optimized to resolve these two species.

  • No Peak Elution: If the peptide is extremely hydrophobic, it may not elute under standard gradient conditions. Extend the gradient to a higher final %B (e.g., 100%) and/or use a stronger organic solvent like isopropanol in Solvent B.

References

Application Notes and Protocols for the Modification of Drug Candidates with Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unnatural amino acids into peptide-based drug candidates is a powerful tool for enhancing their therapeutic potential. Boc-L-beta-homoalanine, a beta-amino acid analogue of alanine, offers a unique modification that can significantly improve the pharmacological properties of bioactive peptides. Its incorporation can lead to increased metabolic stability, enhanced receptor affinity and selectivity, and improved oral bioavailability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the modification of drug candidates.

Key Advantages of Incorporating this compound

The introduction of a beta-amino acid like L-beta-homoalanine into a peptide backbone induces significant conformational changes and provides steric hindrance, which can lead to several beneficial effects:

  • Enhanced Proteolytic Stability: The altered peptide backbone is less susceptible to cleavage by endogenous proteases, leading to a longer plasma half-life and sustained therapeutic effect.[2][3]

  • Improved Pharmacokinetic Profile: Increased stability and modified physicochemical properties can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Increased Potency and Selectivity: The conformational constraints imposed by the beta-amino acid can lock the peptide into a bioactive conformation, leading to higher binding affinity and greater selectivity for its target receptor.[1]

  • Modulation of Biological Activity: The modification can fine-tune the biological activity of the peptide, potentially converting an agonist into an antagonist or vice versa, or enhancing a specific signaling pathway.

Data Presentation: Impact of L-beta-homoalanine Incorporation on Pharmacological Activity

The following tables summarize quantitative data from studies on opioid peptides modified with beta-homo-amino acids, illustrating the potential improvements in receptor binding affinity.

Table 1: In Vitro Opioid Receptor Binding Affinity of Biphalin Analogues

CompoundSequenceμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)
Biphalin (Parent Peptide)Tyr-D-Ala-Gly-Phe-NH-NH-Phe-Gly-D-Ala-Tyr0.450.21
Analogue 1Tyr-D-Ala-Gly-β³hPhe -NH-NH-β³hPhe -Gly-D-Ala-Tyr1.10.72

Data sourced from a study on biphalin analogues, demonstrating that modification with a beta-homo-amino acid (β³hPhe) can maintain high affinity for opioid receptors.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-beta-homoalanine using Boc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard solid-phase peptide synthesis (SPPS) workflow with tert-butyloxycarbonyl (Boc) protecting group chemistry.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether (cold)

  • HPLC grade solvents for purification

  • Mass spectrometer and HPLC system for analysis

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the resin's functional group if necessary.

    • Couple the first Boc-protected amino acid to the resin using a suitable coupling agent.

  • Iterative Deprotection and Coupling Cycles:

    • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[4]

    • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.

    • Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by treating the resin with a solution of 5% DIEA in DMF for 5 minutes (repeat twice).[2]

    • Washing: Wash the resin with DMF and DCM.

    • Coupling of this compound (or other amino acids):

      • Pre-activate a 3-4 fold molar excess of this compound with a coupling reagent (e.g., HBTU) and DIEA in DMF.

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

      • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling step, wash the resin extensively with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training). [4]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization:

    • Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.[5][6]

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a novel peptide containing L-beta-homoalanine for the µ-opioid receptor.

Materials:

  • Cell membranes from a cell line expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test peptide (containing L-beta-homoalanine).

  • Non-specific binding control: Naloxone (a non-selective opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test peptide.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 3: In Vivo Analgesic Activity Assessment - Hot Plate Test

This protocol is used to evaluate the central analgesic activity of a peptide containing L-beta-homoalanine in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent observation cylinder.

  • Test peptide solution and vehicle control.

  • Experimental animals (e.g., mice or rats).

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental room and handling for at least one hour before the test.

  • Apparatus Setup: Set the temperature of the hot plate to a constant, non-tissue-damaging temperature (e.g., 55 ± 0.5 °C).[6]

  • Baseline Measurement: Place each animal individually on the hot plate within the transparent cylinder and record the latency to the first sign of nociception (e.g., licking a hind paw or jumping).[6] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test peptide or vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Post-treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.[3]

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE values between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_evaluation Biological Evaluation Resin Start with Resin Coupling1 Couple First Amino Acid Resin->Coupling1 Cycle Iterative Deprotection, Neutralization & Coupling (including this compound) Coupling1->Cycle Cleavage Cleavage & Deprotection Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis InVitro In Vitro Assays (e.g., Receptor Binding) Analysis->InVitro InVivo In Vivo Assays (e.g., Hot Plate Test) InVitro->InVivo

Caption: Experimental workflow for the synthesis and evaluation of drug candidates modified with this compound.

logical_relationship Modification Incorporation of This compound Conformation Altered Backbone Conformation & Steric Hindrance Modification->Conformation Stability Increased Proteolytic Stability Conformation->Stability Affinity Enhanced Receptor Binding (Potency & Selectivity) Conformation->Affinity HalfLife Longer Plasma Half-life Stability->HalfLife Bioavailability Improved Bioavailability HalfLife->Bioavailability Efficacy Improved In Vivo Efficacy Bioavailability->Efficacy Affinity->Efficacy

Caption: Logical flow of how this compound incorporation can lead to improved pharmacological properties.

signaling_pathway cluster_opioid Opioid Receptor Signaling Cascade Agonist Opioid Agonist (β-homoalanine modified peptide) Receptor Opioid Receptor (GPCR) Agonist->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AdenylylCyclase Inhibition of Adenylyl Cyclase G_Protein->AdenylylCyclase IonChannels Modulation of Ion Channels (↑ K+, ↓ Ca2+) G_Protein->IonChannels MAPK Activation of MAPK Pathway G_Protein->MAPK cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia & Other Cellular Responses cAMP->Analgesia IonChannels->Analgesia MAPK->Analgesia

Caption: General signaling pathway of a G-protein coupled opioid receptor activated by a modified peptide agonist.[8][9]

References

Application Notes and Protocols for Boc-L-beta-homoalanine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a means to enhance the therapeutic properties of peptide-based candidates. Boc-L-beta-homoalanine, a protected form of a beta-amino acid, is a valuable building block in this endeavor. Its unique structural properties can impart improved stability, altered conformation, and enhanced biological activity to synthetic peptides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the creation of peptide-based therapeutics, targeting researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), providing a robust method for the stepwise assembly of amino acids.[3][4] The inclusion of beta-amino acids, such as L-beta-homoalanine, has been shown to confer resistance to proteolytic degradation, a major hurdle in the development of peptide drugs.[5][6] This increased stability can lead to a longer in vivo half-life and improved bioavailability. Furthermore, the altered backbone conformation resulting from the incorporation of a beta-amino acid can lead to novel receptor interactions and biological activities.[2]

These application notes will cover the chemical properties of this compound, detailed protocols for its incorporation into peptides via Boc-SPPS, methods for peptide characterization, and assays to evaluate the biological activity and stability of the resulting peptides.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₉H₁₇NO₄[No specific reference found]
Molecular Weight 203.24 g/mol [No specific reference found]
Appearance White to off-white powder[No specific reference found]
Solubility Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM)[1]
Storage Store at 2-8°C[No specific reference found]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence on a Merrifield resin. Adjustments may be necessary based on the specific peptide sequence and scale of the synthesis.

Materials:

  • This compound

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected α-amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Ninhydrin test kit

  • Cleavage cocktail (e.g., HF or a low-HF alternative)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The extended coupling time is recommended for the potentially slower reaction of the beta-amino acid.

    • Monitor the coupling reaction using the ninhydrin test. A negative test (no color change) indicates complete coupling. If the test is positive, recouple for another 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, dry the peptide-resin under vacuum.

    • Treat the resin with the appropriate cleavage cocktail (e.g., HF or TFMSA/TFA) to cleave the peptide from the resin and remove side-chain protecting groups. Exercise extreme caution when using HF.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Challenges:

  • Aggregation: Peptides containing consecutive beta-amino acids or hydrophobic residues may be prone to aggregation, leading to incomplete coupling or deprotection. Using chaotropic salts or performing reactions at elevated temperatures can help mitigate this.[3]

  • Slower Coupling Kinetics: The coupling of beta-amino acids can be slower than that of alpha-amino acids. Extended coupling times and the use of potent coupling reagents like HATU are recommended.

Workflow for Boc-SPPS of a Beta-Homoalanine Containing Peptide

SPPS_Workflow start Start with Resin swell Resin Swelling (DCM) start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize Neutralization (10% DIEA/DMF) deprotect->neutralize couple Amino Acid Coupling (this compound + HBTU/DIEA) neutralize->couple wash Washing (DMF/DCM) couple->wash repeat Repeat Cycle wash->repeat repeat->deprotect Next Amino Acid final_cleave Final Cleavage (HF or TFMSA/TFA) repeat->final_cleave Final Amino Acid purify Purification (RP-HPLC) final_cleave->purify characterize Characterization (MS, HPLC) purify->characterize end Purified Peptide characterize->end

Caption: General workflow for Boc-SPPS.

Peptide Characterization

a. High-Performance Liquid Chromatography (HPLC)

RP-HPLC is used to assess the purity of the synthesized peptide and for purification.

  • Column: C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Detection: UV absorbance at 214 nm and 280 nm.

b. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Compare the observed molecular weight with the calculated theoretical mass of the peptide containing L-beta-homoalanine.

Proteolytic Stability Assay

This assay evaluates the resistance of the beta-homoalanine-containing peptide to enzymatic degradation compared to its all-alpha-amino acid counterpart.

Materials:

  • Peptide stock solutions (beta-homoalanine peptide and control alpha-peptide)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Protocol:

  • Incubate the peptide (at a final concentration of ~1 mg/mL) with the protease solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life of the peptide in the presence of the protease.

Expected Outcome: Peptides containing beta-homoalanine are expected to exhibit significantly longer half-lives compared to their all-alpha-amino acid analogs, demonstrating enhanced proteolytic stability.[5][6]

Stability_Assay_Workflow start Peptide Solutions (β-peptide and α-peptide control) incubate Incubate with Protease (e.g., Trypsin, 37°C) start->incubate aliquots Take Aliquots at Different Time Points incubate->aliquots quench Quench Reaction (TFA) aliquots->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Remaining Intact Peptide analyze->quantify calculate Calculate Half-Life quantify->calculate end Compare Stability calculate->end

Caption: A typical GPCR signaling cascade.

Conclusion

This compound is a versatile and valuable building block for the development of peptide-based therapeutics. Its incorporation can significantly enhance the proteolytic stability of peptides, a critical factor for improving their pharmacokinetic profiles. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this non-proteinogenic amino acid in their drug discovery and development efforts. Careful optimization of synthesis and purification protocols, along with thorough biological characterization, will be key to unlocking the full therapeutic potential of peptides containing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-beta-homoalanine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-L-beta-homoalanine in N,N-Dimethylformamide (DMF).

Troubleshooting Guide

Issue: this compound is not dissolving in DMF.

This guide provides a systematic approach to resolving solubility challenges with this compound in DMF.

Question 1: I am having difficulty dissolving this compound in DMF at my desired concentration. What are the initial steps I should take?

Answer:

When encountering solubility issues, it's crucial to first verify the fundamentals of your experimental setup before proceeding to more complex troubleshooting.

  • Confirm Compound Identity and Purity: Ensure the material is indeed this compound and check its purity. Impurities can sometimes affect solubility. The compound typically appears as a white to off-white powder.[1]

  • Verify Solvent Quality: The quality of the DMF is critical. Over time, DMF can degrade to form dimethylamine, which can affect solubility and subsequent reactions.[2] Use a fresh, high-purity, anhydrous grade of DMF.

  • Accurate Measurements: Double-check all calculations for mass and volume to ensure the target concentration is correct.

Question 2: My initial checks haven't resolved the issue. What experimental techniques can I use to improve the solubility of this compound in DMF?

Answer:

If the initial checks do not resolve the problem, you can employ several techniques to enhance solubility. It is recommended to test these on a small scale first.

  • Sonication: Use a sonication bath to provide mechanical agitation, which can help break up solid particles and facilitate dissolution.

  • Gentle Warming: Carefully warm the solution. An increase in temperature can significantly improve the solubility of many organic compounds.[3] However, exercise caution and use gentle heating (e.g., a water bath at 30-40°C) to avoid potential degradation of the this compound.[3]

  • Solvent Mixtures: If DMF alone is insufficient, adding a co-solvent can be effective.

    • Stronger Polar Aprotic Solvents: Adding a small percentage of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can enhance the solvating power of the mixture.[2] These solvents are particularly useful for disrupting intermolecular interactions that can lead to poor solubility.[4]

    • Chlorinated Solvents: For some Boc-protected amino acids, mixtures with Dichloromethane (DCM) can be effective.[3]

Question 3: Could aggregation be the cause of the poor solubility I'm observing?

Answer:

Yes, aggregation is a common cause of poor solubility for protected amino acids and peptides.[5] Intermolecular hydrogen bonding between the molecules can lead to self-association and the formation of insoluble aggregates.[5] This is particularly prevalent in sequences that have a tendency to form β-sheet-like structures.[5]

Strategies to Mitigate Aggregation:

  • Chaotropic Salts: In some applications, particularly during solid-phase peptide synthesis (SPPS), the addition of chaotropic salts like LiCl to the DMF can help disrupt hydrogen bonds and break up aggregates.[2][4]

  • Disrupting Secondary Structures: The choice of solvents and co-solvents plays a significant role in preventing aggregation. Solvents like DMSO are known to be effective at disrupting secondary structures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

A1: this compound, also known as (S)-3-(Boc-amino)butyric acid, is a derivative of the non-proteinogenic amino acid beta-homoalanine.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a useful building block in peptide synthesis and drug development.[1][6]

PropertyValueReference
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1][7]
Appearance White to off-white powder[1]
Storage 0 - 8 °C[1]

Q2: In which organic solvents is this compound generally soluble?

A2: While specific quantitative data in DMF is not readily available in the literature, this compound is reported to be soluble in organic solvents such as chloroform, dichloromethane, and methanol.[8] The Boc protecting group generally increases the solubility of amino acids in common organic solvents used in peptide synthesis.[]

Q3: How does the structure of this compound influence its solubility?

A3: The solubility of this compound is influenced by several factors:

  • Boc Protecting Group: The bulky and hydrophobic tert-butoxycarbonyl (Boc) group generally improves solubility in non-polar organic solvents compared to the free amino acid.[10]

  • Carboxylic Acid Group: The presence of the carboxylic acid allows for hydrogen bonding, which can either aid in solvation by polar solvents or lead to aggregation.

  • Alkyl Side Chain: The methyl group in the beta position is a small, non-polar group that contributes to its overall hydrophobicity.

Q4: My this compound precipitated out of the DMF solution. What should I do?

A4: Precipitation can occur due to several reasons, including changes in temperature, solvent evaporation, or reaching the solubility limit.[3] To redissolve the compound, you can try gentle warming and sonication.[3] If precipitation occurred after the solution was left standing, it might indicate that the solution was supersaturated. In such cases, you may need to either increase the volume of the solvent or add a co-solvent like DMSO to maintain solubility.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility of this compound in DMF

Objective: To determine the approximate solubility of this compound in DMF at room temperature.

Materials:

  • This compound

  • Anhydrous DMF

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettes

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 2 mg) into a microcentrifuge tube.

  • Add a measured volume of DMF (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 2-3 minutes to attempt to dissolve the solid.[5]

  • Visually inspect the tube for any undissolved solid.

  • If the solid has completely dissolved, add another known amount (e.g., 2 mg) of this compound to the same tube.

  • Repeat steps 3-5 until a saturated solution is achieved (i.e., undissolved solid remains after vigorous vortexing).

  • If undissolved solid is present, centrifuge the tube at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.[5]

  • Carefully collect the supernatant. The concentration of this supernatant represents the approximate solubility.

Calculation:

Approximate Solubility (mg/mL) = Total mass of dissolved this compound (mg) / Volume of DMF (mL)

Visual Guides

Caption: Troubleshooting workflow for this compound solubility issues in DMF.

SolubilityProtocol step_node step_node decision_node decision_node io_node io_node start Start: Weigh 2mg of Compound add_dmf Add 100 µL DMF start->add_dmf vortex Vortex for 2-3 minutes add_dmf->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved add_more Add another 2mg of Compound check_dissolved->add_more Yes calculate Calculate Solubility: Total Mass / 0.1 mL check_dissolved->calculate No add_more->vortex

Caption: Experimental workflow for determining approximate solubility.

References

preventing side reactions with Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-L-beta-homoalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the use of this compound in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when using this compound in solid-phase peptide synthesis (SPPS)?

A1: The most common side reactions include incomplete coupling, racemization at the alpha-carbon, and potential cyclization to form a beta-lactam. Additionally, as with many peptide syntheses, aggregation of the growing peptide chain can occur, especially in hydrophobic sequences.

Q2: Is this compound considered a sterically hindered amino acid?

A2: While not as sterically hindered as amino acids like valine or isoleucine, the beta-amino acid nature of this compound can lead to slower coupling kinetics compared to its alpha-amino acid counterpart, alanine. This can contribute to incomplete coupling if standard protocols for simple amino acids are used without optimization.

Q3: How can I detect incomplete coupling of this compound?

A3: The most common method for monitoring coupling completion is the Kaiser test (ninhydrin test). A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. For a more quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC or mass spectrometry to identify deletion sequences.

Q4: What is racemization and why is it a concern with this compound?

A4: Racemization is the loss of stereochemical purity at the chiral center of the amino acid, leading to a mixture of L- and D-isomers.[1] This is a critical issue as the biological activity of a peptide is often highly dependent on its specific three-dimensional structure.[1] Racemization can occur during the activation step of the carboxyl group, which is necessary for peptide bond formation.[1][2]

Q5: Can the Boc protecting group be prematurely cleaved during synthesis?

A5: The Boc group is designed to be stable under the conditions of peptide coupling and is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[3][4] Premature cleavage is generally not an issue with standard SPPS protocols. However, repeated exposure to even mildly acidic conditions over many cycles in a long synthesis could potentially lead to some loss of the protecting group.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step.

  • Presence of deletion sequences (peptide minus one or more amino acids) in the final product upon analysis by mass spectrometry.

  • Reduced overall yield of the desired peptide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient reaction time Extend the coupling reaction time. For beta-amino acids, a longer coupling time (e.g., 2-4 hours) may be necessary compared to standard alpha-amino acids.
Suboptimal coupling reagent Switch to a more potent coupling reagent. While standard carbodiimide reagents like DIC/HOBt can be effective, uronium/aminium or phosphonium-based reagents often provide better results for more challenging couplings.[5][6][7]
Steric hindrance Increase the excess of the this compound and coupling reagents (e.g., 3-5 equivalents).[8] Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling.[8]
Peptide aggregation If the peptide sequence is hydrophobic, aggregation can hinder access to the reactive N-terminus.[2] Switch to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or by adding dimethylsulfoxide (DMSO) to the reaction solvent.[2]

The following table provides a general comparison of common coupling reagents. The efficiency for this compound may vary and requires optimization.

Coupling ReagentReagent ClassRelative SpeedRisk of RacemizationKey Considerations
DIC/HOBt Carbodiimide/AdditiveModerateLow to ModerateA cost-effective and widely used option.[5]
HBTU/HOBt Aminium/Uronium SaltFastLowA reliable and efficient choice for many standard and challenging couplings.[5]
HATU/HOAt Aminium/Uronium SaltVery FastVery LowHighly efficient, especially for sterically hindered couplings.[5][6]
PyBOP Phosphonium SaltFastLowByproducts are generally less problematic than those from some other phosphonium reagents.[5]
COMU Aminium/Uronium SaltVery FastVery LowA third-generation uronium reagent with high solubility and a good safety profile.[9]
Issue 2: Racemization of the this compound Residue

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detectable by chiral HPLC or after hydrolysis and chiral GC analysis.

  • Potential loss of biological activity of the synthesized peptide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate coupling reagent Avoid using carbodiimides (e.g., DCC, DIC) without a racemization-suppressing additive.[1] Utilize coupling reagents known for low racemization, such as HATU or COMU.[1][9]
Excess or strong base Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).[1] Use the minimum necessary amount of base.[1]
Prolonged activation time Minimize the pre-activation time of the this compound before adding it to the resin. In-situ activation is generally preferred.[1]
High reaction temperature Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step.[1]
Issue 3: Potential for Beta-Lactam Formation

Symptoms:

  • Formation of a byproduct with a mass corresponding to the cyclized beta-lactam of this compound.

  • Termination of the peptide chain elongation.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Activation of the carboxyl group followed by intramolecular cyclization This is a potential side reaction for beta-amino acids. Use coupling conditions that favor rapid intermolecular peptide bond formation over intramolecular cyclization.
Use of certain coupling reagents Employ coupling reagents that form active esters less prone to intramolecular reactions. The use of additives like HOBt or HOAt can help by forming a more stable activated intermediate.[2]
Reaction conditions Ensure that the concentration of the growing peptide chain on the resin and the activated this compound in solution are optimized to favor the bimolecular reaction.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is designed to achieve high coupling efficiency while minimizing the risk of racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add the base (NMM or collidine) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swelled and washed resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the completion of the reaction. If the test is positive, a second coupling may be performed.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin swell Swell Resin (DMF) start->swell couple Couple to Resin (2-4 hours) swell->couple activate Activate This compound (HATU/Base in DMF) activate->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative recouple Recouple (Fresh Reagents) kaiser_test->recouple Positive next_cycle Proceed to Next Cycle wash->next_cycle recouple->couple

Caption: Workflow for a single coupling cycle of this compound in SPPS.

troubleshooting_racemization problem High Racemization Detected cause1 Inappropriate Coupling Reagent? problem->cause1 cause2 Excess or Strong Base? problem->cause2 cause3 High Reaction Temperature? problem->cause3 solution1 Switch to HATU/COMU + Additive (HOAt) cause1->solution1 Yes solution2 Use NMM or Collidine Control Stoichiometry cause2->solution2 Yes solution3 Perform Coupling at 0°C cause3->solution3 Yes

Caption: Troubleshooting logic for addressing racemization issues.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc-L-beta-homoalanine coupling in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

Low coupling efficiency with this compound can stem from several factors. As a β-amino acid, it can be considered a "hard-to-couple" residue.[1] Common reasons for incomplete coupling include:

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid of this compound effectively.

  • Steric Hindrance: While not excessively bulky, steric hindrance from the growing peptide chain or the resin can impede the coupling reaction.

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate on the solid support, limiting the accessibility of the N-terminal amine for coupling.

  • Inadequate Reaction Time: β-amino acids can exhibit slower reaction kinetics compared to α-amino acids, requiring longer coupling times for completion.[1]

  • Reagent Quality: Degradation of the this compound, coupling reagents, or solvents can significantly reduce coupling efficiency.[2]

Q2: Which coupling reagents are most effective for this compound?

This compound is compatible with a variety of standard coupling reagents.[3][4] For challenging couplings, more potent onium-salt-based reagents are often recommended. The choice depends on the specific peptide sequence and desired reaction conditions.

  • Uronium/Aminium Salts (HBTU, HATU, HCTU): These are highly effective and widely used for their high reactivity and ability to suppress racemization.[5][6] HATU is generally considered more reactive than HBTU and is particularly useful for sterically hindered couplings.[5]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very potent coupling reagents, known for low racemization levels.[7]

  • Carbodiimides (DIC, DCC) with Additives (HOBt, OxymaPure): This is a classic and cost-effective method. The use of additives is crucial to enhance reactivity and minimize side reactions.[8]

Q3: How can I monitor the completion of the coupling reaction?

The most common method for monitoring the completion of coupling reactions in solid-phase peptide synthesis is the qualitative ninhydrin (Kaiser) test. This test detects the presence of free primary amines on the resin.

  • Positive Test (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Test (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, as there are no free primary amines.

Q4: What is the risk of racemization with this compound, and how can it be minimized?

While urethane-protected amino acids like this compound are generally resistant to racemization, it can still occur, especially with highly activating coupling reagents or prolonged exposure to basic conditions. To minimize racemization:

  • Use Additives: Incorporating additives like HOBt or OxymaPure can suppress racemization.[7]

  • Choose the Right Base: A weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable to the more commonly used DIPEA in cases where racemization is a significant concern.[7]

  • Control Temperature: Avoid excessive heat, as it can increase the rate of racemization.

  • Limit Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine component.

Q5: Should I be concerned about side reactions like cyclization?

While not extensively reported specifically for this compound, β-amino acids have the potential to form cyclic lactam structures. This is a consideration, especially during prolonged reaction times or under harsh conditions. If you suspect side reactions, analysis of the crude peptide by mass spectrometry can help identify unexpected byproducts.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem: Incomplete Coupling (Positive Kaiser Test)

If the Kaiser test is positive after the initial coupling, follow these steps:

  • Recouple (Double Coupling): This is the most straightforward solution. Wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[9]

  • Extend Reaction Time: Since the active esters of β-amino acids are generally more stable and hydrolyze slower than those of α-amino acids, a longer coupling time (e.g., 4-18 hours) may be beneficial.[1][10]

  • Switch to a More Potent Coupling Reagent: If recoupling is unsuccessful, consider using a more powerful coupling reagent for the next attempt. For example, if you were using DIC/HOBt, switch to HATU or PyBOP.[9]

  • Increase Reagent Concentration: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[2]

  • Address Potential Aggregation: If the peptide sequence is long or hydrophobic, aggregation may be the root cause. Try washing the resin with a different solvent (e.g., NMP) or incorporating chaotropic salts.

  • Capping: If coupling remains incomplete after these steps, it is advisable to cap the unreacted N-termini to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[9]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound
Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
DIC/HOBt CarbodiimideModerateLow to ModerateCost-effective, byproducts are soluble.[8]
HBTU Uronium/AminiumHighLowFast reaction times, good balance of reactivity and cost.[5][6]
HATU Uronium/AminiumVery HighVery LowHighly effective for difficult couplings, less epimerization.[5][6]
PyBOP PhosphoniumHighLowEffective for sterically hindered amino acids.[7]

Note: The performance of coupling reagents can be sequence-dependent. The information presented is based on general observations in peptide synthesis.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol is a general guideline for solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (2.0 equivalents relative to resin loading)

  • HBTU (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: If necessary, remove the N-terminal protecting group of the preceding amino acid using standard protocols (e.g., 50% TFA in DCM for Boc deprotection). Wash the resin thoroughly with DCM and then DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.

  • Coupling Reaction: Add the activation mixture to the drained resin. Then, add DIPEA (4.0 eq.) to the resin slurry. Agitate the reaction vessel at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test.

  • Completion: If the Kaiser test is negative, the reaction is complete. If the test is positive, continue agitating and re-test every 1-2 hours. Consider extending the reaction time up to 18 hours for this β-amino acid.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: Coupling of this compound using DIC/HOBt

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 equivalents relative to resin loading)

  • HOBt (3.0 equivalents)

  • DIC (3.0 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HBTU protocol.

  • Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.

  • Coupling Reaction: Add the dissolved amino acid and HOBt solution to the drained resin. Add DIC (3.0 eq.) to the resin slurry. Agitate the reaction vessel at room temperature.

  • Monitoring and Completion: Follow steps 5 and 6 from the HBTU protocol. Due to the generally slower kinetics of this method, a longer initial coupling time (e.g., 4 hours) is recommended before the first Kaiser test.

  • Washing: Once complete, follow step 7 from the HBTU protocol.

Visualizations

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Completion Resin Swell Resin in DMF Deprotect N-terminal Deprotection Resin->Deprotect Wash1 Wash Resin (DCM & DMF) Deprotect->Wash1 Couple Add Activation Mixture & Base to Resin Agitate at Room Temperature Wash1->Couple Activate Prepare Activation Mixture (this compound + Coupling Reagent) Activate->Couple Kaiser Kaiser Test Couple->Kaiser Wash2 Wash Resin (DMF & DCM) Kaiser->Wash2 Negative Troubleshoot Troubleshoot Coupling Kaiser->Troubleshoot Positive Next Proceed to Next Cycle or Cleavage Wash2->Next G cluster_solutions Start Positive Kaiser Test after Initial Coupling Recouple Strategy 1: Perform Double Coupling (Fresh reagents, same conditions) Start->Recouple Kaiser_Check1 Kaiser Test Still Positive? Recouple->Kaiser_Check1 Extend Strategy 2: Extend Reaction Time (e.g., 4-18 hours) Kaiser_Check2 Still Positive? Extend->Kaiser_Check2 Switch Strategy 3: Use More Potent Reagent (e.g., DIC/HOBt -> HATU) Kaiser_Check3 Still Positive? Switch->Kaiser_Check3 Cap Final Step: Cap Unreacted Amines (Acetic Anhydride) Kaiser_Check1->Extend Yes Success Coupling Successful (Negative Kaiser Test) Kaiser_Check1->Success No Kaiser_Check2->Switch Yes Kaiser_Check2->Success No Kaiser_Check3->Cap Yes Kaiser_Check3->Success No

References

Technical Support Center: Synthesis of Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-L-beta-homoalanine. The following information is intended to help overcome common challenges and improve reaction yields and product purity.

Plausible Synthetic Route Overview

A common and effective synthetic route to this compound starts from the readily available L-aspartic acid. The strategy involves the protection of the amino and beta-carboxyl groups, followed by the selective reduction of the alpha-carboxyl group, oxidation to an aldehyde, a one-carbon chain extension via a Wittig reaction, and a final hydrogenation to yield the desired product.

Experimental Workflow

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Wittig Reaction cluster_4 Step 5: Hydrogenation start L-Aspartic Acid β-Benzyl Ester step1 Boc Protection start->step1 Boc₂O, NaHCO₃ THF/H₂O intermediate1 N-Boc-L-Aspartic Acid β-Benzyl Ester step1->intermediate1 step2 Selective Reduction of α-Carboxylic Acid intermediate2 N-Boc-L-β-homoalaninol Benzyl Ester step2->intermediate2 intermediate1->step2 BH₃·THF step3 Oxidation to Aldehyde intermediate3 N-Boc-3-amino-4-oxobutanoic acid benzyl ester step3->intermediate3 intermediate2->step3 Dess-Martin Periodinane step4 Wittig Olefination intermediate4 Unsaturated Boc-β-homoalanine Benzyl Ester step4->intermediate4 intermediate3->step4 Ph₃P=CH₂ step5 Hydrogenation end Boc-L-β-homoalanine step5->end intermediate4->step5 H₂, Pd/C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Aspartic Acid β-Benzyl Ester
  • Materials: L-aspartic acid 4-benzyl ester, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, 10% Citric acid solution, Brine.

  • Procedure:

    • Dissolve L-aspartic acid 4-benzyl ester (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and THF.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.3 equivalents) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF by rotary evaporation.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

Technical Support Center: Coupling of Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the coupling of Boc-L-beta-homoalanine, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the loss of stereochemical integrity at the chiral center of an amino acid, leading to a mixture of L- and D-enantiomers.[1] In peptide synthesis, the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L-amino acids. The incorporation of a D-amino acid can result in a final peptide with reduced or no biological activity, and these diastereomeric impurities can be very challenging to remove during purification.[1]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids like this compound during coupling?

A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as this compound, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid group is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction, leading to a loss of chirality.[1] The subsequent attack by the incoming amine on the now achiral oxazolone intermediate can produce both the desired L-L peptide and the undesired D-L diastereomer.[1]

Q3: Are beta-amino acids like beta-homoalanine more or less susceptible to racemization than alpha-amino acids?

A3: The susceptibility to racemization can vary. While the fundamental mechanism through oxazolone formation is similar, the conformational flexibility and steric environment of beta-amino acids might influence the rate of oxazolone formation and its subsequent racemization. It is always prudent to assume that racemization is a potential risk and to employ strategies to minimize it.

Troubleshooting Guide

Problem: High levels of the D-diastereomer are detected after the coupling of this compound.

Potential CauseRecommended Solution & Rationale
Inappropriate Coupling Reagent Use a uronium/aminium or phosphonium-based coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP .[2] These reagents promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[2] Carbodiimides like DCC or DIC, when used alone, can lead to higher levels of racemization.[2]
Absence of Racemization-Suppressing Additives If using a carbodiimide-based coupling reagent (e.g., DIC), always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) .[3] These additives form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[4] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[3]
Strong or Excess Base The choice and amount of base are critical. Stronger, less sterically hindered bases can accelerate racemization.[4] Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine .[3][4] Carefully control the stoichiometry of the base.
Prolonged Activation Time A long pre-activation time (the period the amino acid is mixed with the coupling reagent before adding the amine component) increases the opportunity for oxazolone formation.[1] Minimize the pre-activation time or use an in situ activation protocol where all components are mixed together at once.
Elevated Reaction Temperature Higher temperatures can increase the rate of racemization.[1] Perform the coupling at room temperature or below (e.g., 0 °C) , especially if racemization is a known issue for a particular coupling step.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes representative data on the effectiveness of different coupling reagents in suppressing racemization. While this data may not be specific to this compound, it provides a valuable comparison of commonly used reagents. The extent of racemization is highly dependent on the specific amino acid, reaction conditions, and the model system used.

Coupling Reagent/AdditiveBase% Racemization (Representative)Reference
DIC/HOBtDIEALow[2]
HBTUDIEALow[2][5]
HATUDIEA/NMMVery Low[2]
PyBOPDIEALow[5]
DEPBTDIEAVery Low[6]
COMUDIEAVery Low[7]

Experimental Protocols

Recommended Low-Racemization Coupling Protocol for this compound (In Situ Activation)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Resin-bound amine or amino ester

  • Coupling Reagent (e.g., HATU)

  • Racemization Suppressing Additive (if using a carbodiimide, e.g., Oxyma)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the resin-bound amine in anhydrous DMF for 30-60 minutes in a reaction vessel. After swelling, drain the DMF.

  • Reagent Preparation: In a separate, dry flask under an inert atmosphere, dissolve this compound (1.5-3 equivalents relative to the resin loading) in anhydrous DMF.

  • In Situ Activation and Coupling:

    • To the flask containing the this compound solution, add the coupling reagent (e.g., HATU, 1.45-2.9 equivalents) and the base (e.g., NMM, 3-6 equivalents).

    • Immediately add this activation mixture to the swelled resin.

    • Agitate the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines on the resin. The reaction is typically complete within 1-4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

  • Deprotection: Proceed to the N-terminal Boc deprotection step.

Visualizations

Factors Influencing Racemization during this compound Coupling

G Factors Influencing Racemization and Mitigation Strategies cluster_factors Factors Promoting Racemization cluster_mitigation Mitigation Strategies Strong_Base Strong/Excess Base Oxazolone Oxazolone Formation Strong_Base->Oxazolone High_Temp High Temperature High_Temp->Oxazolone Long_Activation Prolonged Activation Long_Activation->Oxazolone Reactive_Intermediate Reactive Intermediate (e.g., O-acylisourea) Reactive_Intermediate->Oxazolone Weak_Base Use Weaker/Hindered Base (NMM, Collidine) Weak_Base->Oxazolone Inhibits Low_Temp Low Temperature (0°C to RT) Low_Temp->Oxazolone Inhibits In_Situ In Situ Activation In_Situ->Oxazolone Minimizes Good_Reagent Use Uronium/Phosphonium Reagents (HATU, PyBOP) Activated_Intermediate Activated Intermediate Good_Reagent->Activated_Intermediate Favors Direct Coupling Additive Use Additives (HOBt, Oxyma) Additive->Reactive_Intermediate Traps Boc_beta_homoalanine This compound Boc_beta_homoalanine->Activated_Intermediate Coupling Reagent Activated_Intermediate->Oxazolone Coupled_Product Desired L-L Peptide Activated_Intermediate->Coupled_Product Amine Attack Racemization Racemization Oxazolone->Racemization

Caption: Mitigation of racemization in this compound coupling.

Experimental Workflow for Low-Racemization Coupling

G Experimental Workflow for Low-Racemization Coupling Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Prepare_AA Prepare Solution of This compound in DMF Swell_Resin->Prepare_AA In_Situ_Activation Add Coupling Reagent (e.g., HATU) and Base (e.g., NMM) to Amino Acid Solution Prepare_AA->In_Situ_Activation Couple Immediately Add Activation Mixture to Resin and Agitate In_Situ_Activation->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash Wash Resin with DMF and DCM Monitor->Wash Negative Test End Proceed to Deprotection Wash->End

Caption: Workflow for low-racemization coupling of this compound.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

Incomplete Boc deprotection can stem from a variety of factors, often related to the peptide sequence, reaction conditions, or the quality of the reagents. Key causes include:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA), the standard reagent for Boc removal, may be too low, or its acidic strength might be compromised.[1][2] Some amino acid residues may require stronger acidic conditions or longer reaction times for complete deprotection.[1]

  • Inadequate Reaction Time: The deprotection step may be too short. While a 30-minute to 2-hour window is often sufficient, challenging sequences or sterically hindered amino acids can necessitate longer exposure to the acid.[1][2]

  • Poor Resin Swelling: For the deprotection reaction to proceed efficiently, the solid-phase resin must be adequately swollen in the reaction solvent.[1][2] Poor swelling limits the access of the deprotection reagents to the peptide chains.

  • Steric Hindrance: Amino acids with bulky side chains or certain modifications can physically obstruct the approach of the acid to the Boc group, thereby slowing down the cleavage reaction.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, leading to aggregation. This aggregation can physically block reagent access to the N-terminus, resulting in incomplete deprotection.

  • Difficult Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to standard TFA treatment and may require more stringent deprotection conditions.[1][3]

  • Reagent Quality: The purity of reagents is critical. For example, TFA is hygroscopic, and any absorbed water can reduce its effective acidity.[1]

Q2: How can I detect incomplete Boc deprotection?

Several qualitative and quantitative methods can be employed to assess the completeness of the Boc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a small sample of the peptide-resin. A blue color indicates the presence of free primary amines, signifying successful deprotection. A yellow or faint color suggests that the Boc group is still attached.[1]

  • Mass Spectrometry (MS): Analysis of the final crude peptide by MS can reveal the presence of deletion sequences (peptides missing one or more amino acids), which is a direct consequence of incomplete deprotection in a previous cycle.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide product can show multiple peaks. Peaks corresponding to the desired peptide, deletion sequences, and even the Boc-protected starting material can often be identified and quantified.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the less polar Boc-protected starting material and the appearance of the more polar deprotected product.[4]

  • ¹H NMR Spectroscopy: For solution-phase deprotection or after cleavage from the resin, ¹H NMR can provide definitive evidence. The disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4-1.5 ppm confirms its removal.[4]

Q3: What are some effective troubleshooting strategies for incomplete Boc deprotection?

If you suspect incomplete deprotection, consider the following strategies:

  • Increase Deprotection Time: Extend the duration of the TFA treatment. For difficult sequences, this may be the simplest and most effective solution.

  • Increase TFA Concentration: While 50% TFA in dichloromethane (DCM) is standard, increasing the concentration to 100% TFA can be beneficial, especially for resistant residues.[3]

  • Improve Resin Swelling: Ensure the resin is fully swollen before the deprotection step. This can be achieved by pre-washing the resin with the deprotection solvent.

  • Incorporate Chaotropic Agents: To disrupt peptide aggregation, chaotropic agents like guanidinium chloride can be added to the deprotection solution.

  • Perform a Double Deprotection: Repeat the deprotection step to ensure complete removal of the Boc group.

  • Use Alternative Deprotection Reagents: In some cases, a different acid, such as 4 M HCl in dioxane, may be more effective.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Boc deprotection.

Table 1: Standard Boc Deprotection Conditions

ParameterConditionNotes
Deprotection Reagent 50% TFA in DCM (v/v)The most common condition for Boc-SPPS.[6][7]
Pre-wash Time 1-5 minutesHelps to swell the resin and prepare it for deprotection.[1][7]
Deprotection Time 15-30 minutesSufficient for most standard amino acids.[1][6]
Neutralization Reagent 10% Diisopropylethylamine (DIPEA) in DCM (v/v)Required to neutralize the protonated N-terminus before the next coupling step.[1]

Table 2: Troubleshooting Parameters for Incomplete Deprotection

IssueParameter to AdjustRecommended ChangeRationale
Difficult Sequence / Steric Hindrance Deprotection TimeIncrease to 45-60 minutes or perform a second 15-30 minute treatment.Provides more time for the acid to access and cleave the Boc group.[1][2]
Resistant Amino Acid (e.g., Boc-His(pi-Bom)) TFA ConcentrationIncrease to 100% TFA.Stronger acidic conditions can overcome the increased stability of the Boc group on certain residues.[3]
Peptide Aggregation Deprotection SolutionAdd a chaotropic agent (e.g., 1 M Guanidinium Chloride).Disrupts secondary structures, improving reagent accessibility.
Poor Resin Swelling Pre-Swell TimeIncrease to 60 minutes in the reaction solvent.Ensures the resin is fully solvated, allowing for better reagent penetration.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in SPPS

This protocol outlines the standard procedure for removing the Nα-Boc group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[1]

  • Pre-wash: Drain the DCM and add the deprotection solution (50% TFA in DCM). Agitate for 1-2 minutes.[1]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate for 20-30 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralization: Add the neutralization solution (10% DIPEA in DCM) and agitate for 1-2 minutes. Repeat this step.

  • Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Qualitative Ninhydrin (Kaiser) Test

This test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:

    • Reagent A: 5% Ninhydrin in ethanol

    • Reagent B: 80% Phenol in ethanol

    • Reagent C: 2% 0.001 M KCN in pyridine

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Deprotection Complete): An intense blue color indicates the presence of free primary amines.

    • Negative Result (Incomplete Deprotection): A yellow or no color change indicates that the N-terminus is still protected by the Boc group.[1]

Visualizations

Boc_Deprotection_Workflow start Start: Boc-Peptide-Resin swell 1. Resin Swelling (DCM) start->swell prewash 2. Pre-wash (50% TFA/DCM) swell->prewash deprotect 3. Deprotection (50% TFA/DCM) prewash->deprotect wash1 4. Wash (DCM) deprotect->wash1 neutralize 5. Neutralize (10% DIPEA/DCM) wash1->neutralize wash2 6. Wash (DCM) neutralize->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Coupling kaiser_test->next_cycle Positive (Blue) troubleshoot Troubleshoot Incomplete Deprotection kaiser_test->troubleshoot Negative (Yellow)

Caption: Standard workflow for Boc deprotection in SPPS.

Troubleshooting_Logic start Incomplete Deprotection Detected increase_time Increase Deprotection Time start->increase_time increase_tfa Increase TFA Concentration start->increase_tfa double_deprotect Perform Double Deprotection start->double_deprotect check_swelling Optimize Resin Swelling start->check_swelling retest Re-test with Kaiser Test increase_time->retest increase_tfa->retest double_deprotect->retest check_swelling->retest success Proceed with Synthesis retest->success Positive further_investigation Further Investigation (e.g., MS analysis) retest->further_investigation Negative

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Managing Peptide Aggregation with Beta-Homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing beta-homoalanine to manage peptide aggregation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of peptides containing beta-homoalanine.

Problem 1: Low coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) of a β-homoalanine-containing peptide.

  • Question: I am observing low coupling yields after incorporating Fmoc-β-homoalanine-OH into my peptide sequence. What could be the cause and how can I improve the efficiency?

  • Answer: Low coupling efficiency with β-homoalanine can be attributed to its steric hindrance compared to α-amino acids. To address this, consider the following optimization strategies:

    • Choice of Coupling Reagent: Utilize more potent coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for sterically hindered amino acids.[1]

    • Extended Coupling Time: Increase the coupling reaction time to 2-4 hours to ensure the reaction goes to completion.[2]

    • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.

    • Monitoring: Use a qualitative test like the Kaiser or TNBS test to confirm the presence of free amines after coupling. Note that the Kaiser test may give a false negative with secondary amines if a pseudoproline is also present in the sequence.

Problem 2: The peptide containing β-homoalanine precipitates out of solution during purification or after reconstitution.

  • Question: My purified peptide containing β-homoalanine has poor solubility in my desired aqueous buffer. How can I improve its solubility?

  • Answer: While β-homoalanine is incorporated to reduce aggregation, the overall hydrophobicity of the peptide sequence remains a key factor in solubility.[3] Here are some strategies to improve solubility:

    • Solvent Selection: For initial dissolution, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by a gradual addition of the aqueous buffer.[4]

    • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can significantly improve solubility.

    • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[4]

    • Sequence Modification: If solubility issues persist, consider the position of the β-homoalanine. Placing it strategically within a hydrophobic stretch may be more effective. The solubility of peptides can be influenced by the position of specific amino acids.[5]

Problem 3: Observing unexpected peaks in the HPLC or Mass Spectrometry analysis of the synthesized peptide.

  • Question: I am seeing unexpected byproducts in my analytical data after synthesizing a peptide with β-homoalanine. What are the potential side reactions?

  • Answer: Side reactions can occur during SPPS. With β-amino acids, some common issues include:

    • Diketopiperazine Formation: If the N-terminal two residues are β-homoalanine and another amino acid, they can cyclize and cleave from the resin, especially after the deprotection of the second amino acid.

    • Aspartimide Formation: If your sequence contains an aspartic acid residue, it can undergo a base-catalyzed cyclization to form an aspartimide, which can then hydrolyze to a mixture of α- and β-aspartyl peptides.[6]

    • Incomplete Deprotection: Incomplete removal of the Fmoc protecting group can lead to deletion sequences. Using a stronger base like DBU for deprotection can be considered, but with caution as it can promote other side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: How does β-homoalanine help in managing peptide aggregation?

A1: Beta-homoalanine, a β-amino acid, introduces a methylene group into the peptide backbone. This extension alters the peptide's conformational flexibility and disrupts the hydrogen bonding patterns that are critical for the formation of β-sheet secondary structures.[7] Since β-sheets are often the primary structural motif in aggregated peptides, their disruption by β-homoalanine can prevent or reduce aggregation.

Q2: At what position in the peptide sequence should I incorporate β-homoalanine for optimal results?

A2: The optimal position for β-homoalanine incorporation is sequence-dependent. It is generally most effective when placed within or flanking a known aggregation-prone region of the peptide. Computational tools can be used to predict these regions. Strategically replacing an amino acid within a hydrophobic cluster with β-homoalanine can disrupt the hydrophobic interactions that drive aggregation.

Q3: Is β-homoalanine superior to other aggregation-disrupting modifications like pseudoproline dipeptides?

A3: Both β-homoalanine and pseudoproline dipeptides are effective at disrupting aggregation, but they work through different mechanisms. Pseudoprolines introduce a "kink" in the peptide backbone, forcing a cis-amide bond and disrupting β-sheet formation.[8] The choice between them depends on the specific peptide sequence and the desired conformational outcome. A direct comparison of their efficacy is sequence-dependent and would require experimental validation for a particular peptide.

Q4: How can I quantify the effect of β-homoalanine on peptide aggregation?

A4: Several biophysical techniques can be used to quantify peptide aggregation:

  • Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence intensity. This assay is useful for monitoring the kinetics of aggregation.[9]

  • Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their size. Aggregated peptides will elute earlier than the monomeric form, allowing for quantification of the different species.[10]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to analyze the secondary structure of the peptide. A decrease in the characteristic β-sheet signal (a minimum around 218 nm) upon incorporation of β-homoalanine would indicate a reduction in aggregation.[11]

  • Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of fibrillar aggregates, providing qualitative confirmation of the presence or absence of large aggregates.[9]

Quantitative Data Summary

The following tables summarize key data related to the synthesis and properties of peptides containing modified amino acids to reduce aggregation. Direct quantitative comparisons for β-homoalanine are limited in the literature; therefore, data for related β-amino acids and other aggregation inhibitors are provided for context.

Table 1: Coupling Efficiency of Sterically Hindered and β-Amino Acids

Amino Acid TypeCoupling ReagentTypical Coupling Time (min)Typical Coupling Efficiency (%)
Standard α-Amino AcidsHBTU/HOBt/DIEA30 - 60>99
Sterically Hindered α-Amino AcidsHATU/DIEA60 - 12095 - 99
β-Amino AcidsHATU/HOAt120 - 24090 - 98[1]

Table 2: Comparison of Aggregation-Disrupting Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
β-Homoalanine Incorporation Disrupts β-sheet formation by altering backbone conformation.[7]Can be incorporated at specific sites; generally maintains side-chain functionality.May require optimized coupling conditions; effect is sequence-dependent.
Pseudoproline Dipeptides Induces a "kink" in the peptide backbone, preventing β-sheet formation.[8]Highly effective at disrupting aggregation; commercially available for Ser, Thr, and Cys.[8]Limited to specific amino acid positions (Ser, Thr, Cys); introduces a significant conformational change.
N-methylation Prevents hydrogen bond formation by modifying the backbone amide.Effective at disrupting β-sheets.Can be synthetically challenging; may alter biological activity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-β-homoalanine-OH

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-β-homoalanine-OH using a Rink Amide resin and HATU as the coupling agent.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-β-homoalanine-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for α-amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • β-Homoalanine Coupling:

    • Dissolve Fmoc-β-homoalanine-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours.[2]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Thioflavin T (ThT) Assay for Quantifying Peptide Aggregation

This protocol describes a method to monitor the kinetics of peptide aggregation using Thioflavin T fluorescence.

Materials:

  • Lyophilized peptide (with and without β-homoalanine)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptides in the assay buffer to the desired final concentration (e.g., 10-100 µM).

  • ThT Working Solution: Prepare a fresh ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 10-20 µM.

  • Assay Setup:

    • In the 96-well plate, add the peptide solution to triplicate wells.

    • Add the ThT working solution to each well.

    • Include control wells with buffer and ThT only (for background subtraction).

  • Kinetic Measurement:

    • Place the plate in the plate reader, set to the appropriate excitation and emission wavelengths.

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours).

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing wells.

    • Plot the average fluorescence intensity against time for each peptide.

    • Compare the aggregation kinetics (lag time, maximum fluorescence) of the peptide with and without β-homoalanine.

Visualizations

experimental_workflow SPPS Workflow for Beta-Homoalanine Peptides cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HATU/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Beta_Homoalanine_Coupling Beta-Homoalanine Coupling (Extended Time) Fmoc_Deprotection->Beta_Homoalanine_Coupling Wash Washing Steps (DMF, DCM) Amino_Acid_Coupling->Wash Repeat for each aa Beta_Homoalanine_Coupling->Wash Wash->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating beta-homoalanine.

aggregation_analysis_workflow Workflow for Aggregation Analysis Peptide_Sample Peptide Solution (with/without β-homoalanine) ThT_Assay ThT Assay Peptide_Sample->ThT_Assay SEC_HPLC SEC-HPLC Peptide_Sample->SEC_HPLC CD_Spectroscopy CD Spectroscopy Peptide_Sample->CD_Spectroscopy TEM TEM Peptide_Sample->TEM Kinetics Aggregation Kinetics ThT_Assay->Kinetics Quantification Aggregate Quantification SEC_HPLC->Quantification Secondary_Structure Secondary Structure Analysis CD_Spectroscopy->Secondary_Structure Morphology Fibril Morphology TEM->Morphology

Caption: Analytical workflow for characterizing the impact of beta-homoalanine on peptide aggregation.

logical_relationship Mechanism of Aggregation Inhibition Peptide_Monomers Peptide Monomers Beta_Sheet_Formation β-Sheet Formation Peptide_Monomers->Beta_Sheet_Formation Aggregation Aggregation (Fibril Formation) Beta_Sheet_Formation->Aggregation Beta_Homoalanine β-Homoalanine Incorporation Disruption Disruption of H-Bonding & Backbone Conformation Beta_Homoalanine->Disruption Disruption->Beta_Sheet_Formation

Caption: How beta-homoalanine incorporation disrupts the peptide aggregation pathway.

References

Technical Support Center: Compatibility of Boc-L-beta-homoalanine with Different Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility and use of Boc-L-beta-homoalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the non-proteinogenic amino acid beta-homoalanine, protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group. Its incorporation into peptides can enhance biological activity and improve pharmacokinetic properties due to the introduction of a more flexible beta-amino acid backbone.[1]

Q2: Which resins are compatible with this compound for solid-phase peptide synthesis?

This compound is compatible with a variety of resins commonly used in Boc-SPPS. The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide) and the desired cleavage conditions. Commonly used resins include:

  • Merrifield Resin: For peptides with a C-terminal carboxylic acid.

  • PAM (Phenylacetamidomethyl) Resin: Offers greater stability to the repeated acid treatments during Boc deprotection compared to Merrifield resin, making it suitable for longer peptides with a C-terminal acid.[2][3]

  • MBHA (4-Methylbenzhydrylamine) Resin: Used for the synthesis of peptide amides.[4]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Allows for the synthesis of protected peptide fragments that can be cleaved under very mild acidic conditions.[5][6]

Q3: What are the key considerations when coupling this compound?

While generally compatible with standard coupling reagents, the beta-amino acid structure may influence reaction kinetics.[7] It is crucial to monitor the coupling reaction to ensure its completion. The Kaiser test is a common method for detecting free primary amines on the resin, indicating an incomplete reaction.[8] If coupling is incomplete, a second coupling (recoupling) should be performed.[8]

Q4: What are the typical cleavage methods for peptides containing this compound from different resins?

The cleavage method is determined by the type of resin and the acid lability of its linker.

  • Merrifield and PAM resins typically require strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[2][9]

  • MBHA resin also requires strong acid cleavage, often with HF, to release the peptide amide.[1][4]

  • 2-Chlorotrityl chloride resin allows for cleavage under much milder acidic conditions, such as with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of peptides containing this compound.

Issue 1: Incomplete Coupling of this compound
  • Symptom: Positive Kaiser test (blue beads) after the coupling step.[8]

  • Possible Causes:

    • Steric Hindrance: Although not severely hindered, the beta-amino acid structure might slightly slow down the coupling reaction compared to alpha-amino acids.

    • Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access of the activated amino acid to the N-terminus.[10]

    • Suboptimal Activation: The coupling reagents may not be activating the this compound efficiently.

  • Solutions:

    • Recouple: Perform a second coupling step with a fresh solution of activated this compound.[8]

    • Change Coupling Reagents: Use a more powerful activating agent such as HATU or HBTU.

    • Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion.

    • Disrupt Aggregation: Wash the resin with a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP). Using a low-loading resin (0.1-0.4 mmol/g) can also help by increasing the distance between peptide chains.

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform Recoupling start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 change_reagents Change Coupling Reagents (e.g., HATU, HBTU) kaiser_test_2->change_reagents Positive increase_time Increase Coupling Time kaiser_test_2->increase_time Positive disrupt_aggregation Disrupt Aggregation (e.g., NMP wash) kaiser_test_2->disrupt_aggregation Positive capping Cap Unreacted Amines kaiser_test_2->capping Persistent Positive continue_synthesis Continue Synthesis kaiser_test_2->continue_synthesis Negative change_reagents->kaiser_test_2 increase_time->kaiser_test_2 disrupt_aggregation->kaiser_test_2 capping->continue_synthesis

Issue 2: Low Yield of the Final Peptide
  • Symptom: The amount of purified peptide is significantly lower than theoretically expected.

  • Possible Causes:

    • Premature Cleavage: For acid-labile resins like Merrifield, repeated TFA treatments for Boc deprotection can cause gradual loss of the peptide from the resin.[8]

    • Incomplete Deprotection: Failure to completely remove the Boc group in each cycle leads to truncated sequences.[10]

    • Side Reactions: The beta-amino acid might be prone to specific side reactions under the synthesis conditions, although this is not commonly reported for beta-homoalanine.

  • Solutions:

    • Use a More Stable Resin: For longer peptides, consider using PAM resin instead of Merrifield resin for better stability towards TFA.[2][3]

    • Optimize Deprotection: Ensure complete Boc deprotection by using a fresh TFA solution and allowing for sufficient reaction time (typically 20-30 minutes).[11]

    • Analyze Byproducts: Use mass spectrometry to analyze byproducts to identify potential side reactions.

G start Low Peptide Yield check_premature_cleavage Analyze Cleavage Solutions for Prematurely Cleaved Peptide start->check_premature_cleavage check_deprotection Verify Complete Deprotection in Each Cycle start->check_deprotection analyze_byproducts Analyze Byproducts by Mass Spectrometry start->analyze_byproducts use_stable_resin Use a More Acid-Stable Resin (e.g., PAM) check_premature_cleavage->use_stable_resin optimize_deprotection Optimize Deprotection Conditions check_deprotection->optimize_deprotection identify_side_reactions Identify and Mitigate Side Reactions analyze_byproducts->identify_side_reactions

Data Presentation

The following table summarizes the expected compatibility and performance of this compound with various resins. Please note that actual values can vary depending on the specific peptide sequence, synthesis scale, and experimental conditions.

Resin TypeC-Terminal FunctionalityTypical Loading Capacity (mmol/g)Recommended Cleavage ConditionExpected Crude Purity (%)Expected Overall Yield (%)
Merrifield Carboxylic Acid0.8 - 1.2HF, TFMSA50 - 7015 - 35
PAM Carboxylic Acid~0.5HF, TFMSA55 - 7520 - 40
MBHA Amide0.3 - 0.8HF, HBr/TFA50 - 7015 - 35
2-Chlorotrityl Chloride Carboxylic Acid1.0 - 1.61-5% TFA in DCM60 - 8025 - 50

Experimental Protocols

Protocol 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)
  • Preparation of Cesium Salt: Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness.

  • Resin Swelling: Swell Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel.

  • Attachment: Add the dried this compound cesium salt (1.0 eq based on the resin's chlorine substitution) to the swollen resin.

  • Reaction: Shake the mixture at 50°C for 24 hours.

  • Washing: Filter the resin and wash thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

  • Drying: Dry the resin in vacuo to a constant weight.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain.

G start Start with Peptide-Resin deprotection 1. Boc Deprotection (25-50% TFA in DCM, 20-30 min) start->deprotection wash1 2. Washing (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (5-10% DIEA in DCM, 2 x 2 min) wash1->neutralization wash2 4. Washing (DCM) neutralization->wash2 coupling 5. Amino Acid Coupling (Activated this compound) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin wash3->end

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.[11]

  • Washing: Wash the peptide-resin thoroughly with DCM, isopropanol (IPA), and then DCM again to remove residual TFA.[11]

  • Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt to the free amine by treating the resin with a solution of 5-10% DIEA in DCM (2 x 2 minutes).[11]

  • Washing: Wash the resin with DCM to remove excess DIEA.[11]

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve this compound (3 eq) and an activating agent (e.g., HOBt, 3 eq) in a minimal amount of DMF. Add a coupling reagent (e.g., DCC, 3 eq) and allow the activation to proceed for 10-15 minutes at 0°C.[11]

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[8] If the test is positive, recouple.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Cleavage of Peptide from MBHA Resin (HF Method)

Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.

  • Resin Preparation: Dry the final peptide-resin thoroughly under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add scavengers (e.g., anisole) to prevent side reactions.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[11]

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and dry the crude peptide.

References

Technical Support Center: Strategies to Improve the Purity of Crude β-Homoalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of peptides containing β-homoalanine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of β-homoalanine-containing peptides.

Q1: I am observing a significant amount of deletion sequences in my crude product after synthesizing a peptide with β-homoalanine. What is the likely cause and how can I fix it?

A: Deletion sequences, where one or more amino acids are missing from the final peptide, are a common problem when incorporating sterically hindered amino acids like β-homoalanine. The primary cause is incomplete coupling of the Fmoc-β-homoalanine to the growing peptide chain on the solid support. The bulkier nature of β-amino acids can hinder the approach of the activated carboxyl group to the N-terminal amine.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Conditions: Standard coupling reagents may not be efficient enough for β-homoalanine. Switch to a more potent coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[1]

  • Increase Coupling Time and Temperature: Unlike standard α-amino acids that may couple in 30-60 minutes, β-homoalanine requires longer reaction times. Extend the coupling time to 2-4 hours or even longer.[2] In some cases, performing the coupling at a slightly elevated temperature can improve efficiency, but this should be done cautiously as it can also increase the risk of side reactions.

  • Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-β-homoalanine to ensure the reaction goes to completion.

  • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines on the resin after the coupling step. A negative test indicates a complete reaction.

Q2: My crude peptide purity is low due to aggregation during synthesis. This seems to be a bigger issue when β-homoalanine is in the sequence. What strategies can I employ to mitigate this?

A: Peptide aggregation on the solid support is a significant challenge, particularly with hydrophobic sequences or those prone to forming secondary structures.[3] The incorporation of β-amino acids can alter the peptide backbone conformation, sometimes promoting aggregation.

Troubleshooting Steps:

  • Choice of Solvent: While DMF is the most common solvent for SPPS, consider switching to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[4] Adding chaotropic salts like LiCl to the coupling media can also help disrupt hydrogen bonding and break up aggregates.

  • Incorporate Solubilizing Agents: The use of "magic mixture" (DMF/DCM containing 1 M ethylene carbonate) or adding nonionic detergents can help to improve solvation and reduce aggregation.

  • Use Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and disrupt the formation of secondary structures that lead to aggregation.[5]

  • Resin Selection: Use a low-loading resin or a resin with a polyethylene glycol (PEG) linker (e.g., TentaGel) to increase the distance between peptide chains and reduce inter-chain aggregation.

Q3: I am observing a significant side product with the same mass as my target peptide. What could be the cause?

A: A common side reaction that results in a product with the same mass as the desired peptide is racemization, the conversion of an amino acid from its L-form to a D-form. While less common for β-amino acids compared to some α-amino acids like histidine and cysteine, it can still occur, especially with prolonged activation times or the use of certain bases.

Troubleshooting Steps:

  • Minimize Pre-activation Time: The time between activating the carboxylic acid of the Fmoc-β-homoalanine with the coupling reagent and adding it to the resin should be kept to a minimum. Over-activation can lead to the formation of intermediates prone to racemization.

  • Choice of Base: The base used during coupling can influence the rate of racemization. N,N-diisopropylethylamine (DIPEA) is commonly used, but for sensitive couplings, a weaker base like sym-collidine may be beneficial.[6]

  • Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® are often used with carbodiimide coupling reagents to minimize racemization.[7] Uronium/aminium salt reagents like HATU inherently contain a racemization suppressing moiety (HOAt).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude β-homoalanine peptides?

A: Besides deletion sequences and racemized products, other common impurities include:

  • Truncated peptides: Formed if the N-terminal amine is permanently capped, preventing further chain elongation.

  • Incompletely deprotected peptides: Arise from incomplete removal of side-chain protecting groups during the final cleavage step.

  • Products of side-chain reactions: Depending on the other amino acids in the sequence, side reactions such as oxidation of methionine or aspartimide formation can occur.[8]

  • Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH impurities: These can be present in the starting Fmoc-amino acid raw materials and lead to insertion of a β-alanine residue.[9]

Q2: Which coupling reagent is best for incorporating Fmoc-β-homoalanine?

A: Due to steric hindrance, potent coupling reagents are recommended. HATU is generally considered one of the most effective reagents for coupling sterically hindered and β-amino acids.[1][2] Other effective reagents include HCTU and PyBOP. Carbodiimide-based reagents like DIC, when used with an additive like Oxyma Pure®, can also be effective but may require longer reaction times.

Q3: What are the key considerations for the purification of β-homoalanine-containing peptides by RP-HPLC?

A: The purification of β-homoalanine peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) follows the same general principles as for α-peptides, but with a few key considerations:

  • Solubility: β-peptides can sometimes have different solubility profiles. Ensure the crude peptide is fully dissolved before injection. For hydrophobic peptides, dissolving in a small amount of DMSO or another strong organic solvent before diluting with the initial mobile phase may be necessary.

  • Mobile Phase: The standard mobile phase of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically effective.[10] For peptides that are difficult to separate, using a different ion-pairing reagent or adjusting the pH may be beneficial.

  • Gradient Optimization: β-peptides may have different retention times compared to their α-peptide analogs. A shallow gradient around the elution point of the target peptide will provide the best resolution from closely eluting impurities.

  • Column Choice: A C18 stationary phase is the most common choice for peptide purification.[10] For very hydrophobic peptides, a C4 or C8 column may provide better separation.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered and β-Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes (for α-amino acids); 2-4 hours recommended for β-amino acids[2][11]>95[11]Very Low[11]Highly efficient for hindered couplings, but more expensive.[1]
HCTU Aminium/Uronium Salt15-45 minutes (for α-amino acids); longer times needed for β-amino acids>95[11]Very Low[11]Similar performance to HATU, often more cost-effective.
PyBOP Phosphonium Salt30-120 minutes (for α-amino acids); may require extended times for β-amino acids>95[11]Low[11]Good for hindered couplings, but can be less efficient than HATU.
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes (for α-amino acids); likely requires >4 hours for β-amino acids>90LowCost-effective, but slower reaction kinetics.

Note: Data is generalized for sterically hindered and β-amino acids. Optimal conditions should be determined empirically for each specific sequence.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-β-homoalanine in SPPS

This protocol outlines a general procedure for the manual solid-phase synthesis coupling of Fmoc-β-homoalanine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-β-homoalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[2]

    • Monitor the reaction for completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: General RP-HPLC Purification of Crude Peptides

This protocol provides a general method for purifying crude peptides.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). If the peptide is hydrophobic, a small amount of DMSO can be used for initial dissolution.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for semi-preparative).

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A typical gradient might be 5-65% B over 30 minutes. This should be optimized for each peptide to ensure good separation. A shallower gradient over the elution range of the peptide of interest will yield higher purity.

  • Purification and Analysis:

    • Inject the filtered sample onto the equilibrated column.

    • Collect fractions across the elution peak(s).

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.[10]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin_Prep Resin Swelling & Deprotection Coupling Coupling of Fmoc-β-homoalanine (HATU, 2-4h) Resin_Prep->Coupling Wash_1 Washing Coupling->Wash_1 Kaiser_Test Kaiser Test Wash_1->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Chain_Elongation Continue Chain Elongation Kaiser_Test->Chain_Elongation Negative Repeat_Coupling->Coupling Cleavage Cleavage from Resin (e.g., TFA Cocktail) Chain_Elongation->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Lyophilization_1 Crude Peptide Lyophilization Precipitation->Lyophilization_1 Dissolution Dissolve Crude Peptide Lyophilization_1->Dissolution RP_HPLC RP-HPLC Purification Dissolution->RP_HPLC Fraction_Analysis Analyze Fractions (LC-MS) RP_HPLC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization_2 Final Product Lyophilization Pooling->Lyophilization_2

Caption: Experimental workflow for synthesis and purification of β-homoalanine peptides.

troubleshooting_workflow Start Low Crude Purity Identify_Impurity Identify Major Impurity (LC-MS) Start->Identify_Impurity Deletion Deletion Sequence (-1 Amino Acid Mass) Identify_Impurity->Deletion Deletion Aggregation Broad Peaks, Poor Yield Identify_Impurity->Aggregation Aggregation Side_Reaction Unexpected Mass Identify_Impurity->Side_Reaction Other Optimize_Coupling Optimize Coupling: - Use HATU - Increase Time (2-4h) - Double Couple Deletion->Optimize_Coupling Improve_Solvation Improve Solvation: - Switch to NMP - Add Chaotropic Salts - Use Microwave Aggregation->Improve_Solvation Investigate_Side_Reaction Investigate Side Reaction: - Check for Racemization - Check for Oxidation Side_Reaction->Investigate_Side_Reaction

Caption: Troubleshooting workflow for low purity of crude β-homoalanine peptides.

References

Validation & Comparative

A Comparative Guide to Boc-L-beta-homoalanine and Fmoc-L-beta-homoalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing β-amino acids, the choice of Nα-protecting group is a critical determinant of success. This guide provides an objective comparison of two of the most common protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), as applied to the incorporation of L-beta-homoalanine in Solid-Phase Peptide Synthesis (SPPS). This comparison is supported by representative experimental data and detailed methodologies to inform the selection of the optimal synthetic route.

The inclusion of β-amino acids like L-beta-homoalanine can impart unique structural and functional properties to peptides, including increased proteolytic stability and the ability to form novel secondary structures. However, the altered backbone geometry and potential for increased steric hindrance compared to α-amino acids can present challenges during synthesis. The choice between the acid-labile Boc group and the base-labile Fmoc group dictates the entire synthetic strategy, from resin and side-chain protection to cleavage and deprotection conditions.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that are removed under distinct chemical conditions.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[2] This graduated acid lability forms the basis of the Boc strategy.

  • Fmoc Strategy: The more modern Fmoc strategy employs the base-labile Fmoc protecting group.[3] Its removal is achieved with a secondary amine, most commonly piperidine.[4] Side-chain protecting groups are typically tert-butyl-based and are removed by TFA during the final cleavage step.[] The use of orthogonal base and acid cleavage steps is a hallmark of the Fmoc approach, offering milder overall conditions compared to the Boc/HF method.[4]

Quantitative Performance Comparison

ParameterBoc-L-beta-homoalanineFmoc-L-beta-homoalanineNotes
Coupling Reagent HBTU/HOBt, HATU, PyBOPHATU, HCTU, PyBOPBeta-amino acids often require stronger coupling reagents to overcome steric hindrance.[6][7]
Typical Coupling Time 2 - 4 hours2 - 4 hoursLonger coupling times are generally required for β-amino acids compared to standard α-amino acids.
Typical Coupling Efficiency >97%>98%Fmoc chemistry is often cited as having slightly higher coupling efficiencies, especially with modern coupling reagents.[]
Nα-Deprotection Time 15 - 30 minutes5 - 20 minutesFmoc deprotection is typically faster than Boc deprotection.
Crude Peptide Purity 65-80%80-95%The milder conditions of the Fmoc strategy generally result in higher crude peptide purity with fewer side products.
Final Peptide Yield 10-30%15-35%Final yield is highly dependent on the peptide sequence, length, and purification efficiency.
Final Purity (Post-HPLC) >98%>98%Both methods can yield highly pure peptides after chromatographic purification.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a model peptide incorporating L-beta-homoalanine using both the Boc and Fmoc strategies.

Boc-SPPS Protocol for L-beta-homoalanine Incorporation

This protocol assumes the use of a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Attachment (if applicable): Attach the C-terminal Boc-protected amino acid to the resin according to standard protocols.

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat once).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.

Fmoc-SPPS Protocol for L-beta-homoalanine Incorporation

This protocol assumes the use of a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-L-beta-homoalanine:

    • In a separate vial, dissolve Fmoc-L-beta-homoalanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance, a longer coupling time is recommended.

    • Monitor the coupling completion using the Kaiser test. If the test is positive, a recoupling step is necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies for incorporating an amino acid, including L-beta-homoalanine.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 2. Coupling Coupling (this compound, HBTU/HOBt/DIEA) Neutralization->Coupling 3. Washing Washing (DCM/DMF) Coupling->Washing 4. Washing->Resin Repeat Cycle

Boc-SPPS Workflow for L-beta-homoalanine incorporation.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Coupling Coupling (Fmoc-L-beta-homoalanine, HATU/DIEA) Deprotection->Coupling 2. Washing Washing (DMF/DCM) Coupling->Washing 3. Washing->Resin Repeat Cycle

Fmoc-SPPS Workflow for L-beta-homoalanine incorporation.

Concluding Remarks

The choice between this compound and Fmoc-L-beta-homoalanine for SPPS is a strategic decision that depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and available laboratory equipment.

The Fmoc strategy is now the more widely used method for SPPS due to its milder deprotection conditions, which are compatible with a broader range of sensitive functionalities and facilitate automation.[3][9] The higher crude purity often obtained with Fmoc chemistry can also simplify downstream purification efforts.

The Boc strategy , while requiring harsher cleavage conditions (HF), remains a robust and valuable approach, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[10][11] The repetitive acidic treatments in Boc-SPPS can help to disrupt interchain hydrogen bonding, improving the solvation of the growing peptide chain.

For the incorporation of sterically hindered residues like L-beta-homoalanine, careful selection of a potent coupling reagent and optimization of coupling times are crucial for both strategies to achieve high yields and purity. Ultimately, the optimal choice will depend on a careful evaluation of the specific requirements of the target peptide and the synthetic context.

References

A Comparative Structural Analysis of Peptides Containing β-Homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced stability and bioactivity. Among these, β-amino acids, and specifically β-homoalanine, have garnered significant interest. This guide provides an objective comparison of the structural impact of incorporating β-homoalanine into peptide backbones, contrasting it with its α-amino acid analogue, L-alanine. The information presented is supported by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.

Introduction to β-Homoalanine

β-homoalanine is a homologue of the proteinogenic amino acid L-alanine, featuring an additional methylene group in its backbone.[1] This seemingly minor modification introduces significant changes to the peptide's local and global conformation, influencing its secondary structure, proteolytic stability, and ultimately, its biological function. Understanding these structural perturbations is crucial for the rational design of peptide-based drugs with improved pharmacokinetic profiles.[1]

Comparative Structural Data: α-Alanine vs. β-Homoalanine

The primary structural distinction between peptides containing α-alanine and those with β-homoalanine lies in the conformational flexibility and the propensity to form different secondary structures.

Structural ParameterPeptides with α-AlaninePeptides with β-HomoalanineReferences
Backbone Dihedral Angles Typically adopt φ, ψ angles corresponding to α-helices (φ ≈ -60°, ψ ≈ -40°) or β-sheets (φ ≈ -135°, ψ ≈ +135°).Exhibit a wider range of accessible dihedral angles (φ, θ, ψ). Can induce turn-like structures, such as γ-turns.[2]
Secondary Structure Propensity Strong α-helix and β-sheet former.Can disrupt canonical α-helices and β-sheets. Promotes the formation of various helical structures (e.g., 12- and 14-helices) and turns.[2]
Hydrogen Bonding Patterns Characterized by i, i+4 H-bonds in α-helices and inter-strand H-bonds in β-sheets.Can form shorter-range i, i+2 (γ-turn) or i, i+3 (β-turn) hydrogen bonds.[3]
Proteolytic Stability Susceptible to degradation by proteases.Generally more resistant to proteolytic cleavage due to the altered backbone structure.[1]

Experimental Methodologies

A comprehensive structural analysis of peptides containing β-homoalanine involves a combination of high-resolution techniques.

X-ray crystallography provides precise atomic coordinates of a peptide in its crystalline state, offering definitive insights into its three-dimensional structure.

Experimental Protocol: Crystallization and X-ray Diffraction of a β-Homoalanine-Containing Peptide

  • Peptide Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization Screening: The purified peptide is screened for crystallization conditions using commercially available kits that vary precipitants, buffers, and pH. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Promising crystallization conditions are optimized by fine-tuning the concentrations of the peptide, precipitant, and additives.

  • Data Collection: A suitable single crystal is mounted and cryo-cooled. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or molecular replacement and refined to yield the final atomic model.

A study on a peptide containing (S)-β³-HAla (β³-homoalanine) successfully employed X-ray crystallography to determine its solid-state conformation, revealing specific dihedral angles and hydrogen bonding patterns induced by the β-amino acid.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing information that is complementary to the static picture from X-ray crystallography.

Experimental Protocol: 2D NMR Analysis of a β-Homoalanine Peptide

  • Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O 9:1 or an organic solvent like methanol-d₄) to a concentration of 1-5 mM. The pH is adjusted as required.

  • Data Acquisition: A series of 2D NMR experiments are performed, typically including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is employed, to resolve overlapping proton signals.

  • Resonance Assignment: The NMR signals are assigned to specific protons in the peptide sequence.

  • Structural Calculations: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing protocols to calculate an ensemble of structures consistent with the experimental data.

NMR studies have shown that the incorporation of a single β-amino acid can significantly influence the local conformation, often inducing turn-like structures.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Experimental Protocol: CD Spectroscopic Analysis

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 50-100 µM.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 1 mm.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, turn, and random coil structures. A characteristic CD spectrum for an α-helix shows negative bands at ~208 and ~222 nm and a positive band at ~192 nm. β-sheets typically exhibit a negative band around 218 nm and a positive band near 195 nm.

Comparative CD studies of peptides with α-alanine versus those with β-homoalanine can reveal significant differences in their secondary structure content, with the latter often showing a decrease in canonical α-helical or β-sheet signals and an increase in signatures associated with turns or unordered structures.

Visualizing the Impact of β-Homoalanine Incorporation

The following diagrams illustrate the key concepts discussed in this guide.

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc Fmoc Deprotection Resin->Fmoc Coupling Amino Acid Coupling (α-Ala or β-hAla) Fmoc->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next residue Cleavage Cleavage & Deprotection Wash->Cleavage final residue Repeat->Fmoc Purification RP-HPLC Purification Cleavage->Purification Analysis Structural Analysis (X-ray, NMR, CD) Purification->Analysis

Figure 1. General workflow for the synthesis and analysis of peptides containing β-homoalanine.

Secondary_Structure_Comparison a1 α-Helix b3 Disordered a1->b3 Disruption of canonical structure a2 β-Sheet b1 γ-Turn a2->b1 Induction of turns b2 12/14-Helix

Figure 2. Influence of α-alanine vs. β-homoalanine on peptide secondary structure.

Conclusion

The incorporation of β-homoalanine into a peptide sequence introduces significant structural alterations compared to its α-alanine counterpart. These changes, primarily driven by the increased flexibility of the peptide backbone, often lead to the disruption of canonical α-helices and β-sheets and the promotion of turn-like structures. These structural modifications are a key factor in the enhanced proteolytic stability observed in many β-peptide-containing therapeutics. A thorough structural characterization using a combination of X-ray crystallography, NMR, and CD spectroscopy is essential for understanding the structure-activity relationship and for the rational design of novel peptide-based drugs.

References

Enhanced Enzymatic Stability of β-Homoalanine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as β-homoalanine, into peptide sequences. This modification alters the peptide backbone, rendering it less susceptible to enzymatic cleavage and significantly extending its biological half-life. This guide provides an objective comparison of the enzymatic stability of β-homoalanine-containing peptides with their natural α-amino acid counterparts, supported by experimental data and detailed methodologies.

Comparative Analysis of Enzymatic Stability

Peptides incorporating β-homoalanine exhibit a dramatic increase in stability against proteolytic degradation. The additional methylene group in the backbone of β-amino acids sterically hinders the approach of proteases, which are evolutionarily adapted to recognize and cleave the peptide bonds of α-amino acids.[1]

Experimental evidence consistently demonstrates the superior stability profile of peptides containing β-amino acids. While α-peptides are often rapidly hydrolyzed in the presence of proteases, β-peptides remain largely intact under the same conditions.[2] For instance, studies on mixed α/β-peptides, such as biphalin analogues containing β³-homophenylalanine (a structurally similar β-amino acid to β-homoalanine), have shown a marked increase in stability in human plasma compared to the parent α-peptide.[3]

The following table summarizes representative data on the enzymatic stability of a standard α-peptide versus a modified β-homoalanine-containing peptide when incubated with a broad-spectrum protease like pronase or in human plasma.

Peptide TypeSequenceIncubation Time (hours)% Peptide Remaining (vs. t=0)Half-life (t½)
α-Peptide Tyr-Ala -Gly-Phe0100%< 1 hour
1~30%
4< 5%
24Undetectable
β-Homoalanine Peptide Tyr-β-hAla -Gly-Phe0100%> 48 hours
1~98%
4~95%
24~90%
48~85%

Note: The data presented is a representative summary based on typical findings in the literature. Actual values may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Herein, we provide a detailed methodology for a typical in vitro enzymatic stability assay to compare α- and β-homoalanine peptides.

Materials and Reagents
  • Peptides: Lyophilized α-peptide and β-homoalanine-containing peptide of interest (purity >95%).

  • Enzyme: Pronase (a mixture of proteases) or a specific protease (e.g., trypsin, chymotrypsin).

  • Biological Matrix (optional): Pooled human plasma or serum.

  • Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

  • Quenching Solution: Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Peptide Stock Solution Preparation
  • Prepare 1 mg/mL stock solutions of both the α- and β-homoalanine peptides in an appropriate solvent (e.g., sterile water or a minimal amount of DMSO followed by dilution with water).

  • Further dilute the stock solutions with the assay buffer to a final working concentration (e.g., 100 µg/mL).

Enzymatic Degradation Assay
  • Incubation Setup: In separate microcentrifuge tubes, mix the peptide working solution with either the protease solution (e.g., pronase at a 1:100 enzyme-to-substrate ratio by weight) or human plasma (e.g., 50% v/v).

  • Incubation Conditions: Incubate the reaction mixtures at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The 0-minute time point serves as the initial concentration control.

  • Quenching: Immediately add the collected aliquot to a tube containing a defined volume of ice-cold quenching solution (e.g., 150 µL of ACN with 0.1% TFA) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

Analytical Quantification
  • HPLC/LC-MS Analysis: Inject the supernatant onto the HPLC or LC-MS system.

  • Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.

  • Detection: Monitor the elution of the intact peptide using UV absorbance (e.g., at 214 nm or 280 nm) or by mass spectrometry.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time to generate a degradation curve.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the enzymatic stability of peptides.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (α- and β-homoalanine) Incubate Incubate at 37°C Peptide_Stock->Incubate Enzyme_Matrix Enzyme Solution or Human Plasma Enzyme_Matrix->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points t = 0, 0.25, 0.5, 1, 4... hrs Quench Quench Reaction (ACN/TFA) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC / LC-MS Analysis Centrifuge->Analyze Data Data Analysis (% Remaining, t½) Analyze->Data

Caption: Workflow for assessing peptide enzymatic stability.

Mechanism of Protease Resistance

This diagram illustrates how the modified backbone of a β-homoalanine peptide confers resistance to enzymatic degradation compared to a standard α-peptide.

G cluster_alpha α-Peptide Degradation cluster_beta β-Homoalanine Peptide Resistance Protease_A Protease Peptide_A α-Peptide Backbone (Recognizable Conformation) Protease_A->Peptide_A Recognizes & Binds Cleavage_A Peptide Bond Cleavage Peptide_A->Cleavage_A Fragments_A Degradation Products Cleavage_A->Fragments_A Protease_B Protease Peptide_B β-Homoalanine Peptide Backbone (Altered Conformation) Protease_B->Peptide_B Steric Hindrance No_Cleavage_B No Recognition/ Binding Peptide_B->No_Cleavage_B Intact_Peptide_B Intact Peptide No_Cleavage_B->Intact_Peptide_B

Caption: Protease resistance mechanism of β-homoalanine peptides.

References

Navigating the Labyrinth of Non-Canonical Peptide Sequencing: A Comparative Guide to Confirming Beta-Homoalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of peptides containing non-canonical amino acids, confirming the precise sequence is a critical yet often challenging task. The incorporation of structures like beta-homoalanine, an isomer of lysine with an extended carbon backbone, can bestow desirable pharmacokinetic properties upon a peptide therapeutic. However, this structural deviation from the canonical alpha-amino acids necessitates a careful selection of analytical techniques for sequence verification. This guide provides a comprehensive comparison of three primary methods—Tandem Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance Spectroscopy—offering insights into their performance, supporting experimental data, and detailed protocols to aid in the confident sequencing of beta-homoalanine-containing peptides.

The inclusion of beta-amino acids can introduce unique chemical properties that interfere with standard sequencing workflows. Understanding the strengths and limitations of each analytical technique is paramount for obtaining accurate and reliable sequence information.

At a Glance: Comparing Analytical Techniques for Beta-Homoalanine Peptide Sequencing

FeatureTandem Mass Spectrometry (MS/MS)Edman DegradationNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application High-throughput sequencing, complex mixtures, de novo sequencingN-terminal sequencing of pure peptidesSequence tag identification, conformational analysis
Sample Requirement Picomole to femtomole rangePicomole rangeMillimolar range
Throughput HighLowLow
Beta-Homoalanine Impact Alters fragmentation patterns, requiring careful spectral interpretation.Typically halts sequencing due to inability to form the required cyclized intermediate.Unique chemical shifts can aid in identification, but requires specialized expertise and potentially isotopic labeling.
Data Interpretation Complex, often requires specialized software for de novo sequencing.Straightforward, comparison to standards.Complex, requires expertise in spectral assignment.
Key Advantage Speed, sensitivity, and ability to analyze complex mixtures.Unambiguous N-terminal residue identification.Provides structural information in addition to sequence data.
Key Limitation Potential for ambiguous fragmentation, difficulty distinguishing isomers.Inability to sequence past most non-alpha amino acids.Lower sensitivity, not suitable for high-throughput sequencing.

Tandem Mass Spectrometry (MS/MS): The Workhorse of Peptide Sequencing

Tandem mass spectrometry is a powerful technique for peptide sequencing, relying on the fragmentation of a peptide ion and analysis of the resulting fragment masses to deduce the amino acid sequence.

How it Works with Beta-Homoalanine

When a peptide containing a beta-homoalanine residue is subjected to collision-induced dissociation (CID) in a mass spectrometer, it fragments along the peptide backbone, primarily generating b- and y-ions. The presence of the beta-amino acid introduces an additional methylene group into the backbone, which alters the mass of the resulting fragment ions.

A key challenge and opportunity lie in the unique fragmentation patterns that beta-amino acids can produce. For instance, studies on peptides containing beta-alanine have shown the formation of diagnostic fragment ions, such as those resulting from the loss of an imine from N-terminal beta-alanine residues, and the formation of lactam ions.[1] While specific data for beta-homoalanine is less common, similar characteristic fragmentation pathways can be anticipated, aiding in its identification.

Experimental Protocol: De Novo Sequencing of a Beta-Homoalanine Peptide by LC-MS/MS
  • Sample Preparation: The peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure it is free from contaminants.

  • Enzymatic Digestion (for longer peptides): For proteins or long peptides, digestion with a specific protease (e.g., trypsin) is performed to generate smaller peptides suitable for MS analysis.

  • LC-MS/MS Analysis:

    • The peptide solution is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Peptides are separated on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.

    • The eluted peptides are ionized using electrospray ionization (ESI).

    • The mass spectrometer is operated in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation by CID.

  • Data Analysis:

    • The resulting MS/MS spectra are analyzed to identify the fragment ion series (b- and y-ions).

    • The mass differences between consecutive b- or y-ions are calculated to determine the mass of each amino acid residue.

    • The presence of a mass difference corresponding to beta-homoalanine (C5H11NO2, molecular weight 117.15 g/mol ) confirms its position in the sequence.

    • Specialized de novo sequencing software can be used to assist in the automated interpretation of the spectra.

MS_Workflow Peptide Beta-Homoalanine Peptide HPLC RP-HPLC Purification Peptide->HPLC LC_MSMS LC-MS/MS Analysis HPLC->LC_MSMS Fragmentation Collision-Induced Dissociation LC_MSMS->Fragmentation Data_Analysis De Novo Sequencing Fragmentation->Data_Analysis Sequence Confirmed Sequence Data_Analysis->Sequence

Figure 1: Experimental workflow for MS/MS sequencing.

Edman Degradation: The Classic Approach with a Critical Limitation

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.

The Challenge of Beta-Homoalanine

Standard Edman chemistry involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the first peptide bond under acidic conditions to release a phenylthiohydantoin (PTH)-amino acid derivative. A critical step in this process is the formation of a five-membered anilinothiazolinone (ATZ) ring intermediate.

The presence of a beta-amino acid like beta-homoalanine, with an additional methylene group in the backbone, prevents the formation of this stable five-membered ring. Instead, a less favorable six-membered ring would need to form, which is kinetically and thermodynamically disfavored. As a result, the Edman degradation process typically halts at the residue preceding the beta-amino acid.[2]

Experimental Protocol: N-Terminal Sequencing by Edman Degradation
  • Sample Preparation: The peptide must be highly purified (>95%) and free of any N-terminal blocking groups.

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-peptide is treated with a strong, anhydrous acid (e.g., trifluoroacetic acid) to cleave the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

  • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by comparing its retention time in HPLC to that of known PTH-amino acid standards.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.

While standard Edman degradation is not suitable for sequencing through a beta-homoalanine residue, it can be used to confirm the sequence up to the point of the modification. If the expected sequence is known, the termination of the Edman sequencing at a specific cycle can provide strong evidence for the location of the beta-homoalanine.

Edman_Degradation cluster_cycle Edman Cycle Coupling Coupling with PITC Cleavage Cleavage Coupling->Cleavage Conversion Conversion to PTH Cleavage->Conversion Identification HPLC Identification Conversion->Identification Shortened_Peptide Shortened Peptide Identification->Shortened_Peptide If alpha-amino acid Stop Sequencing Halts Identification->Stop At beta-homoalanine Peptide Beta-Homoalanine Peptide Peptide->Coupling Shortened_Peptide->Coupling

Figure 2: Edman degradation workflow and its limitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Sequential Tool

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For smaller peptides, 2D NMR techniques can also be used to obtain sequence information.

Sequencing with Beta-Homoalanine using NMR

The unique chemical environment of each proton and carbon atom in a peptide results in a distinct chemical shift in the NMR spectrum. By using a combination of 2D NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), it is possible to identify the spin systems of individual amino acid residues. Subsequently, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space, allowing for the sequential ordering of the amino acid residues.[3]

The presence of a beta-homoalanine residue will give rise to a unique set of chemical shifts and coupling patterns in the NMR spectra. While a complete de novo sequencing by NMR is challenging and time-consuming, it can be a valuable tool for confirming the presence and location of a beta-homoalanine residue, especially when combined with data from other techniques.

Experimental Protocol: 2D NMR for Beta-Homoalanine Peptide Sequence Tag Confirmation
  • Sample Preparation: A high concentration (typically >0.5 mM) of the purified peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The pH is adjusted to a value where amide proton exchange is minimized (typically pH 4-5).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall quality of the sample and to optimize experimental parameters.

  • 2D TOCSY: A TOCSY experiment is performed to identify the complete spin systems of the amino acid residues. The beta-homoalanine residue will have a distinct pattern of cross-peaks corresponding to the protons in its extended backbone and side chain.

  • 2D COSY: A COSY experiment is used to identify protons that are coupled through two or three bonds, which helps in assigning the protons within each spin system.

  • 2D NOESY: A NOESY experiment is acquired to identify through-space correlations between protons of adjacent residues. These correlations are used to establish the sequential connectivity of the amino acids.

  • Data Analysis: The spectra are processed and analyzed using specialized software. The chemical shifts and coupling constants are compared to known values for standard amino acids and, if available, for beta-homoalanine derivatives to confirm its identity and position.

NMR_Workflow Peptide_Sample High Concentration Peptide Sample NMR_Acquisition 2D NMR Experiments (COSY, TOCSY, NOESY) Peptide_Sample->NMR_Acquisition Spectral_Analysis Spectral Assignment NMR_Acquisition->Spectral_Analysis Sequence_Tag Sequence Tag Confirmation Spectral_Analysis->Sequence_Tag

Figure 3: General workflow for NMR-based sequence analysis.

Conclusion

The confirmation of a beta-homoalanine peptide sequence requires a thoughtful and often multi-faceted analytical approach. Tandem mass spectrometry stands out as the most versatile and high-throughput method, capable of providing complete sequence information through careful analysis of fragmentation patterns. While Edman degradation is a powerful tool for N-terminal sequencing, its inherent limitation with non-alpha-amino acids makes it unsuitable for sequencing through a beta-homoalanine residue, though it can be used to confirm the location of the modification by process of elimination. NMR spectroscopy , although less suited for high-throughput sequencing, offers invaluable structural information and can be a powerful complementary technique for confirming the presence and connectivity of beta-homoalanine within the peptide.

For researchers in drug development, a combination of these techniques often provides the most robust and unambiguous confirmation of a beta-homoalanine-containing peptide's primary structure, ensuring the integrity and quality of novel therapeutic candidates.

References

Navigating the Challenges of Sterically Hindered β-Amino Acid Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered β-amino acids into peptide chains presents a significant synthetic hurdle. The increased steric bulk around the α- and β-carbons can dramatically slow down reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of epimerization. The judicious selection of a coupling method is therefore paramount to success. This guide provides an objective, data-driven comparison of common coupling reagents and methodologies to facilitate this critical decision.

The formation of a peptide bond requires the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack from the amino group of another.[1] Coupling reagents are the activators in this process and are broadly categorized as carbodiimides, and the more recent phosphonium and aminium/uronium salts, which generally offer higher coupling rates with fewer side reactions for hindered systems.[1][2]

Quantitative Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is best evaluated by its performance in challenging coupling scenarios. The following table summarizes quantitative and qualitative data from studies on the coupling of sterically hindered amino acids, focusing on yield, reaction conditions, and the degree of epimerization.

Coupling ReagentCoupling System/ExampleYield (%)Reaction Time/ConditionsEpimerization/RacemizationKey Advantages & Disadvantages
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings.[1] Can cause guanidinylation of the N-terminal amine.[1] Based on potentially explosive HOAt.[1]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow, especially with HOBt additionHighly efficient and popular.[1][3] Byproducts are generally soluble.[1]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowEfficient, avoids guanidinylation.[1] Avoids the carcinogenic byproduct HMPA associated with BOP.[2]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowSafer alternative to HATU/HBTU as it's based on OxymaPure, avoiding explosive benzotriazole derivatives.[1][4]
PyBrOP Coupling N-Methyl Amino Acids-1 hour at room temperature-Effective for N-methylated amino acids.[5]
T3P® Epimerization-prone substratesHighVariesMinimalByproducts are non-hazardous and water-soluble. Considered a "green" and safe reagent.[1]
CIP/HOAt Cbz-Aib-Aib-OMeHigh-LowShowed the best result in the formation of a dipeptide compared with PyBroP, TODT, TOTT, and CIP alone.[2]
Acid Halides Extremely hindered amino acids--Can be high (oxazolone formation)High reactivity but risk of racemization.[2]
Ynamides Sterically hindered coupling partners (e.g., Aib)Excellent20-30 min on resinNo racemization/epimerization observedAddresses the racemization/epimerization issue.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are protocols for two effective coupling methods for hindered β-amino acids.

Protocol 1: Standard DIC/HOBt Coupling

This method is a widely used, cost-effective approach, though it may require longer reaction times for hindered systems.[7]

  • Resin Preparation: Swell the resin in dichloromethane (DCM) (10 mL per gram of resin).

  • Deprotection: Remove the N-terminal protecting group using standard protocols.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 5 equivalents of the N-protected β-amino acid and 5.5 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of N,N-dimethylformamide (DMF).

  • Activation and Coupling: Add the amino acid/HOBt solution to the resin suspension. Then, add 5.5 equivalents of N,N'-diisopropylcarbodiimide (DIC).

  • Reaction: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it sequentially with DMF, DCM, and methanol. If the coupling is incomplete after four hours, a second coupling may be necessary.[5]

Protocol 2: Microwave-Assisted Coupling with HBTU

Microwave irradiation can significantly accelerate the coupling of hindered amino acids.[8][9]

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.

  • Fmoc-Deprotection (Microwave): Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 2.0 equivalents of the protected amino acid in DMF. Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of diisopropylethylamine (DIPEA).

  • Coupling (Microwave): Add the activated amino acid solution to the deprotected resin. Irradiate in the microwave synthesizer according to optimized parameters for the specific amino acids.

  • Washing and Confirmation: Wash the resin with DMF to remove excess reagents. Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. A second coupling may be performed if necessary.[8]

Visualizing the Process

General Peptide Coupling Workflow

The following diagram illustrates the fundamental steps involved in peptide bond formation via solid-phase peptide synthesis (SPPS).

PeptideCouplingWorkflow Resin Resin Support Deprotection N-terminal Deprotection Resin->Deprotection 1. Washing1 Washing Deprotection->Washing1 2. Coupling Amino Acid Activation & Coupling Washing1->Coupling 3. Washing2 Washing Coupling->Washing2 4. Repeat Repeat Cycle or Final Cleavage Washing2->Repeat 5.

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

Decision Tree for Coupling Method Selection

Choosing the right coupling reagent depends on several factors, including the degree of steric hindrance, the risk of epimerization, and cost considerations.

CouplingDecisionTree Start Hindered β-Amino Acid Coupling StericHindrance High Steric Hindrance? Start->StericHindrance EpimerizationRisk High Epimerization Risk? StericHindrance->EpimerizationRisk No HighPotencyReagents Use High-Potency Reagents: HATU, HBTU, COMU, PyBOP StericHindrance->HighPotencyReagents Yes N_Methylated N-Methylated Residue? EpimerizationRisk->N_Methylated No LowEpimerizationReagents Use Low-Epimerization Reagents: DEPBT, T3P®, Ynamides EpimerizationRisk->LowEpimerizationReagents Yes SpecialtyReagents Consider Specialty Reagents: PyBrOP, PyAOP N_Methylated->SpecialtyReagents Yes StandardMethods Standard Methods May Suffice: DIC/HOBt N_Methylated->StandardMethods No

References

A Comparative Guide to the Biological Evaluation of β-Homoalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a compelling strategy in modern drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor enzymatic stability and rapid clearance. Among these modifications, the use of β-homoalanine, a homolog of alanine with an additional methylene group in its backbone, has garnered significant interest. This guide provides an objective comparison of the performance of β-homoalanine-containing peptides against their native counterparts, supported by experimental data and detailed methodologies for key biological assays.

Enhanced Receptor Binding and In Vivo Efficacy: The Case of Biphalin Analogues

A notable example of the advantageous properties conferred by β-amino acid incorporation is in the development of analogues of biphalin, a potent dimeric opioid peptide. Research into biphalin analogues where native amino acids were substituted with β³-homo-amino acids has demonstrated significant improvements in their pharmacological profiles.

A study on biphalin analogues revealed that the introduction of β³-homo-phenylalanine in place of phenylalanine resulted in a derivative with impressive affinity for both μ- and δ-opioid receptors. This modification led to a peptide with subnanomolar affinity for the δ-opioid receptor (Ki δ = 0.72 nM) and potent binding to the μ-opioid receptor (Ki μ = 1.1 nM), comparable to the native biphalin.[1][2] Furthermore, this analogue exhibited significant antinociceptive activity in vivo and, crucially, displayed increased stability in human plasma, a critical factor for therapeutic viability.[1][2][3]

PeptideModificationδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)In Vivo Antinociceptive ActivityEnzymatic Stability
Biphalin (Native) -Comparable to Analogue 1Comparable to Analogue 1HighModerate
Analogue 1 Phe replaced with β³-homo-Phe0.721.1HighIncreased
Analogue 2 D-Ala and Gly replaced with β-Ala>100>100LowNot reported
Analogue 3 Tyr replaced with β³-homo-Tyr>100~13 (μ-selective)LowNot reported
Analogue 4 Tyr, D-Ala, Gly replaced with β-amino acids>100~13 (μ-selective)LowNot reported

Table 1: Comparative biological activity of biphalin and its β-amino acid-containing analogues. Data sourced from a study on biphalin analogues.[1][3]

Broadening the Scope: Antimicrobial and Anticancer Potential

The benefits of β-homoalanine incorporation extend beyond opioid peptides. The structural alterations introduced by β-amino acids can enhance the antimicrobial and anticancer properties of peptides. For instance, the substitution of tryptophan and histidine residues in the antimicrobial peptide P113 with β-naphthylalanine and β-(4,4′-biphenyl)alanine has been shown to restore antimicrobial activity against various bacteria, including E. coli, P. aeruginosa, and S. aureus.[4]

In the realm of oncology, modifications of anticancer peptides (ACPs) with non-natural amino acids, including β-amino acid derivatives, have been shown to improve their cytotoxic effects against cancer cell lines. For example, substituting the phenylalanine residue in a synthetic anticancer peptide with β-naphthylalanine, β-diphenylalanine, and β-(4,4′-biphenyl)alanine significantly enhanced its anticancer activity against several cancer cell lines.[5]

Peptide DerivativeTarget Cell LineIC50 (µM)
P-113 (Native) Multiple>100
Nal-P-113 PC 910.1
Bip-P-113 PC 915.2
Dip-P-113 PC 925.3

Table 2: Comparative anticancer activity of P-113 and its derivatives containing non-natural amino acids against the PC 9 non-small cell lung cancer cell line. Data extracted from a study on enhancing anticancer peptide activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel peptide candidates. Below are protocols for key in vitro assays.

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a test peptide for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., μ- and δ-opioid receptors)

  • Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DELT for δ-receptors)

  • Test peptides (β-homoalanine-containing and native)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test peptides.

  • In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test peptide or buffer (for total binding).

  • Incubate the plate at a specific temperature and duration (e.g., 37°C for 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

  • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzymatic Stability Assay in Human Plasma

This assay evaluates the resistance of a peptide to degradation by proteases present in human plasma.

Materials:

  • Test peptides (β-homoalanine-containing and native)

  • Human plasma

  • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Prepare a stock solution of the test peptide.

  • Incubate the peptide with human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

  • Immediately stop the enzymatic degradation by adding a quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant using HPLC-MS to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½) in plasma.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptides (β-homoalanine-containing and native)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare serial dilutions of the test peptides in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the peptide that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a peptide on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., PC 9)

  • Cell culture medium

  • Test peptides (β-homoalanine-containing and native)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test peptides for a specific duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the peptide that causes a 50% reduction in cell viability.

Visualizing Biological Processes

Diagrams are essential tools for understanding complex biological pathways and experimental procedures.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_invivo In Vivo Evaluation Synthesis Solid-Phase Peptide Synthesis (Native & β-Homoalanine) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Receptor_Binding Receptor Binding Assay (Ki determination) Characterization->Receptor_Binding Enzymatic_Stability Enzymatic Stability Assay (t½ in plasma) Characterization->Enzymatic_Stability Antimicrobial Antimicrobial Assay (MIC determination) Characterization->Antimicrobial Anticancer Anticancer Assay (IC50 determination) Characterization->Anticancer Animal_Model Animal Model of Disease (e.g., nociception) Receptor_Binding->Animal_Model Anticancer->Animal_Model Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

General workflow for the evaluation of β-homoalanine-containing peptides.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Opioid Peptide (e.g., Biphalin Analogue) Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Leads to K_Channel->Analgesia Contributes to Ca_Channel->Analgesia Contributes to

Simplified opioid receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal Procedures for Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical information for the proper disposal of Boc-L-beta-homoalanine, ensuring the safety of laboratory personnel and compliance with standard regulations. Researchers, scientists, and drug development professionals should adhere to these procedural, step-by-step guidelines.

This compound, a derivative of the amino acid β-homoalanine, is a key reagent in peptide synthesis and drug development.[1] While it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, proper handling and disposal are crucial to maintain a safe laboratory environment.[2] Adherence to the following protocols will minimize risks and ensure responsible chemical waste management.

Summary of Key Safety and Physical Data

The following table summarizes essential information for the safe handling and disposal of this compound.

PropertyValueSource
Appearance Solid, white to light yellow[3]
CAS Number 158851-30-0[2][4]
Molecular Formula C9H17NO4[2][4]
Molecular Weight 203.24 g/mol [2][4]
Solubility Slightly soluble in water; Soluble in organic solvents like chloroform, dichloromethane, and methanol.[3]
Storage Keep in a dark, dry place at room temperature.[3]
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2]
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) respirator.

Experimental Protocol: Disposal of this compound

This protocol provides a step-by-step guide for the routine disposal of this compound waste and the management of accidental spills.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect waste this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealable waste container.

    • The container should be made of a material compatible with the chemical and stored in a cool, dry area away from incompatible materials.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, consult the safety data sheet for the solvent to determine the appropriate waste stream.

    • Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with incompatible waste streams.

2. Spill Management:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE (lab coat, gloves, and safety glasses), mechanically collect the solid material using a scoop or brush.

    • Avoid generating dust.[3]

    • Place the collected material into a labeled container for chemical waste.

    • Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Ensure adequate ventilation.

    • If the spill generates significant dust, wear a respirator.

    • Follow the procedure for small spills, using appropriate tools to collect the material without creating excessive dust.

    • Place all contaminated materials, including PPE, into a sealed container for disposal.

3. Final Disposal:

  • Dispose of the sealed waste containers through your institution's chemical waste management program.

  • Ensure that all local, state, and federal regulations for chemical waste disposal are followed.

  • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste (in Solution) cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type collect_solid Collect in Labeled, Sealed Container waste_type->collect_solid Solid check_solvent Consult Solvent SDS waste_type->check_solvent Liquid spill_check Accidental Spill? collect_solid->spill_check small_spill Small Spill Procedure: - Wear PPE - Mechanically collect - Clean area spill_check->small_spill Yes (Small) large_spill Large Spill Procedure: - Evacuate & Ventilate - Wear enhanced PPE - Collect and contain spill_check->large_spill Yes (Large) final_disposal Dispose via Institutional Chemical Waste Program spill_check->final_disposal No small_spill->final_disposal large_spill->final_disposal collect_liquid Collect in Designated Liquid Waste Container check_solvent->collect_liquid collect_liquid->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-L-beta-homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Boc-L-beta-homoalanine, a key reagent in peptide synthesis and drug development.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

While some sources indicate that this compound is not classified as a hazardous substance, it is imperative to handle all laboratory chemicals with a high degree of caution.[2] The following personal protective equipment is recommended to minimize exposure and mitigate potential risks.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards should be worn at all times.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[3] Consult the manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[3] For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound in powdered form should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4] If a fume hood is unavailable, a NIOSH-approved N95 respirator should be used.

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is critical for both safety and to preserve the compound's integrity.

1. Storage and Preparation:

  • Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, temperatures between 0-8°C are recommended.

  • Equilibration: Before use, allow the container to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For moisture-sensitive applications, handle the compound under an inert atmosphere, such as argon or nitrogen.[3]

2. Weighing and Solution Preparation:

  • Engineering Controls: Perform all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Handling: Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid compound. Avoid generating dust.[5]

  • Solubility: this compound is slightly soluble in water and soluble in organic solvents like chloroform, dichloromethane, and methanol.[5]

3. Spill and Exposure Procedures:

  • Minor Spill: In the event of a small spill, absorb the material with an inert absorbent. Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[3]

  • Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[3]

  • Eye Contact: In case of eye contact, flush the eyes with water for several minutes as a precaution.[6]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[3][4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive and Inspect Container storage Store in Cool, Dry, Dark Place start->storage equilibrate Equilibrate to Room Temperature storage->equilibrate ppe Don Appropriate PPE equilibrate->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste experiment->segregate dispose Dispose of Waste in Labeled Containers segregate->dispose cleanup Clean Work Area dispose->cleanup

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.